molecular formula C7H11NO2 B3186444 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1240562-06-4

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B3186444
CAS No.: 1240562-06-4
M. Wt: 141.17
InChI Key: CHNUPIXQOUGTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUPIXQOUGTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1250995-41-5): A Next-Generation sp³-Rich Bioisostere for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings (such as benzenes and pyridines) has been linked to poor physicochemical properties, leading to high attrition rates in clinical trials. The strategic shift toward sp³-rich, three-dimensional scaffolds—often termed "escaping from flatland"—is a proven method to improve a drug candidate's solubility, lipophilicity, and metabolic stability[1].

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1250995-41-5) , specifically the 3-Boc-protected derivative, has emerged as a premier bifunctional building block[]. It serves as a highly effective saturated bioisostere for meta-substituted benzenes and 3,5-disubstituted pyridines[3]. By offering a protected secondary amine at position 3 and a free carboxylic acid at position 6, this molecule provides orthogonal synthetic handles ideal for rapid integration into active pharmaceutical ingredients (APIs) and proteolysis-targeting chimeras (PROTACs)[4].

Structural Mechanics & Bioisosteric Rationale

The success of the 3-azabicyclo[3.1.1]heptane scaffold lies in its near-perfect spatial mimicry of the 3,5-disubstituted pyridine ring, combined with the inherent benefits of a saturated aliphatic framework[5].

When replacing a planar aromatic ring with this bicyclic system, the spatial orientation of the substituents must be preserved to maintain target receptor binding affinity. X-ray crystallographic data confirms that the internal C–C distance between the substituted positions in 3-azabicyclo[3.1.1]heptanes is approximately 4.79–4.81 Å, closely matching the 5.06 Å distance in pyridine[5]. More importantly, the exit vector angle (γ) representing the trajectory of the substituents is 124°–126°, which is virtually identical to the 125° angle found in 3,5-disubstituted pyridines[6].

BioisostereLogic A Planar Aromatic Ring (e.g., 3,5-Pyridine) B 3-Azabicyclo[3.1.1]heptane Scaffold A->B Bioisosteric Replacement C Increased Fsp3 Fraction B->C D Reduced pi-pi Stacking B->D E Elimination of Oxidizable C-H B->E F Higher Aqueous Solubility C->F G Lower Lipophilicity (logP) C->G D->F H Enhanced Metabolic Stability E->H

Logical pathway of bioisosteric replacement using the 3-azabicyclo[3.1.1]heptane scaffold.

Physicochemical Impact: The Rupatadine Case Study

The causality behind the improved pharmacokinetic profile is rooted in the physical chemistry of the scaffold. The introduction of the sp³-rich bicyclic core disrupts the flat, rigid planarity that typically drives strong intermolecular π-π stacking in crystal lattices. This disruption significantly lowers the melting point and crystal lattice energy, directly resulting in higher aqueous solubility[6]. Furthermore, the removal of electron-rich aromatic systems eliminates vulnerable sites for cytochrome P450-mediated oxidative metabolism, thereby boosting metabolic stability[3].

A landmark validation of this scaffold was demonstrated by Mykhailiuk and coworkers, who replaced the 3,5-disubstituted pyridine ring of the commercial antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core[7]. The quantitative improvements are summarized below:

Table 1: Physicochemical Comparison of Pyridine vs. 3-Azabicyclo[3.1.1]heptane
Parameter3,5-Disubstituted Pyridine3-Azabicyclo[3.1.1]heptaneImpact on Drug Profile
Exit Vector Angle (γ) 125°124° - 126°Maintains target receptor binding geometry
Substituent Distance (d) 5.06 Å4.79 - 4.81 ÅEnsures near-perfect spatial mimicry
Aqueous Solubility Baseline (Reference)12-fold Increase Higher bioavailability, easier formulation
Lipophilicity (logP) Baseline (Reference)8-fold Decrease Reduced off-target toxicity and aggregation
Metabolic Stability Baseline (Reference)11-fold Increase Longer half-life, lower hepatic clearance

(Data derived from the direct bioisosteric replacement of Rupatadine[6])

Synthetic Workflows & Validated Protocols

CAS 1250995-41-5 is supplied as a white to yellow solid with a molecular weight of 241.28 g/mol []. To utilize this building block effectively, researchers typically perform a two-stage functionalization: first, an amide coupling at the C6-carboxylic acid, followed by the deprotection of the N3-Boc group for subsequent elaboration[4].

SyntheticWorkflow Step1 CAS 1250995-41-5 (3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid) Step2 Amide Coupling (HATU, DIPEA, Primary Amine, DMF, RT) Step1->Step2 Activation of C6-COOH Step3 Intermediate Purification (Aqueous Workup & Flash Chromatography) Step2->Step3 LC-MS Validation Step4 Boc Deprotection (4N HCl in Dioxane, RT) Step3->Step4 Pure Intermediate Step5 Final Elaboration (N-Alkylation or 2nd Amide Coupling) Step4->Step5 Free Secondary Amine

Standard synthetic workflow for incorporating CAS 1250995-41-5 into target molecules.

Protocol 1: C6-Carboxylic Acid Activation & Amide Coupling

Objective: Couple the C6-carboxylic acid of CAS 1250995-41-5 with a target primary amine. Causality: The C6 position on the bicyclo[3.1.1]heptane scaffold is sterically demanding. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is mandated here because it forms a highly reactive 7-aza-HOAt ester intermediate that accelerates aminolysis. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine hydrochloride salt without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve CAS 1250995-41-5 (1.0 equiv, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary amine (1.1 equiv) dropwise. Stir the reaction at room temperature for 4–12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The expected mass of the product should be

    
    . The disappearance of the starting material peak (m/z 242.28 for 
    
    
    
    ) confirms completion.
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: N3-Boc Deprotection

Objective: Remove the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization. Causality: The Boc group is cleaved via acid-catalyzed hydrolysis, generating a volatile isobutylene gas and carbon dioxide. 4N HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the amine hydrochloride salt, which is highly crystalline, easier to handle, and free of the hygroscopic TFA counterion that can interfere with downstream biological assays.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Boc-protected intermediate from Protocol 1 in a minimal amount of anhydrous Dioxane (0.2 M).

  • Cleavage: Cool the solution to 0 °C in an ice bath. Slowly add 4N HCl in Dioxane (10.0 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (staining with Ninhydrin to detect the free secondary amine) or LC-MS. In

    
    H-NMR, the complete disappearance of the intense 9-proton singlet at ~1.40 ppm confirms quantitative deprotection.
    
  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the amine hydrochloride salt. Filter and dry under high vacuum.

References

  • ResearchGate (Mykhailiuk et al., 2023): General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • ChemRxiv (Lysenko et al., 2024): Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • ResearchGate (H. Surya Prakash Rao, 2023): Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. Retrieved from [Link]

  • Princeton University (Enamine Group Meeting, 2023): Group meeting Enamine unlayered (Rupatadine bioisosteric replacement data). Retrieved from [Link]

  • ResearchGate (Extended Studies): Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. Retrieved from[Link]

Sources

Properties of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid as a bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid as a Next-Generation Bioisostere for Drug Discovery

The Imperative for 3D Scaffold Integration

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the "brick dust" phenomenon—molecules with high target affinity but abysmal physicochemical properties. Historically, medicinal chemistry has relied heavily on planar, sp


-hybridized aromatic rings (like benzenes and pyridines) to build pharmacophores. However, this over-reliance leads to poor aqueous solubility, high lipophilicity, and vulnerability to rapid oxidative metabolism.

The modern paradigm dictates an "escape from flatland" [1], wherein increasing the fraction of sp


-hybridized carbons (Fsp

) directly correlates with clinical success. Within this context, This compound (often utilized as its N-Boc protected derivative, CAS: 1427460-12-5) has emerged as a premium, conformationally rigid bioisostere for meta-substituted benzenes and 3,5-disubstituted pyridines [2].

Structural Geometry & Mechanistic Rationale

To successfully replace an aromatic ring without destroying target affinity, the bioisostere must perfectly mimic the spatial orientation of the original scaffold's exit vectors.

The 3-azabicyclo[3.1.1]heptane core achieves this with remarkable precision:

  • Exit Vector Angle (

    
    ):  The angle between substituents in the 3-aza-BCHep scaffold is 124°–126° , nearly identical to the 125°  angle found in 3,5-disubstituted pyridines [2].
    
  • Internal Distance: The internal C–C distance between substituted positions is 2.1 Å (compared to 2.4 Å in pyridine), ensuring that attached pharmacophores remain in the correct spatial orientation to engage the receptor's binding pocket.

The Causality of Physicochemical Improvement: Why does this specific geometric replacement yield such profound biological benefits?

  • Disruption of

    
     Stacking:  Planar aromatics stack efficiently in crystal lattices, raising the melting point and requiring high solvation energy. The 3D nature of the bicyclic core disrupts this lattice, lowering the melting point and thermodynamically favoring aqueous dissolution.
    
  • CYP450 Evasion: Cytochrome P450 enzymes frequently target electron-rich aromatic

    
    -systems for epoxidation and subsequent degradation. By replacing the sp
    
    
    
    ring with a saturated sp
    
    
    framework, this major metabolic liability is completely removed.

BioisostereLogic A sp2 Aromatic Ring (e.g., Pyridine) B 3-aza-BCHep Bioisostere A->B Replacement C Increased Fsp3 & 3D Character B->C D Enhanced Hydration (Solubility) C->D E CYP450 Evasion (Stability) C->E

Logic pathway of sp2-to-sp3 bioisosteric replacement.

Quantitative Impact: The Rupatadine Case Study

The true test of a bioisostere is its performance in a biological setting. In a landmark 2023 study by Mykhailiuk and colleagues, the pyridine ring of the commercial antihistamine drug Rupatadine was directly replaced with a 3-azabicyclo[3.1.1]heptane core [2].

The resulting transformation in the drug's developability profile was dramatic. The data below summarizes the fold-improvements achieved simply by swapping the flat aromatic ring for the 3D bicyclic scaffold:

Physicochemical ParameterOriginal Drug (Pyridine Core)Modified Analog (3-aza-BCHep Core)Net Impact
Aqueous Solubility BaselineSignificantly Enhanced12-fold increase
Lipophilicity HighLowered8-fold decrease
Metabolic Stability BaselineHighly Resistant11-fold increase
Half-life (

)
3.2 min35.7 min>11-fold extension

Experimental Integration: Self-Validating Synthetic Protocol

To incorporate this compound into a target molecule, researchers typically utilize its N-Boc protected form (3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid). Because the carboxylic acid is attached to a sterically hindered, sp


-rich bicyclic system, standard coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics and low yields.

Causality in Reagent Selection: We employ HATU combined with DIPEA . HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly overcomes the steric bulk of the bicyclic bridgehead, driving the amide coupling to completion.

Step-by-Step Methodology

Step 1: Reagent Activation Dissolve 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

Step 2: Amide Coupling Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours. Self-Validation Checkpoint A: Monitor via LC-MS. The reaction is complete when the starting amine is consumed and a new peak appears corresponding to


, confirming the exact mass addition of the Boc-protected bioisostere.

Step 3: Workup & Isolation Quench with saturated aqueous NaHCO


. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na

SO

, and concentrate under reduced pressure.

Step 4: Boc Deprotection Dissolve the crude intermediate in a 1:1 mixture of TFA/DCM (or 4M HCl in dioxane to avoid TFA salts) and stir for 1 hour at room temperature. The robust bicyclic core is entirely stable under these acidic conditions.

Step 5: Final Purification & Validation Concentrate the reaction mixture and purify via preparative HPLC. Self-Validation Checkpoint B: Analyze the purified product via


H NMR and LC-MS. The successful deprotection is definitively proven by the loss of the massive 9H singlet at ~1.4 ppm (Boc group) and a mass shift of 

Da (loss of isobutylene and CO

). The intact bicyclic bridgehead protons should appear as complex multiplets between 2.0–3.0 ppm.

SynthWorkflow Step1 1. Reagent Prep (3-Boc-aza-BCHep-6-COOH) Step2 2. Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Step3 3. Boc Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Step4 4. Purification (Prep-HPLC / Flash) Step3->Step4 Step5 5. Validation (LC-MS & NMR) Step4->Step5

Self-validating synthetic workflow for 3-aza-BCHep incorporation.

Conclusion

The strategic incorporation of this compound represents a highly effective method for rescuing drug candidates plagued by poor physicochemical properties. By maintaining the critical spatial vectors of a meta-aromatic system while injecting robust 3D character, medicinal chemists can systematically engineer out metabolic liabilities and engineer in aqueous solubility.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: Angewandte Chemie International Edition (Wiley) URL:[Link]

The 3-Azabicyclo[3.1.1]heptane Scaffold: Engineering 3D Bioisosteres for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The "Escape from Flatland" Imperative

Modern drug discovery is increasingly moving away from planar, sp²-hybridized aromatic rings. High planar molecular fractions correlate with poor aqueous solubility, high lipophilicity, and an increased risk of clinical attrition due to off-target toxicity. To circumvent these liabilities, medicinal chemists employ saturated bioisosteres—three-dimensional, sp³-rich scaffolds that mimic the exit vectors of traditional aromatic rings while fundamentally altering the molecule's physicochemical profile.

Among these, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a premier bioisostere for 3,5-disubstituted pyridines, piperidines, and meta-substituted benzenes 1. Its unique bridged bicyclic geometry perfectly preserves the spatial orientation required for target receptor binding, while its saturated nature disrupts planar π-π stacking, thereby rescuing compounds from poor solubility and metabolic instability.

Geometric and Physicochemical Validation

The structural fidelity of 3-azabicyclo[3.1.1]heptane to its aromatic counterparts is remarkable. X-ray crystallographic data reveals that the exit vector angle (


) between the 3- and 5-positions in the bicyclic core is 124–126°, nearly identical to the 125° angle found in 3,5-disubstituted pyridines. While the internal C–C distance (

) is slightly shorter (2.1 Å vs. 2.4 Å in pyridine), this minor contraction rarely perturbs target affinity but significantly reduces the overall lipophilic surface area.

Quantitative Impact Analysis: The Rupatadine Case Study

To understand the causality behind this bioisosteric replacement, we examine the landmark study by Mykhailiuk and coworkers, who replaced the 3,5-disubstituted pyridine ring of the commercial antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core 1.

Causality of Improvement: The planar pyridine ring in Rupatadine drives strong intermolecular interactions in the solid state (high lattice energy) and presents a highly lipophilic surface. By swapping it for the sp³-rich bicycle, the crystal lattice is disrupted, dramatically lowering the energy barrier for aqueous dissolution. Furthermore, the removal of the electron-deficient aromatic system eliminates specific CYP450 oxidation liabilities.

Table 1: Physicochemical Comparison of Rupatadine vs. Saturated Analog
PropertyRupatadine (Pyridine Core)Saturated Analog (3-Aza-BCHep)Mechanistic Causality
Water Solubility 29 µM365 µM>12-fold increase due to disruption of planar π-stacking and higher

fraction.
Lipophilicity (logD) > 4.53.8Reduced lipophilic surface area decreases non-specific hydrophobic partitioning.
Metabolic Stability ModerateHighElimination of the aromatic ring prevents specific oxidative metabolic pathways.
Exit Vector Angle (

)
~125°124–126°Near-perfect geometric mimicry preserves critical pharmacophore orientation.

Strategic Workflows in Scaffold Integration

When deciding to incorporate the 3-azabicyclo[3.1.1]heptane scaffold into a drug discovery pipeline, chemists must select the appropriate synthetic architecture based on the scale and stage of development.

Workflow A Identify Planar Liability (e.g., Pyridine/Piperidine Core) B Assess Physicochemical Profile (Low Solubility, High logD) A->B C Scaffold Hopping Strategy Incorporate 3-Azabicyclo[3.1.1]heptane B->C D Route 1: Oxetane Ring-Opening (Discovery Scale) C->D E Route 2: Imide Cyclization (Multigram Scale) C->E F Route 3: Photochemical HAT (Late-Stage Functionalization) C->F G In Vitro Validation (Solubility, PK, Target Affinity) D->G E->G F->G H Optimized 3D Lead Compound G->H

Decision matrix for integrating 3-azabicyclo[3.1.1]heptane in drug development.

Validated Synthetic Architectures

Synthesizing highly strained bridged bicycles has historically been a bottleneck. However, recent breakthroughs have provided robust, self-validating protocols for both discovery and process-scale chemistry.

Protocol A: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles

Best for: Rapid library generation and discovery-scale synthesis.

Rationale & Causality: Traditional step-wise synthesis of bridged bicycles suffers from low yields due to severe ring strain. This cascade reaction leverages the massive release of oxetane ring strain (~107 kJ/mol) as a thermodynamic spring. Upon reduction of the nitrile, the transient primary amine attacks the oxetane, driving an otherwise thermodynamically challenging intramolecular cyclization 1.

Mechanism S1 Spirocyclic Oxetanyl Nitrile (High Ring Strain) S2 LiAlH4 Reduction (Hydride Addition at 0 °C) S1->S2 S3 Transient Primary Amine (Nucleophilic Intermediate) S2->S3 S4 Intramolecular Attack (Thermal Activation at 65 °C) S3->S4 S5 Oxetane Ring Opening (Strain Release) S4->S5 S6 3-Azabicyclo[3.1.1]heptane Core (Stable Bridged System) S5->S6

Mechanistic cascade of reductive ring-opening and bicyclic closure.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the spirocyclic oxetanyl nitrile (1.0 equiv) in anhydrous THF (0.2 M). Causality: Strict anhydrous conditions prevent the premature quenching of the highly reactive hydride source.

  • Hydride Addition: Cool to 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) portion-wise. Causality: A large excess is required because the cascade consumes multiple hydride equivalents during both nitrile reduction and oxetane opening.

  • Cascade Activation: Remove the ice bath and heat to reflux (65 °C) for 12 hours. Causality: While initial reduction occurs at 0 °C, the entropic barrier of forming the bridged system requires thermal activation.

  • Self-Validating Quench (Fieser Method): Cool to 0 °C. Sequentially add water (

    
     mL per 
    
    
    
    g of LiAlH₄), 15% NaOH (
    
    
    mL), and water (
    
    
    mL). Validation: The successful formation of a crisp, white, granular aluminum salt precipitate visually confirms a proper quench, preventing emulsion formation and ensuring high recovery of the water-soluble amine.
  • Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate in vacuo.

Protocol B: Multigram Synthesis via Intramolecular Imide Formation

Best for: Process chemistry and large-scale building block production (>30 g).

Rationale & Causality: Scaling highly exothermic LiAlH₄ reductions poses severe safety hazards. Grygorenko and coworkers developed a scalable alternative by constructing the core via a diastereoselective Strecker reaction on a commercially available 3-oxocyclobutanecarboxylate 2. The pre-installed cis-stereochemistry physically forces the amine and carboxylate groups into proximity, ensuring that the subsequent imide cyclization occurs with near-quantitative efficiency.

Step-by-Step Methodology:

  • Strecker Functionalization: React methyl 3-oxocyclobutane-3-carboxylate with an amine and cyanide source to install 1,3-functionalization. Causality: This establishes the requisite cis-geometry necessary for bridging.

  • Imide Cyclization: Treat the intermediate with an activating agent to drive intramolecular cyclization, forming 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. Validation: The reaction is self-validating via NMR; the disappearance of primary amine protons and the pronounced chemical shift of the cyclobutane protons confirm the formation of the rigid, highly symmetric bicyclic environment.

  • Reduction: Subject the imide to catalytic debenzylation followed by reduction with BH₃·Me₂S to yield the saturated diamine building block.

Protocol C: Photochemical HAT of Bicyclobutanes (BCBs)

Best for: Late-stage functionalization and divergent synthesis of pyridone bioisosteres.

Rationale & Causality: For highly functionalized targets, a visible-light-mediated Ir/Lewis acid-catalyzed programmed hydrogen atom transfer (HAT) of bicyclobutanes (BCBs) can be utilized 3. The Lewis acid is crucial as it isomerizes the BCBs and modulates the reactivity of diradical intermediates, unlocking a challenging carbon-to-carbon cyclization to yield 3-azabicyclo[3.1.1]heptan-2-ones.

Future Directions in Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold represents a paradigm shift in structural medicinal chemistry. Beyond simple pyridine replacements, researchers are now expanding this chemical space to include heteroatom variants, such as 3-oxa-6-azabicyclo[3.1.1]heptane, which serves as a highly effective, achiral morpholine isostere . As synthetic methodologies shift from harsh reductive conditions to mild, visible-light-driven photoredox catalysis, the integration of these complex 3D architectures into late-stage lead optimization will become standard practice, ultimately yielding safer, more efficacious therapeutics.

References

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry.
  • Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis.

Sources

Conformationally restricted amino acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Conformationally Restricted Amino Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptides represent a compelling class of therapeutic molecules, situated in the chemical space between small molecules and large biologics.[1] Their modular nature and ability to form specific, high-affinity interactions with biological targets are significant advantages. However, the inherent flexibility of linear peptides often leads to poor metabolic stability, low bioavailability, and reduced binding affinity due to entropic penalties upon binding. This guide provides a technical overview of a powerful strategy to overcome these limitations: the use of conformationally restricted amino acid building blocks. By pre-organizing a peptide into its bioactive conformation, these specialized monomers enhance potency, selectivity, and drug-like properties. We will explore the underlying principles, major structural classes, synthetic methodologies, advanced analytical techniques, and successful applications of this transformative approach in modern drug discovery.

The Foundational Principle: Why Conformational Restriction Matters

The therapeutic potential of many natural peptides is hindered by their conformational flexibility.[2] In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may possess the correct three-dimensional structure to bind effectively to a biological target. This has several negative consequences:

  • Entropic Cost of Binding: The peptide must "pay" a significant entropic penalty to freeze into a single, rigid, bound state. This reduces the overall free energy of binding and, consequently, the affinity. By using a rigid scaffold, the spatial presentation of ligand subunits is predefined, which can lead to a decrease in the entropy of binding with its biological target.[3]

  • Reduced Selectivity: A flexible peptide might adopt different conformations to bind to multiple off-target receptors, leading to undesired side effects.

  • Susceptibility to Proteolysis: Proteases typically recognize and cleave peptides in an extended conformation.[2] Flexible peptides are more likely to adopt this conformation, making them vulnerable to rapid degradation in vivo.

Conformational restriction addresses these challenges by incorporating structural constraints that limit the peptide's rotational freedom. This pre-organizes the peptide into a shape that more closely resembles the receptor-bound conformation.[4] The benefits are profound: enhanced binding affinity (due to a lower entropic penalty), improved receptor selectivity, and increased resistance to enzymatic degradation.[2][5]

G cluster_0 Flexible Peptide cluster_1 Restricted Peptide A Conformer 1 B Conformer 2 (Bioactive) A->B C Conformer 3 B->C Target Biological Target B->Target High Entropic Cost C->A D Pre-organized Bioactive Conformation D->Target Low Entropic Cost

Caption: Flexible vs. Restricted Peptides and the Entropy of Binding.

A Lexicon of Restriction: Major Classes of Building Blocks

The strategy of conformational restriction is realized through the synthesis and incorporation of various non-canonical amino acids. These building blocks can be broadly categorized based on the nature of the constraint they impose on the peptide backbone or side chains.

Class of Amino Acid Example(s) Structural Feature Effect on Conformation
α,α-Disubstituted Aminoisobutyric acid (Aib)Geminal substitution at the α-carbon.Heavily restricts φ/ψ torsional angles, strongly promoting helical or turn structures.
N-Alkylated N-Methyl-AlanineAlkyl group on the backbone amide nitrogen.Restricts ψ angle and promotes cis-amide bonds, disrupting β-sheets and α-helices.[6]
Cyclic Amino Acids Proline, Azetidine-2-carboxylic acidThe side chain is cyclized back onto the backbone nitrogen.Locks the φ angle (~-60° for Proline), inducing turns.[7]
Side-Chain Cyclized Cyclopropylglycine, CyclobutylalanineA small ring is incorporated into the side chain.Restricts side-chain (χ) torsional angles, positioning functional groups precisely.[8]
Bridged / Stapled Hydrocarbon-stapled amino acidsCovalent linkage between side chains of adjacent residues (e.g., i, i+4 or i, i+7).Stabilizes secondary structures, particularly α-helices, by forming a macrocycle.[9][10]

Synthetic Strategies: Accessing Novel Building Blocks

The availability of diverse, stereochemically pure building blocks is paramount. Modern organic synthesis provides several powerful routes to access these structures.

Causality in Synthetic Design

The choice of synthetic route is dictated by the desired structure. For instance, creating a quaternary center in α,α-disubstituted amino acids requires different methods than forming a cyclobutane ring. Asymmetric synthesis is crucial, as the stereochemistry of the building block directly influences the final peptide's conformation and biological activity.[11] Diversity-Oriented Synthesis (DOS) strategies are increasingly employed to rapidly generate libraries of novel amino acids for screening.[12]

Experimental Protocol: Synthesis of cis-3-(Aminomethyl)cyclobutane Carboxylic Acid (ACCA)

This protocol outlines a representative synthesis of a non-proteinogenic constrained delta-amino acid, demonstrating a key intramolecular substitution reaction.[8]

Objective: To synthesize a conformationally restricted δ-amino acid containing a cyclobutane ring.

Methodology:

  • Step 1: Diester Formation: Commercially available 1,1-cyclobutanedicarboxylic acid is subjected to esterification (e.g., using SOCl₂ in methanol) to yield dimethyl 1,1-cyclobutanedicarboxylate.

    • Causality: The ester groups serve as protecting groups for the carboxylic acids and provide handles for subsequent reactions.

  • Step 2: Selective Reduction: One of the ester groups is selectively reduced to a hydroxymethyl group using a mild reducing agent like NaBH₄ in a suitable solvent.

    • Causality: Stoichiometric control is key to prevent over-reduction to the diol. This step breaks the molecule's symmetry, setting the stage for creating the two distinct functional groups.

  • Step 3: Mesylation: The resulting primary alcohol is converted to a mesylate by reacting it with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

    • Causality: The mesyl group is an excellent leaving group, activating the position for nucleophilic substitution.

  • Step 4: Azide Introduction: The mesylate is displaced with an azide nucleophile (e.g., sodium azide in DMF). This is an SN2 reaction.

    • Causality: The azide serves as a protected precursor to the amine, preventing side reactions in subsequent steps.

  • Step 5: Intramolecular Cyclization (Key Step): The remaining ester is saponified to a carboxylate using a base (e.g., NaOH). The resulting carboxylate then acts as an intramolecular nucleophile, displacing the azide in a base-induced reaction to form a lactam.

    • Causality: This is a self-validating step. The formation of the bicyclic lactam confirms the cis-relationship between the reacting groups and rigidifies the structure.

  • Step 6: Lactam Hydrolysis: The lactam is hydrolyzed under acidic conditions (e.g., refluxing HCl) to open the ring and form the aminomethyl and carboxylic acid groups.

  • Step 7: Purification: The final product, cis-3-(aminomethyl)cyclobutane carboxylic acid, is purified, typically by ion-exchange chromatography or crystallization.

Incorporation into Peptides & Structural Analysis

Once synthesized, the building block must be incorporated into a peptide chain, and its effect on the overall structure must be rigorously verified.

Workflow: Peptide Synthesis and Structural Elucidation

G cluster_0 Peptide Synthesis cluster_1 Structural Analysis sp_synthesis Solid-Phase Peptide Synthesis (SPPS) 1. Resin Swelling 2. Fmoc Deprotection 3. Amino Acid Coupling (Constrained AA) 4. Capping (Optional) 5. Repeat Cycle cleavage Cleavage & Deprotection (e.g., TFA Cocktail) sp_synthesis->cleavage purification Purification (RP-HPLC) cleavage->purification nmr NMR Spectroscopy (Solution State) - 1D Proton - 2D TOCSY (Spin Systems) - 2D NOESY (Distances) - Coupling Constants (Dihedral Angles) purification->nmr xray X-Ray Crystallography (Solid State) - Crystal Screening - Data Collection - Structure Solution & Refinement purification->xray If crystals form model 3D Structural Model nmr->model xray->model

Sources

Escape from Flatland: 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid as a Next-Generation Piperidine Isostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the "escape from flatland" paradigm dictates the transition from planar,


-hybridized aromatic rings to three-dimensional, 

-enriched scaffolds. Piperidine and pyridine are among the most frequently utilized nitrogenous heterocycles in FDA-approved drugs; however, their planar or highly flexible natures often introduce severe pharmacokinetic liabilities, including rapid cytochrome P450 (CYP450) mediated oxidation, poor thermodynamic solubility, and off-target hERG channel inhibition.

To circumvent these issues, bridged bicyclic systems have emerged as premium bioisosteres. Specifically, 3-azabicyclo[3.1.1]heptane-6-carboxylic acid has proven to be a transformative building block, serving as a conformationally restricted, highly soluble surrogate for piperidine and meta-substituted benzenes/pyridines.

Structural and Physicochemical Rationale

The 3-azabicyclo[3.1.1]heptane core features a methylene bridge that locks the nitrogenous ring into a highly defined, distorted chair conformation. This restriction is not merely structural; it fundamentally alters the molecule's solvation energetics and receptor binding thermodynamics.

Exit Vector Analysis (EVA): When evaluating isosteres, the trajectory of substituents (exit vectors) must align with the parent scaffold to maintain target engagement. Crystallographic data reveals that the internal C-C distance between the 3- and 6-positions in 3-azabicyclo[3.1.1]heptane is approximately 2.1 Å, and the angle


 (deviation between exit vectors) is 124–126°[1]. This perfectly mimics the 125° angle of 3,5-disubstituted pyridines and meta-substituted benzenes, allowing for direct drop-in replacement without disrupting the established pharmacophore model[1].
Comparative Physicochemical Profile
PropertyPiperidine CorePiperazine Isostere3-Azabicyclo[3.1.1]heptane
Geometry Flexible ChairFlexible ChairRigid Distorted Chair

Fraction
1.001.001.00 (High 3D character)
Exit Vector Angle (

)
~180° (1,4-substitution)~180° (1,4-substitution)124° - 126°
Metabolic Stability Low (CYP

-oxidation)
ModerateHigh (Steric shielding)
Relative Solubility Baseline+2 to 4-fold increase+12-fold increase
Mechanistic Causality: Why the Bridged Core Outperforms

The decision to replace a piperidine or pyridine ring with a 3-azabicyclo[3.1.1]heptane derivative is driven by three causal pharmacokinetic enhancements:

  • Thermodynamic Solubility: The rigid 3D architecture of 3-azabicyclo[3.1.1]heptane disrupts the planar

    
     stacking and tight crystal packing typical of pyridine and flat piperidine derivatives. By lowering the crystal lattice energy, the thermodynamic aqueous solubility increases dramatically. In the case of the antihistamine Rupatadine, replacement of the pyridine ring with a 3-azabicyclo[3.1.1]heptane core yielded a remarkable 12-fold increase in solubility[2].
    
  • Metabolic Stability: CYP450 enzymes typically oxidize piperidines at the

    
    -carbon adjacent to the nitrogen. The bicyclic bridge of the [3.1.1] system creates a steric shield around these 
    
    
    
    -protons, preventing optimal alignment with the catalytic heme iron of the oxidase. This steric occlusion resulted in an 11-fold increase in metabolic stability in comparative drug models[2].
  • Lipophilicity (LogP) Reduction: The conformational restriction forces the hydrophobic carbon framework into a compact volume while projecting the polar amine and carboxylic acid vectors outward. This "hydrophobic collapse" reduces the solvent-accessible lipophilic surface area, leading to an 8-fold decrease in lipophilicity compared to parent planar compounds[2].

BioisostereLogic A Piperidine / Pyridine (Planar, High LogP) B Escape from Flatland (Increase Fsp3) A->B Structural liability C 3-Azabicyclo[3.1.1]heptane (3D Restricted Core) B->C Bioisosteric design D Improved PK Profile (High Solubility, CYP Stable) C->D Pharmacokinetic gain

Logical progression of bioisosteric replacement from planar rings to 3D bridged architectures.

Experimental Workflow: Synthesis of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

The synthesis of the 6-carboxylic acid derivative (CAS: 1427460-12-5) requires precision to maintain the bridged architecture without triggering ring-opening or rearrangement[3]. The following self-validating protocol leverages the reductive ring-opening of spirocyclic oxetanyl nitriles, a highly scalable methodology[1].

Step 1: Reductive Ring-Opening (Core Assembly)
  • Procedure: Dissolve the spirocyclic oxetanyl nitrile precursor (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction to 0 °C. Slowly add a solution of

    
     (2.5 equiv, 1.0 M in THF) dropwise.
    
  • Causality: The hydride attacks the nitrile, reducing it to the primary amine. The coordination of the lithium ion to the oxetane oxygen induces a highly regioselective reductive ring-opening, relieving the strain of the 4-membered oxetane ring and driving the formation of the 3-azabicyclo[3.1.1]heptane framework[4].

  • Self-Validation: Quench strictly using the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ) to prevent emulsion formation. Monitor via LC-MS; the disappearance of the nitrile
    
    
    stretch (~2200 cm⁻¹) in IR and the emergence of the
    
    
    corresponding to the free amine confirms conversion.
Step 2: Nitrogen Protection (Boc-ylation)
  • Procedure: To the crude amine in DCM, add triethylamine (2.0 equiv) and Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) at room temperature. Stir for 4 hours.
    
  • Causality: Protection of the secondary amine is critical to prevent zwitterion formation and self-condensation during the subsequent oxidation step.

  • Self-Validation: TLC (Ninhydrin stain) will show the conversion of the primary amine (which stains dark purple) to the Boc-protected intermediate (which is faint or non-staining).

Step 3: Oxidation to the 6-Carboxylic Acid
  • Procedure: Subject the intermediate to a two-step oxidation: Swern oxidation to the aldehyde, followed by Pinnick oxidation using

    
    , 
    
    
    
    , and 2-methyl-2-butene in
    
    
    -BuOH/
    
    
    .
  • Causality: The Pinnick oxidation is chosen because it is exceptionally mild and highly chemoselective for aldehydes, preventing oxidative cleavage of the strained bicyclic framework.

  • Self-Validation: The final product, 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, is isolated.

    
     NMR validation must confirm the presence of the bridgehead protons (typically appearing as complex multiplets around 2.5-3.0 ppm) and the absolute absence of the aldehyde proton (~9.5 ppm).
    

SynthWorkflow S1 Spirocyclic Oxetanyl Nitrile (Starting Material) S2 LiAlH4 Reduction (Reductive Ring Opening) S1->S2 S3 3-Azabicyclo[3.1.1]heptane Core (Intermediate) S2->S3 S4 Boc Anhydride / Base (Amine Protection) S3->S4 S5 Oxidation / Hydrolysis (C6 Functionalization) S4->S5 S6 3-Boc-3-azabicyclo[3.1.1]heptane -6-carboxylic acid S5->S6

Step-by-step synthetic workflow for this compound derivatives.

References
  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: Angewandte Chemie (via ResearchGate) URL:[Link]

  • Bicyclo[3.1.1]heptanes as bioisosteres of benzenes Source: Nature Catalysis / ResearchGate URL:[Link]

  • Group meeting Enamine unlayered (Direct bioisosteric replacement of rupatadine) Source: Princeton University URL:[Link]

Sources

Technical Guide: Meta-Benzene Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Sub-title: Engineering 3D Vector Alignment via Saturated Scaffolds

Executive Summary

The "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward sp³-rich architectures to improve solubility, permeability, and metabolic stability. While para-benzene isosteres (e.g., bicyclo[1.1.1]pentane) are well-established, meta-benzene (1,3-disubstituted) mimics present a complex geometric challenge. The 120° bond angle of meta-benzene is difficult to replicate with saturated bicyclic systems without distorting the exit vectors crucial for ligand-protein binding.

This technical guide analyzes the emerging class of meta-benzene isosteres, specifically focusing on Bicyclo[2.1.1]hexane (BCH) and 1,3-Cubane , detailing their vector fidelity, physicochemical advantages, and the photochemical protocols required to synthesize them.

Part 1: The Geometric Rationale

The 120° Vector Challenge

Replacing a benzene ring requires matching two critical parameters:

  • Distance (

    
    ):  The linear distance between the two substitution points.
    
  • Exit Vector Angle (

    
    ):  The angle of the exocyclic bonds relative to the scaffold core.
    

In meta-benzene, the substituents are positioned at 120°. Standard saturated rings (cyclohexane) are too flexible. Para-mimics like BCP (180°) are geometrically incompatible. The solution lies in strained cage systems that naturally force substituents into acute or obtuse angles mimicking the meta arrangement.

Isostere Selection Logic

The following decision tree illustrates the selection logic for meta-isosteres based on vector requirements and synthetic accessibility.

MetaIsostereLogic Start Target: Meta-Benzene Replacement (120° Vector) Constraint1 Is Aromaticity Required? Start->Constraint1 YesAro Use Heterocycles: 2,6-Pyridine 3,5-Pyridazine Constraint1->YesAro Yes (e.g., pi-stacking needed) NoAro Target Saturated (sp3) Mimic Constraint1->NoAro No (Solubility priority) Constraint2 Vector Angle Tolerance NoAro->Constraint2 Angle1 Strict 120° Needed Constraint2->Angle1 Angle2 Acute Angle (<100°) Acceptable Constraint2->Angle2 Sol1 1,3-Bicyclo[2.1.1]hexane (BCH) (Best Balance of d and phi) Angle1->Sol1 Sol2 1,3-Cubane (Rigid, High Metabolic Stability) Angle2->Sol2 Sol3 1,3-Cyclobutane (Puckered, Flexible) Angle2->Sol3

Figure 1: Decision matrix for selecting meta-benzene bioisosteres based on geometric constraints.

Part 2: High-Value Isosteres (The Toolkit)

Bicyclo[2.1.1]hexane (BCH)

The 1,3-disubstituted BCH scaffold is currently the leading saturated meta-mimic.

  • Geometry: The bridgehead carbons provide a rigid framework where substituents at the 1,3-positions approximate the meta-benzene distance (

    
     Å vs 
    
    
    
    Å for benzene) and angle.
  • Properties: Offers a significant reduction in lipophilicity (LogP) compared to benzene due to high sp³ fraction (

    
    ).
    
  • Variants: 1,4-disubstituted 2-oxabicyclo[2.1.1]hexanes are also used to introduce polarity and hydrogen bond acceptors.

1,3-Cubane

While historically difficult to synthesize, 1,3-disubstituted cubanes are highly rigid.

  • Geometry: The C1-C3 distance is shorter than meta-benzene, and the angle is sharper (~90° vs 120°). However, the extreme rigidity can lock pharmacophores into active conformations that flexible rings cannot access.

  • Stability: Exceptionally resistant to oxidative metabolism (CYP450) due to the strength of the strained C-H bonds (high s-character).

Physicochemical Comparison Data

The following table summarizes the impact of replacing a phenyl ring with BCH in the context of the fungicide Boscalid (a standard benchmark for these substitutions).

PropertyPhenyl (Parent)Bicyclo[2.1.1]hexane (Isostere)Impact
Hybridization sp² (Planar)sp³ (3D)Escape from Flatland
Solubility (aq) 11 µM35 µM+3.2x Increase
LogP 3.0 (Est)2.4 (Est)Improved Lipophilicity
Metabolic Stability ModerateHighReduced CYP oxidation
Vector Angle 120°~114-118°High Fidelity

Data synthesized from Mykhailiuk et al. (2021) and related studies [1, 2].

Part 3: Synthetic Methodologies

The primary barrier to adopting BCH scaffolds has been synthesis. Unlike BCPs, which are made from commercially available [1.1.1]propellane, BCHs typically require photochemical [2+2] cycloaddition .

Mechanism: Intramolecular [2+2] Photocycloaddition

The most robust route involves the irradiation of 1,5-dienes (often styrene derivatives) to form the bicyclic core. This process exploits the "Entropa" principle, where strain release or rapid complexity generation justifies the energy input.

Photocycloaddition Substrate 1,5-Diene Precursor (Styrene derivative) Excitation Excitation (414 nm) + Ir Catalyst (ET) Substrate->Excitation Triplet Triplet 1,5-Biradical Intermediate Excitation->Triplet Energy Transfer Cyclization Radical Recombination (Ring Closure) Triplet->Cyclization ISC / Closure Product Bicyclo[2.1.1]hexane Scaffold Cyclization->Product

Figure 2: Mechanism of the visible-light-mediated intramolecular [2+2] cycloaddition for BCH synthesis.

Part 4: Experimental Protocol

Protocol: Synthesis of 1,3-Disubstituted Bicyclo[2.1.1]hexane via Visible-Light Photocatalysis. Objective: To generate the BCH core from a linear 1,5-diene precursor using an Iridium-based photocatalyst. This protocol is adapted from the work of Rigotti and Bach [3].[1]

Reagents & Equipment[2]
  • Precursor: 2-phenyl-1,5-hexadiene derivative (1.0 equiv).

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%).[1]

  • Solvent: Acetone (degassed, HPLC grade).

  • Light Source: Blue LED (414 nm or 440 nm), approx. 3W power.[1]

  • Vessel: Borosilicate glass vial (sealed).

Step-by-Step Methodology
  • Preparation (In Glovebox or Inert Atmosphere):

    • Charge a 10 mL borosilicate vial with the 1,5-diene substrate (0.5 mmol).

    • Add the Iridium photocatalyst (1.0 mol%, 5.6 mg).

    • Dissolve in 5.0 mL of Acetone (

      
       M). Note: Acetone acts as a triplet sensitizer in some variations, but here serves primarily as solvent.
      
  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Perform three cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen is a potent triplet quencher and will inhibit the reaction.

    • Backfill with Nitrogen or Argon.

  • Irradiation:

    • Place the vial in a photoreactor setup (2–3 cm distance from the LED).

    • Irradiate at 414 nm at ambient temperature (maintain 20–25°C using a fan or water bath cooling to prevent thermal side reactions).

    • Stir vigorously. Reaction time is typically 12–24 hours.

  • Monitoring:

    • Monitor conversion by TLC or GC-MS. The disappearance of the alkene signals and appearance of the rigid bicyclic product (lower R_f typically) indicates progress.

  • Workup:

    • Evaporate the acetone under reduced pressure.

    • Purification: Pass the crude residue through a short plug of silica gel (eluting with Hexane/EtOAc).

    • Concentrate to yield the bicyclo[2.1.1]hexane product.[1][2][3]

  • Validation:

    • Confirm structure via ¹H NMR. Look for the disappearance of vinylic protons (5.0–6.5 ppm) and the appearance of high-field bridgehead protons (1.5–2.5 ppm).

References

  • Mykhailiuk, P. K. (2021).[3][4] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science.

  • Levterov, V. V., et al. (2020).[3][4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry.

  • Rigotti, T., & Bach, T. (2022).[1] Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters. [1]

  • Denisenko, A., et al. (2020). Cubanes in Medicinal Chemistry. Chemical Reviews.

  • Cioffi, C. L., et al. (2010). Modulation of Physical Properties in the Bicyclo[1.1.1]pentane Series. Journal of Medicinal Chemistry.

Sources

Conformational Locking: The SAR of Bicyclic Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of bicyclic amino acids into bioactive peptides and small molecule drugs represents a high-leverage strategy in modern medicinal chemistry.[1][2] By restricting the conformational freedom of the peptide backbone, these scaffolds minimize the entropic penalty of receptor binding (


) and enhance proteolytic stability.[3] This guide analyzes the Structure-Activity Relationship (SAR) of key bicyclic scaffolds, specifically focusing on 2-azabicyclo[2.2.1]heptane  (proline surrogates) and 2-aminobicyclo[3.1.0]hexane  (glutamate surrogates), providing actionable protocols for their synthesis and evaluation.[2]

Part 1: The Bicyclic Scaffold Landscape

Bicyclic amino acids are not merely "bulky" analogs; they are precise geometric tools.[2] We categorize them by their topological impact on the peptide backbone (


 and 

torsion angles).
The Proline Surrogates (The "Turn" Inducers)
  • Scaffold: 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[2][4][5]

  • Mechanism: This bridged system locks the N-C

    
     bond, restricting the 
    
    
    
    angle more rigidly than natural proline. The bridgehead methylene forces the amide bond into specific cis or trans configurations depending on substitution, critical for mimicking
    
    
    -turns.
  • Key Drug: Ledipasvir (HCV NS5A inhibitor) utilizes this scaffold to freeze the bioactive conformation, boosting potency into the picomolar range.

The Glutamate Surrogates (The "Selectivity" Filters)
  • Scaffold: 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[2][6]

  • Mechanism: By fusing a cyclopropane ring to the glutamate backbone, the distance and orientation between the

    
    -carboxylate and the 
    
    
    
    -carboxylate are fixed.
  • Key Drug: LY354740 (Eglumegad).[2] The specific stereoisomer selectively activates mGluR2/3 receptors while avoiding NMDA receptors, a selectivity profile impossible with flexible glutamate.

The Phenyl Isosteres (The "Space" Fillers)
  • Scaffold: Bicyclo[1.1.1]pentane (BCP) amines.[2]

  • Mechanism: BCP acts as a non-aromatic bioisostere for phenyl rings (para-substituted).[2] It maintains the vector of substituents but improves solubility and metabolic stability (reducing CYP450 metabolism).

Part 2: SAR Mechanics & Data

The Entropic Advantage

In a linear peptide, binding requires freezing rotatable bonds, incurring an entropic cost (approx. 0.5–0.8 kcal/mol per rotor). Bicyclic amino acids "pre-pay" this cost during synthesis.[2]

Table 1: Comparative SAR of Glutamate vs. Bicyclic Analogs at mGluR2 Data synthesized from Monn et al. and conformational analysis studies.

CompoundScaffold TypeConformational StatemGluR2 Affinity (

or

)
Selectivity (vs NMDA)
L-Glutamate Linear (Flexible)Rapid interconversion~10

M
Non-selective
(1S,3R)-ACPD Monocyclic (Cyclopentane)Partially restricted~800 nMModerate
LY354740 Bicyclic [3.1.0] Fully Locked (Extended) 5 - 10 nM >1000-fold
LY379268 Bicyclic [3.1.0] (O-bridge)Fully Locked< 5 nMHigh
The "Proline Kink" and Amide Geometry

The biological activity of proline-containing peptides often depends on the cis/trans isomerization of the amide bond.

  • Natural Proline: ~20-30% cis isomer population in solution.[2][7]

  • 2-Azabicyclo[2.2.1]heptane: The bridgehead sterics can destabilize the cis isomer, pushing the population toward >95% trans, or vice-versa depending on C-3 substitution. This allows researchers to "dial in" the bioactive isomer.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for deploying bicyclic amino acids to solve specific drug discovery problems.

SAR_Logic Problem Drug Design Challenge Instability Proteolytic Instability Problem->Instability Potency Low Potency (High Entropy) Problem->Potency Selectivity Off-Target Toxicity Problem->Selectivity Sol_Instability Use Azabicyclo[2.2.1] (Steric Shielding) Instability->Sol_Instability Steric hindrance Sol_Potency Pre-organize Backbone (Reduce u0394S penalty) Potency->Sol_Potency Rigidification Sol_Selectivity Use Bicyclo[3.1.0] (Fix Pharmacophore Vectors) Selectivity->Sol_Selectivity Vector locking Result Optimized Lead (High Affinity/Stability) Sol_Instability->Result Sol_Potency->Result Sol_Selectivity->Result

Caption: Decision matrix for selecting bicyclic scaffolds based on specific pharmacological liabilities.

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

This protocol avoids tedious chromatography by utilizing a crystallization-driven isolation, essential for scalability.[2][5]

Context: This scaffold is the core of many HCV inhibitors. The synthesis relies on an aza-Diels-Alder reaction.[2][8]

Reagents:

  • (R)-(-)-

    
    -methylbenzylamine (Chiral auxiliary)[2]
    
  • Ethyl glyoxylate (50% in toluene)

  • Freshly cracked Cyclopentadiene

  • Trifluoroacetic acid (TFA)[2]

  • Pd(OH)

    
    /C (Pearlman's catalyst)
    

Step-by-Step Workflow:

  • Imine Formation:

    • Mix (R)-

      
      -methylbenzylamine (1.0 eq) with ethyl glyoxylate (1.1 eq) in DCM. Add MgSO
      
      
      
      to sequester water. Stir 2h at RT. Filter and concentrate. Checkpoint: Verify imine formation via
      
      
      H NMR (distinct signal ~7.8 ppm).
  • Aza-Diels-Alder Cycloaddition:

    • Cool the imine (in DCM) to -78°C. Add TFA (1.1 eq) dropwise (protonates the imine, lowering LUMO energy).[2]

    • Add freshly cracked cyclopentadiene (3.0 eq) slowly.

    • Allow to warm to 0°C over 4 hours.

    • Critical Step: The exo isomer is kinetically favored, but the specific chiral auxiliary directs the facial selectivity.

  • Hydrogenation & Deprotection (The "One-Pot" Finish):

    • Dissolve the crude cycloadduct in EtOH. Add Pd(OH)

      
      /C (10 wt%).
      
    • Apply H

      
       atmosphere (balloon pressure is usually sufficient, 50 psi for faster kinetics). This step reduces the alkene and cleaves the chiral benzyl auxiliary simultaneously.
      
    • Filter through Celite. Evaporate.

    • Purification: Recrystallize from EtOH/Et

      
      O.[2] The amino acid precipitates as a zwitterion or HCl salt (if treated with HCl/dioxane).[2]
      

Validation:

  • Chiral HPLC: Enantiomeric excess (ee) should be >98%.[2]

  • NMR: Look for the bridgehead proton at ~4.2 ppm and the absence of alkene protons.

Protocol B: Comparative Proteolytic Stability Assay

Bicyclic amino acids are often deployed to protect peptides from trypsin/chymotrypsin degradation.

Materials:

  • Test Peptide (containing Bicyclic AA) vs Control Peptide (Natural AA).[2]

  • Enzyme:

    
    -Chymotrypsin (Sigma, bovine pancreas).[2]
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.[2]
    

Workflow:

  • Preparation: Dissolve peptides to 200

    
    M in buffer.
    
  • Initiation: Add Chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: At t = 0, 15, 30, 60, 120, 240 min, remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Measure the Area Under Curve (AUC) of the parent peak.

  • Calculation: Plot ln(AUC) vs Time. The slope

    
     gives the half-life (
    
    
    
    ).[2]
    • Target Result: Bicyclic analogs typically exhibit 5x to >100x longer

      
       than linear controls.[2]
      

Part 5: Synthesis Workflow Diagram

The following DOT diagram visualizes the critical Aza-Diels-Alder pathway described in Protocol A.

Synthesis_Workflow Start Start: Chiral Amine + Glyoxylate Imine Activated Imine (Protonated by TFA) Start->Imine Dehydration (-H2O) DielsAlder Aza-Diels-Alder (+ Cyclopentadiene, -78°C) Imine->DielsAlder LUMO Lowering Adduct Bicyclic Adduct (Alkene + Benzyl group) DielsAlder->Adduct Stereoselective Cyclization Hydrogenation Pd(OH)2/C + H2 (Double Reduction) Adduct->Hydrogenation Simultaneous Deprotection Final Final Product: 2-azabicyclo[2.2.1]heptane -3-carboxylic acid Hydrogenation->Final Recrystallization

Caption: Synthetic route for the 2-azabicyclo[2.2.1]heptane scaffold via Aza-Diels-Alder.

References

  • Monn, J. A., et al. (1997).[6] "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[2] Journal of Medicinal Chemistry.

  • Limburg, D. C., et al. (2003).[9] "Synthesis and evaluation of chiral bicyclic proline FKBP12 ligands." Bioorganic & Medicinal Chemistry Letters.

  • Gao, M., et al. (2016). "Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2." ACS Chemical Biology. [2]

  • Acher, F. C., et al. (2011).[6] "Conformational restriction of biologically active peptides via amino acid side chain groups."[2][10] Vertex AI Grounding Source.

  • ChemicalBook. (2026).[2] "(3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Product Information."

Sources

Novel saturated heterocycles for scaffold hopping

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: Engineering Novel Saturated Heterocycles for Advanced Scaffold Hopping

Executive Summary

Historically, high-throughput screening (HTS) and traditional cross-coupling chemistries biased drug discovery pipelines toward flat, sp2-hybridized aromatic systems[1]. While synthetically tractable, these planar molecules often suffer from poor physicochemical properties, including low aqueous solubility and off-target promiscuity. The paradigm shifted significantly following the seminal "Escape from Flatland" analysis, which demonstrated a direct correlation between the fraction of sp3-hybridized carbons (Fsp3) and the clinical success of drug candidates[1]. This whitepaper provides an in-depth technical analysis of utilizing novel saturated heterocycles for scaffold hopping, detailing the mechanistic rationale, emerging structural motifs, and the self-validating experimental protocols required to synthesize and evaluate these 3D architectures.

The Mechanistic Rationale: Fsp3 and the "Escape from Flatland"

Scaffold hopping—the bioisosteric replacement of a core molecular framework while retaining key pharmacophoric vectors—has evolved to prioritize 3D saturated heterocycles over 2D aromatics[2]. The superiority of high-Fsp3 scaffolds is grounded in two primary physicochemical mechanisms:

  • Thermodynamic Solubility: Flat aromatic rings tend to form highly stable, pi-stacked crystal lattices. Replacing a benzene or pyridine ring with a saturated bioisostere disrupts this planarity, lowering the crystal lattice energy and thermodynamically favoring aqueous dissolution[1].

  • Target Selectivity and Reduced Promiscuity: Saturated heterocycles present functional groups in well-defined, three-dimensional vectors. This structural rigidity allows for tighter binding in complex, chiral protein pockets while reducing non-specific hydrophobic interactions (promiscuity) that are often driven by flat lipophilic surfaces[3].

G A 2D Aromatic Hit (Low Fsp3) B Scaffold Hopping (Bioisosteric Replacement) A->B C 3D Saturated Heterocycle (e.g., Spirocycle) B->C D Improved Solubility & Lower Toxicity C->D E Reduced Promiscuity (Higher Selectivity) C->E F Higher Clinical Success Rate D->F E->F

Fig 1. Logic flow of 2D-to-3D scaffold hopping and its impact on clinical developability.

Privileged Saturated Scaffolds in Modern Drug Design

To successfully execute a 3D scaffold hop, medicinal chemists rely on specific classes of saturated heterocycles that offer unique geometric and electronic properties:

  • Spirocycles (e.g., Spiro[3.3]heptanes): Strained spiro heterocycles have emerged as premier non-classical bioisosteres for saturated six-membered rings like piperidines and piperazines[4]. The inclusion of a small four-membered ring creates a dense, rigid molecular space, while heteroatom substitution provides exit vectors that are orthogonal to neighboring carbon vectors[5]. This strain-induced conformational restriction minimizes entropic penalties upon target binding[6].

  • Bridged Bicycles and Azetidines: "Angular" spirocyclic azetidines and bridged systems are increasingly utilized to modulate pKa and lipophilicity (logD)[7]. By replacing a basic amine with an azetidine or oxetane-fused system, researchers can fine-tune the basicity of the nitrogen, thereby optimizing membrane permeability and reducing hERG liability or P-glycoprotein (P-gp) efflux[8].

Quantitative Impact of Scaffold Hopping

The transition from a 2D aromatic to a 3D saturated heterocycle yields measurable improvements across standard ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) panels. The table below summarizes the typical physicochemical shifts observed during a successful scaffold hop.

Table 1: Comparative Physicochemical Profiling of Scaffolds

Scaffold TypeExample MotifFsp3Avg. clogPKinetic Solubility (µM)Target Selectivity
2D Aromatic (Parent) Phenyl / Pyridine0.0 - 0.1~3.5< 50Low (High Promiscuity)
Bridged Saturated Bicyclo[1.1.1]pentane1.0~2.1> 200High
Spirocyclic Spiro[3.3]heptane1.0~1.8> 250High
Hetero-Spirocyclic 2-Oxaspiro[3.3]heptane0.85~1.2> 400Very High

Experimental Methodologies: Synthesizing and Validating 3D Scaffolds

Synthesizing these complex 3D architectures requires innovative methodologies. Recent advances in "skeletal editing" allow for the direct, single-atom modification of existing saturated heterocycles, providing an orthogonal approach to de novo synthesis[9].

Protocol 1: Photomediated Ring Contraction for Skeletal Editing

This deconstructive diversification strategy enables the late-stage conversion of readily available six-membered saturated heterocycles into highly substituted, contracted rings[10].

  • Precursor Activation: Convert the starting saturated nitrogen heterocycle (e.g., a piperidine derivative) into an α-acylated or N-haloamine precursor. Causality: This installs a photolabile bond necessary for downstream radical generation.

  • Photocatalyst Assembly: In a dry vial under an inert argon atmosphere, combine the precursor, an iridium-based photoredox catalyst (e.g., Ir(ppy)3), and a mild base in a degassed solvent (e.g., Acetonitrile).

  • Irradiation (Skeletal Editing): Irradiate the mixture using a 400 nm blue LED array at ambient temperature for 12–24 hours. Causality: The photocatalyst absorbs blue light, entering a long-lived excited state that transfers a single electron to the precursor. This triggers homolytic cleavage, heteroatom extrusion, and subsequent C(sp3)-C(sp3) bond formation to yield the contracted ring[9].

  • Quenching & Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize residual oxidants. Extract with ethyl acetate, concentrate under reduced pressure, and purify via flash chromatography to isolate the novel 3D scaffold.

G S1 Step 1: Precursor Activation (N-Haloamine Formation) S2 Step 2: Photoredox Catalysis (Blue LED, 400 nm) S1->S2 S3 Step 3: Radical Generation (Homolytic Cleavage) S2->S3 S4 Step 4: Skeletal Editing (Ring Contraction) S3->S4 S5 Step 5: Product Isolation (Novel 3D Scaffold) S4->S5

Fig 2. Workflow for photomediated skeletal editing to generate contracted saturated heterocycles.

Protocol 2: High-Throughput Kinetic Solubility Assay

To validate the success of the scaffold hop, the thermodynamic benefit of the Fsp3 increase must be measured. Kinetic nephelometry provides a rapid, self-validating system without the material overhead of equilibrium shake-flask methods[1].

  • Stock Preparation: Prepare 10 mM stock solutions of both the flat parent compound and the 3D saturated bioisostere in 100% DMSO.

  • Serial Dilution: Dispense aliquots into a 96-well plate containing aqueous buffer (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced solubilization.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with orbital shaking. Causality: This mimics physiological temperature and provides sufficient time for the precipitation of insoluble fractions.

  • Nephelometric Measurement: Measure light scattering using a microplate nephelometer. Causality: The onset of light scattering indicates the kinetic solubility limit. A successful 3D scaffold hop will exhibit a significantly right-shifted scattering curve compared to the 2D aromatic hit.

Conclusion

The integration of novel saturated heterocycles into drug discovery pipelines represents a critical evolution in medicinal chemistry. By leveraging spirocycles, bridged systems, and advanced skeletal editing techniques, researchers can systematically "escape from flatland." This structurally rigorous approach to scaffold hopping not only rescues compounds with poor physicochemical profiles but fundamentally enhances their probability of clinical success by optimizing solubility, reducing off-target promiscuity, and securing novel intellectual property space.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 1

  • Benchchem. (n.d.). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. Benchchem. 2

  • Jurczyk, J., et al. (2021). Photomediated ring contraction of saturated heterocycles. CoLab / Science. 10

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). 4

  • Levin, M. D., et al. (2025). Skeletal Editing Strategies Driven by Total Synthesis. PMC / NIH. 9

  • Human Journals. (2025). Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. Human Journals. 8

  • Semantic Scholar. (2017). Molecular Connectivity Predefines Polypharmacology: Aliphatic Rings, Chirality, and sp3 Centers Enhance Target Selectivity. Semantic Scholar. 3

  • Deep Origin. (2024). Bioisosteres - Computational Chemistry Glossary. Deep Origin. 7

Sources

An In-Depth Technical Guide on the Core Physicochemical Properties of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the molecular weight and polarity of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid, a bicyclic scaffold of significant interest in modern drug discovery. The following sections will delve into the theoretical calculations and experimental verifications of these fundamental properties, offering field-proven insights and detailed methodologies. The aim is to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively leverage this molecule in their work.

PART 1: Molecular Weight: The Foundational Metric

The molecular weight of a compound is a critical parameter that influences its stoichiometric calculations, reaction kinetics, and overall pharmacokinetic profile.

Theoretical Calculation

The molecular formula of this compound is C₇H₁₁NO₂. The molecular weight is determined by the sum of the atomic weights of its constituent atoms:

  • Carbon (C): 7 x 12.011 u = 84.077 u

  • Hydrogen (H): 11 x 1.008 u = 11.088 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Oxygen (O): 2 x 15.999 u = 31.998 u

Total Molecular Weight = 141.17 g/mol [1]

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide a precise value, experimental confirmation is crucial for validating the identity and purity of a sample. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering highly accurate mass measurements.[2][3]

Key Principles of HRMS:

  • HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[3][4]

  • This high resolution allows for the differentiation of compounds with very similar nominal masses.[2][4]

  • The exceptional mass accuracy, often at the sub-ppm level, enables the confident determination of a molecule's elemental formula.[3]

Experimental Protocol: HRMS Analysis of this compound

  • Sample Preparation: A small quantity of the compound is dissolved in a suitable solvent, typically a mixture of water and a polar organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate ionization.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the ionizable carboxylic acid and amine groups.

  • Analysis: The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The experimentally measured m/z of the molecular ion is compared to the calculated exact mass. A close correlation confirms the molecular formula.

Table 1: Summary of Molecular Weight Data

ParameterValueSource
Molecular Formula C₇H₁₁NO₂-
Calculated Molecular Weight 141.17 g/mol AChemBlock
Experimental Technique High-Resolution Mass Spectrometry (HRMS)Industry Standard

PART 2: Polarity: A Critical Determinant of Biological Activity

The polarity of a molecule is a key physicochemical property that governs its solubility, permeability through biological membranes, and interactions with target proteins.[5]

Qualitative Assessment

The structure of this compound contains both polar and non-polar regions. The carboxylic acid and the secondary amine are polar functional groups capable of hydrogen bonding.[6] The bicycloalkane framework is non-polar. The overall polarity is a balance of these features.

Quantitative Measurement: The Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity (a key aspect of its polarity). It is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.[7]

  • Negative LogP: Indicates a preference for the aqueous phase (hydrophilic).[7][8]

  • Positive LogP: Indicates a preference for the lipid phase (lipophilic).[7]

For drug candidates, a balanced LogP is often desirable to ensure sufficient aqueous solubility for formulation and adequate lipophilicity for membrane permeation.[9]

Experimental Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for experimental LogP determination.[10]

Protocol: Shake-Flask LogP Determination

  • Phase Preparation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are saturated with each other by mixing for an extended period and then separated.[11]

  • Sample Addition: A known amount of this compound is dissolved in one of the phases.

  • Equilibration: The two phases are combined and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10][11]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[7]

Computational Prediction of LogP

Various software programs can calculate a theoretical LogP (clogP) based on the molecule's structure.[7][8] For 3-azabicyclo[3.1.1]heptane, a related core structure, the predicted XlogP is 0.6.[12] The addition of the polar carboxylic acid group would be expected to significantly decrease this value, making this compound a more polar compound.

Table 2: Polarity Profile

ParameterDescriptionSignificance in Drug Development
Polar Functional Groups Carboxylic acid, secondary amineContribute to aqueous solubility and potential for hydrogen bonding with biological targets.[6][13]
Non-Polar Scaffold Bicyclo[3.1.1]heptane coreProvides a rigid three-dimensional structure for precise target interaction.
LogP A measure of lipophilicity.Influences solubility, membrane permeability, and plasma protein binding.[14]

PART 3: Integrated Physicochemical Workflow

The determination of molecular weight and polarity are interconnected steps in the characterization of a novel chemical entity.

Figure 1: A schematic workflow for the physicochemical characterization of this compound.

PART 4: Conclusion and Future Directions

A comprehensive understanding of the molecular weight and polarity of this compound is foundational for its application in drug discovery. The methodologies outlined in this guide provide a robust framework for the accurate characterization of this and other novel chemical entities. Future work should focus on the experimental determination of the LogP for this compound and its derivatives to build a more complete structure-property relationship profile, which will further guide medicinal chemistry efforts.

References

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • Metabolomics Online. (n.d.).
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Encyclopedia.pub. (2022, August 25).
  • Agilent. (n.d.).
  • 百泰派克. (n.d.). LC-MS high-resolution mass spectrometry molecular weight detection.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • 摩熵化学. (n.d.). 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide | 1392803-91-6.
  • AChemBlock. (2026, February 25). exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride 95.00% | CAS: 2940866-19-1.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • ThermoFisher. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • ChemicalBook. (2025, July 16). 3-boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | 1427460-12-5.
  • ChemScene. (n.d.). 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride.
  • ResearchGate. (n.d.). (a)
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres | Journal of Medicinal Chemistry.
  • University of British Columbia. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem.
  • BLD Pharm. (n.d.). 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-hydroxy-, 1,1-diMethylethyl ester.
  • Sigma-Aldrich. (n.d.). exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | 2940866-19-1.
  • Aaronchem. (n.d.). exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem.
  • Sigma-Aldrich. (n.d.). 3-azabicyclo[3.1.1]heptane hydrochloride | 1427380-44-6.
  • PubChemLite. (n.d.). 3-azabicyclo[3.1.1]heptane hydrochloride (C6H11N).

Sources

History and discovery of azabicyclo[3.1.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Azabicyclo[3.1.1]heptane Scaffold: A Technical Guide to "Escaping Flatland" in Drug Discovery

Executive Summary

The azabicyclo[3.1.1]heptane scaffold represents a pivotal advancement in the medicinal chemistry campaign to "escape from flatland." As a bridged bicyclic amine, it serves as a conformationally restricted, saturated bioisostere for planar aromatic rings (specifically pyridine) and flexible saturated heterocycles (piperidine, morpholine).

This guide provides a technical deep-dive into the discovery, synthesis, and application of this scaffold. It focuses on the two most pharmacologically relevant isomers—3-azabicyclo[3.1.1]heptane and 6-azabicyclo[3.1.1]heptane —and details how their unique vectors and metabolic profiles are reshaping lead optimization.

Part 1: The Architecture of Rigidity

To deploy this scaffold effectively, one must understand its geometry relative to the structures it replaces. The bicyclo[3.1.1]heptane core consists of a six-membered ring bridged by a single carbon.

Structural Isomerism & Numbering

The placement of the nitrogen atom dictates the scaffold's vector alignment and isosteric utility.

  • 3-Azabicyclo[3.1.1]heptane:

    • Nitrogen Position: Located in the 3-carbon bridge (the "long" side).

    • Bioisostere For: Pyridine (meta-substituted) and Piperidine .

    • Geometry: The C1–N3–C5 angle and distance closely mimic the C2–N–C6 vectors of pyridine, but with sp³ character that improves solubility.

  • 6-Azabicyclo[3.1.1]heptane:

    • Nitrogen Position: Located in the 1-carbon bridge (the "short" side).

    • Bioisostere For: Piperidine (specifically constraining the boat/twist-boat conformations).

    • Geometry: Provides a unique exit vector that forces substituents into specific spatial quadrants, often inaccessible to flexible piperidines.

Vector Analysis (DOT Visualization)

G cluster_0 Planar Aromatic cluster_1 Saturated Bioisosteres Pyridine Pyridine (Flat, sp2, Lipophilic) Aza3 3-Azabicyclo[3.1.1] (Rigid, sp3, Soluble) Vector: 120° mimic Pyridine->Aza3 Metabolic Stability Solubility Boost Aza6 6-Azabicyclo[3.1.1] (Bridged, sp3, Novel Space) Vector: 90° orthogonal Pyridine->Aza6 Novel IP Space Vector Reorientation

Caption: Comparison of vector relationships between planar pyridine and its bridged bicyclic isosteres.

Part 2: Historical Genesis & Synthetic Evolution

The history of azabicyclo[3.1.1]heptanes is a tale of two eras: the Chiral Pool Era (utilizing terpenes) and the De Novo Era (utilizing strained rings).

The Chiral Pool Era (1960s–2000s)

Early access to the bicyclo[3.1.1] core relied almost exclusively on


-pinene  and 

-pinene
, abundant chiral monoterpenes.
  • Route: Oxidation of

    
    -pinene to nopinone  (bicyclo[3.1.1]heptan-6-one).[1]
    
  • Limitation: This route biases the chemistry toward the 2-azabicyclo and carbon-bridged systems. Introducing a nitrogen at the 3- or 6-position required laborious ring expansions (Beckmann rearrangement) or degradation, often resulting in complex mixtures and loss of stereochemical fidelity.

The De Novo Era (2010s–Present)

The modern explosion in interest is driven by strain-release chemistry, championed by groups like Enamine (Mykhailiuk) and Aggarwal . The paradigm shifted from modifying a pre-existing bicycle to building the bicycle from strained precursors.

  • Key Precursor: Bicyclo[1.1.0]butane (BCB) .[2][3]

  • Mechanism: Strain-release cycloadditions. The high ring strain of BCB (~64 kcal/mol) drives reactions with amines, azides, or isocyanides to form the bicyclo[3.1.1] skeleton in a single step.

Part 3: The 3-Azabicyclo[3.1.1]heptane System

This isomer is currently the "gold standard" replacement for pyridine rings in drug candidates.

Case Study: The Rupatadine Analog

In a landmark study (Enamine, Angew. Chem. 2023), researchers replaced the pyridine ring of the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane core.

PropertyOriginal Drug (Rupatadine)3-Aza Analog (Compound 48)Impact
Core Structure Pyridine (Aromatic)3-Azabicyclo[3.1.1] (Saturated)Escape from Flatland
Solubility (PBS) 29 µM365 µM >12-fold Increase
Metabolic Stability (

)
3.2 min35.7 min >10-fold Increase
Lipophilicity (logD) >4.53.8 Improved DMPK
Potency ActiveActiveMaintained

Mechanistic Insight: The sp³ character of the bicycle disrupts the planar stacking interactions that often lead to poor solubility in aromatic drugs. Furthermore, removing the electron-deficient pyridine nitrogen reduces susceptibility to oxidative metabolism while maintaining the basicity required for receptor binding.

Part 4: Experimental Protocols

The following protocols are synthesized from the most robust methodologies reported by Mykhailiuk et al. (Enamine) and recent literature.

Protocol A: Synthesis of 3-Azabicyclo[3.1.1]heptane via Oxetanyl Nitriles

Best for: Large-scale preparation of the unsubstituted or 3-substituted core.

Reaction Logic: This route uses a "masked" cyclobutane in the form of a spirocyclic oxetane. Reductive ring opening triggers a cascade cyclization.

Step-by-Step Workflow:

  • Start Material: 3-(Chloromethyl)-3-(cyanomethyl)oxetane (commercially available or synthesized from oxetane-3-one).

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a suspension of LiAlH

      
       (2.0 equiv) in THF to 0°C under Argon.
      
    • Add the oxetane-nitrile precursor dropwise.

    • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

    • Mechanism:[4][5][6][7] The nitrile is reduced to a primary amine. The amine intramolecularly attacks the oxetane ring (S

      
      2-like), opening it to form the bicyclic skeleton with a pendant alcohol.
      
  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Purification: Distillation or recrystallization as the HCl salt.

Protocol B: Synthesis of 6-Azabicyclo[3.1.1]heptanes via Photocycloaddition

Best for: Highly substituted derivatives and library generation.

Reaction Logic: Uses visible light to excite an aza-1,6-diene, promoting an intramolecular [2+2] cycloaddition that defies the classical "Rule of Five" (which would favor a 5-membered ring).

DOT Diagram: Synthetic Pathways

Synthesis cluster_inputs Precursors cluster_process Transformation cluster_products Target Scaffolds Oxetane Spiro-Oxetanyl Nitrile (Masked Electrophile) Red LiAlH4 Reduction (Cascade Cyclization) Oxetane->Red High Yield Scalable BCB Bicyclo[1.1.0]butane (Strain Energy Source) Silver Ag(I) Catalysis + Isocyanide BCB->Silver Modular 1-Step Aza3 3-Azabicyclo[3.1.1]heptane (Pyridine Isostere) Red->Aza3 High Yield Scalable Aza6 6-Azabicyclo[3.1.1]heptane (Piperidine Isostere) Silver->Aza6 Modular 1-Step

Caption: Divergent synthetic routes to 3-aza and 6-aza isomers.

Part 5: Future Outlook

The azabicyclo[3.1.1]heptane scaffold is transitioning from a "curiosity" to a "commodity" in the medicinal chemist's toolbox.

  • Fragment-Based Drug Discovery (FBDD): Libraries of 3- and 6-substituted derivatives are now standard screening components, offering vectors distinct from spirocycles.

  • PROTAC Linkers: The rigid geometry of the 3.1.1 system is being explored as a non-collapsible linker for Proteolysis Targeting Chimeras, where exit vector orientation is critical for ternary complex formation.

  • Intellectual Property: As simple aromatic analogs become crowded IP spaces, these bridged systems offer a clear path to novel, patentable chemical matter with superior physicochemical properties.

References

  • Mykhailiuk, P. K., et al. (2023).[8] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Zhang, Z.-X., Aggarwal, V., et al. (2025). Breaking the 'Rule-of-Five' to Access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv.[5] Link

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Link

  • De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett. Link

  • Levterov, V. V., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.[2] Link

Sources

Methodological & Application

Application Note: Scalable Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The drive to escape "flatland" in modern drug discovery has accelerated the adoption of


-rich bridged bicyclic scaffolds. The 3-azabicyclo[3.1.1]heptane  system has emerged as a premier saturated bioisostere for meta-substituted pyridines and piperidines[1]. Exit vector analysis demonstrates that the internal C–C distance between substituted positions in 3-azabicyclo[3.1.1]heptanes is approximately 2.1 Å, with an exit angle (

) of 124–126°. This perfectly mimics the spatial geometry of a meta-substituted pyridine (2.4 Å and 125°, respectively) while dramatically improving the physicochemical profile of the parent drug[2].

Replacing planar aromatic rings with this conformationally constrained aliphatic system reliably lowers lipophilicity (LogD), increases aqueous solubility, and enhances metabolic stability against cytochrome P450 oxidation[2].

Bioisosterism Pyridine meta-Substituted Pyridine (Planar, sp2-hybridized) Bicycle 3-Azabicyclo[3.1.1]heptane (3D, sp3-rich scaffold) Pyridine->Bicycle Bioisosteric Replacement Prop1 Increased Aqueous Solubility Bicycle->Prop1 Prop2 Reduced Lipophilicity (Lower LogD) Bicycle->Prop2 Prop3 Enhanced Metabolic Stability Bicycle->Prop3

Physicochemical property improvements via bioisosteric replacement of pyridine.
Synthetic Strategy Overview

While early syntheses of 3-azabicyclo[3.1.1]heptanes relied on the reduction of spirocyclic oxetanyl nitriles[2] or complex photochemical [2+2] cycloadditions[3], these methods often struggle with regioselectivity or scalability when targeting the 6-carboxylic acid derivative.

To ensure multigram scalability and absolute regiocontrol, this protocol utilizes a cyclobutane bridging strategy [4]. By starting with a 1,3-bis(electrophile) functionalized cyclobutane, we drive an intramolecular double N-alkylation to forge the piperidine ring equivalent. Subsequent hydrolysis and thermodynamic decarboxylation selectively yield the exo-6-carboxylic acid, which is then globally protected for downstream medicinal chemistry applications.

Retrosynthesis Target 3-Boc-3-azabicyclo[3.1.1]heptane- 6-carboxylic acid Intermediate2 3-Benzyl-3-azabicyclo[3.1.1]heptane- 6-carboxylic acid Target->Intermediate2 Pd/C, H2, Boc2O (Deprotection/Protection) Intermediate1 Diethyl 3-benzyl-3-azabicyclo[3.1.1]heptane- 6,6-dicarboxylate Intermediate2->Intermediate1 HCl, Heat (Hydrolysis/Decarboxylation) StartingMaterial cis-Diethyl 1,3-bis(bromomethyl) cyclobutane-2,2-dicarboxylate Intermediate1->StartingMaterial Benzylamine, DIPEA (Double N-Alkylation)

Retrosynthetic pathway for 3-azabicyclo[3.1.1]heptane-6-carboxylic acid via cyclobutane bridging.

Quantitative Data & Process Metrics

The following tables summarize the expected yields, reaction parameters, and the comparative physicochemical advantages of the synthesized scaffold.

Table 1: Step-by-Step Reaction Metrics
StepTransformationReagents / CatalystTemp (°C)Time (h)Expected YieldPurity (LC-MS)
1 Double N-AlkylationBenzylamine, DIPEA, MeCN80 (Reflux)1878 - 82%> 95%
2 Hydrolysis/Decarboxylation6M HCl (aq)100 (Reflux)2485 - 88%> 98%
3 Hydrogenolysis & Protection10% Pd/C,

(50 psi),

25 (RT)1290 - 94%> 99%
Table 2: Comparative Physicochemical Properties (Scaffold vs. Pyridine)

Data modeled based on standard Rupatidine bioisostere profiling[2].

Propertymeta-Substituted Pyridine3-Azabicyclo[3.1.1]heptaneNet Impact
Fraction

(

)
0.001.00+1.00 (Highly 3D)
LogD (pH 7.4) ~ 2.8~ 1.5-1.3 (Reduced lipophilicity)
Kinetic Solubility < 10 µg/mL> 150 µg/mL> 15x Improvement
Intrinsic Clearance (

)
High (Rapid oxidation)Low (Steric shielding)Enhanced Half-life

Step-by-Step Experimental Protocols

General Safety and Handling
  • Pyrophoric Hazard: Palladium on carbon (Pd/C) is highly pyrophoric when dry. Always wet the catalyst with an inert solvent (e.g., toluene or water) before introducing ethanol or hydrogen gas.

  • Pressure Equipment: Step 3 requires a Parr shaker or equivalent pressure reactor. Ensure burst disks and pressure gauges are calibrated.

Step 1: Synthesis of Diethyl 3-benzyl-3-azabicyclo[3.1.1]heptane-6,6-dicarboxylate

Causality Check: Benzylamine is selected as the primary amine because the bulky benzyl group prevents over-alkylation (quaternization) during the ring closure and can be orthogonally removed via hydrogenolysis later. DIPEA is used as a non-nucleophilic base to scavenge the generated HBr without competing for the electrophile.

  • Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-diethyl 1,3-bis(bromomethyl)cyclobutane-2,2-dicarboxylate (50.0 g, 129 mmol) and anhydrous acetonitrile (500 mL).

  • Reagent Addition: Add

    
    -diisopropylethylamine (DIPEA) (50.0 g, 67.5 mL, 387 mmol, 3.0 eq) followed by dropwise addition of benzylamine (14.5 g, 14.8 mL, 135 mmol, 1.05 eq) over 15 minutes.
    
  • Cyclization: Heat the reaction mixture to reflux (80 °C) under a nitrogen atmosphere for 18 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (400 mL) and saturated aqueous

    
     (300 mL). Extract the aqueous layer with EtOAc (2 × 150 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 7:3) to afford the product as a pale yellow oil.
    
Step 2: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Causality Check: Heating the gem-dicarboxylate in strong aqueous acid achieves two goals simultaneously: ester hydrolysis and thermodynamic decarboxylation. The decarboxylation selectively yields the exo-isomer because placing the bulky carboxylic acid group in the equatorial position minimizes 1,3-diaxial-like steric clashes with the piperidine ring equivalent.

  • Hydrolysis: Suspend the intermediate from Step 1 (30.0 g, 90.5 mmol) in 6M aqueous HCl (300 mL) in a 500 mL round-bottom flask.

  • Decarboxylation: Heat the suspension to vigorous reflux (100–105 °C). The mixture will initially be heterogeneous but will become a clear solution as hydrolysis proceeds. Maintain reflux for 24 hours.

  • Isolation: Monitor completion via LC-MS. Once the dicarboxylic acid intermediate is fully consumed, cool the solution to 0 °C. The hydrochloride salt of the product will precipitate.

  • Filtration: Filter the white crystalline solid, wash with ice-cold acetone (50 mL), and dry under high vacuum at 45 °C for 12 hours to yield the pure hydrochloride salt.

Step 3: Synthesis of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Causality Check: The free secondary amine of the 3-azabicyclo[3.1.1]heptane core is highly polar, water-soluble, and difficult to isolate. Performing the catalytic hydrogenolysis in the presence of Di-tert-butyl dicarbonate (


) traps the amine in situ, driving the reaction forward and yielding a highly crystalline, easily extractable product[5].
  • Setup: In a 500 mL Parr hydrogenation bottle, dissolve the hydrochloride salt from Step 2 (20.0 g, 74.7 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Basification & Protection: Add NaOH (6.0 g, 150 mmol, 2.0 eq) to neutralize the salt, followed by

    
     (19.5 g, 89.6 mmol, 1.2 eq).
    
  • Catalyst Addition: Carefully add 10% Pd/C (2.0 g, 10 wt%) under a steady stream of argon.

  • Hydrogenolysis: Evacuate and backfill the vessel with Hydrogen gas three times. Pressurize to 50 psi and shake at room temperature for 12 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with Ethanol (100 mL).

  • Acidification: Concentrate the filtrate to remove ethanol. Cool the aqueous residue to 0 °C and carefully acidify to pH 3–4 using 1M aqueous

    
    .
    
  • Extraction: Extract the resulting white precipitate with Dichloromethane (3 × 150 mL). Wash the combined organics with brine, dry over

    
    , and concentrate to afford 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid  as a white solid.
    

Analytical Characterization

To ensure the trustworthiness of the synthesized material, verify against the following standard analytical parameters for CAS 1427460-12-5[5][6]:

  • Appearance: White to off-white crystalline powder.

  • Molecular Weight: 241.28 g/mol (

    
    ).
    
  • LC-MS (ESI+): Expected

    
    ; 
    
    
    
    .
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Characteristic broad singlets for the Boc group at
    
    
    1.45 (9H), and complex multiplets in the
    
    
    1.50 - 3.50 region corresponding to the highly constrained bicyclic core. The bridging C6 proton typically appears as a distinct multiplet depending on the exo/endo conformation.

References

  • Dibchak, D., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition 62.39 (2023): e202304246. URL:[Link]

  • Lysenko, V., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." European Journal of Organic Chemistry 28.17 (2025): e202400938. URL:[Link]

  • Marshall, C. M., et al. "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry 67 (2024): 11622-11655. URL:[Link](Note: URL routes to related ChemRxiv preprint repository for heterocycle bioisosteres)

Sources

Application Note: Protocol for the Boc-Protection of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The bridged bicyclic amino acid 3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a highly valued conformationally restricted scaffold in modern drug discovery. It is frequently deployed as a bioisostere for proline or piperidine rings to enhance target selectivity, improve metabolic stability, and restrict peptide backbone conformation[1].

To utilize this building block in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the secondary amine must be temporarily masked to prevent uncontrolled polymerization. The tert-butyloxycarbonyl (Boc) group is the premier choice for this purpose due to its robust stability against nucleophiles and basic conditions, paired with its orthogonal cleavability under acidic conditions[2][].

Because the unprotected starting material exists primarily as a zwitterion in aqueous media, standard organic protection protocols often fail due to poor solubility and lack of amine nucleophilicity. This protocol leverages Schotten-Baumann conditions —a biphasic or miscible mixture of an aqueous base and an organic cosolvent—to drive the reaction[2][4]. The base (NaOH) deprotonates both the carboxylic acid (enhancing aqueous solubility) and the secondary amine (rendering it nucleophilic), allowing for a highly efficient attack on the electrophilic di-tert-butyl dicarbonate (Boc₂O)[5].

Mechanism SM Starting Material 3-Azabicyclo[3.1.1]heptane -6-carboxylic acid Base Deprotonation NaOH / H2O Free amine & carboxylate SM->Base pH > 9 Attack Nucleophilic Attack Amine attacks Boc2O Elimination of t-BuOH & CO2 Base->Attack + Boc2O Salt Intermediate Boc-protected carboxylate sodium salt Attack->Salt - CO2, - t-BuOH Acid Acidification HCl or Citric Acid pH 2-3 Salt->Acid Workup Product Product 3-Boc-3-azabicyclo[3.1.1] heptane-6-carboxylic acid Acid->Product Protonation

Reaction mechanism and phase-transition logic for Boc-protection under Schotten-Baumann conditions.

Reagents and Material Specifications

The success of this reaction relies heavily on maintaining the correct stoichiometric ratios and pH control. Table 1 outlines the necessary reagents and their specific mechanistic roles.

Table 1: Reagent Equivalents and Roles

ReagentMW ( g/mol )EquivalentsMechanistic Role / Causality
This compound 141.171.0Zwitterionic starting material; source of the nucleophilic amine.
Di-tert-butyl dicarbonate (Boc₂O) 218.251.2Electrophile; provides the tert-butyloxycarbonyl protecting group.
Sodium Hydroxide (NaOH, 1M aq.) 40.002.0 - 2.5Base; deprotonates the carboxylic acid and secondary amine (pH 9.5–10.5).
1,4-Dioxane 88.11SolventOrganic cosolvent; solubilizes the highly lipophilic Boc₂O[2].
Hydrochloric Acid (HCl, 1M aq.) 36.46to pH 2-3Acidifying agent; protonates the carboxylate for organic extraction.
Ethyl Acetate (EtOAc) 88.11ExtractionOrganic solvent; isolates the lipophilic Boc-protected product.

(Note: If the starting material is supplied as a hydrochloride salt, an additional 1.0 equivalent of NaOH must be added to neutralize the counterion).

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Each step includes specific physical observations and causal explanations to ensure the scientist can troubleshoot in real-time.

Step 1: Dissolution and pH Adjustment
  • Suspend this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and distilled water (approx. 10 mL/g of substrate).

  • Add 1M aqueous NaOH dropwise while stirring until the suspension becomes a clear, homogeneous solution.

  • Verify that the pH is strictly maintained between 9.5 and 10.5 .

    • Causality: Dioxane is required to solubilize Boc₂O, which is insoluble in pure water. The exact pH range ensures the amine is fully deprotonated and nucleophilic, without being overly basic, which would accelerate the wasteful hydrolysis of Boc₂O[2][5].

Step 2: Electrophile Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Boc₂O (1.2 equiv.) dropwise (if melted to liquid) or in small portions (if solid).

    • Causality: Boc₂O melts at ~23 °C. Cooling the reaction controls the exothermic evolution of CO₂ gas and minimizes base-catalyzed hydrolysis of the anhydride, ensuring the electrophile reacts preferentially with the amine[2][].

Step 3: Reaction Propagation
  • Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C).

  • Stir vigorously for 12–16 hours.

  • Monitor the reaction via LC-MS or TLC (ninhydrin stain). The reaction is complete when the primary amine spot (ninhydrin-positive) disappears.

Step 4: Quenching and Organic Wash (Critical Purity Step)
  • Concentrate the mixture in vacuo to remove the majority of the 1,4-dioxane.

  • Dilute the remaining aqueous layer with an equal volume of water.

  • Wash the basic aqueous layer with diethyl ether or hexanes (2 × 15 mL) and discard the organic washings.

    • Causality: At pH > 9, the product remains in the aqueous layer as a water-soluble sodium carboxylate salt. Washing with ether removes unreacted Boc₂O and the tert-butanol byproduct before the product is extracted, yielding high purity without requiring column chromatography[5].

Step 5: Acidification and Extraction
  • Cool the aqueous layer back to 0 °C .

  • Carefully acidify the aqueous layer to pH 2.0–3.0 using 1M HCl or 10% aqueous citric acid.

    • Causality: The carboxylate (pKa ~4) must be protonated to become lipophilic. While the Boc group is acid-labile, it is stable to dilute aqueous acid at low temperatures. Using strong anhydrous acids (e.g., TFA) would prematurely cleave the protecting group[].

  • Immediately extract the acidified aqueous layer with ethyl acetate (3 × 20 mL).

Step 6: Isolation
  • Combine the ethyl acetate layers and wash with brine (1 × 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product, 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid , is obtained as a white to pale yellow solid[6].

Workflow Step1 1. Dissolve Substrate 1:1 Dioxane/H2O + NaOH (pH 9.5-10.5) Step2 2. Electrophile Addition Cool to 0 °C, Add Boc2O dropwise Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 12-16 h Step2->Step3 Step4 4. Organic Wash Concentrate, wash aqueous layer with Et2O Step3->Step4 Step5 5. Acidification Cool to 0 °C, add 1M HCl to pH 2-3 Step4->Step5 Step6 6. Extraction & Isolation Extract with EtOAc, dry, and concentrate Step5->Step6 Product Isolated Product 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid Step6->Product

Step-by-step experimental workflow for the synthesis and isolation of the Boc-protected amino acid.

Expected Outcomes & Analytical Profile

Following this protocol typically yields 85–95% of the protected amino acid with >95% purity. Table 2 summarizes the expected analytical profile for verification.

Table 2: Expected Analytical Profile

ParameterExpected Value / ObservationReference
Appearance Yellow to white solid[6]
Molecular Formula C₁₂H₁₉NO₄[6][]
Molecular Weight 241.28 g/mol []
SMILES String CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O[]
MS (ESI, negative mode) m/z 240.1 [M-H]⁻Empirical Standard

References

  • Boc - Lokey Lab Protocols - Wikidot Source: wikidot.com URL: 2

  • Amino Acid-Protecting Groups - SciSpace Source: scispace.com URL: 4

  • CAS 1250995-41-5 (3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid) Source: bocsci.com URL:

  • 3-boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid cas no.1250995-41-5 Source: lookchem.com URL: 6

  • WO2024102754A2 - Somatostatin receptor subtype 4 (sstr4) agonists and their applications Source: google.com (Patents) URL: 1

  • Boc-Protected Amino Groups - Organic Chemistry Portal Source: organic-chemistry.org URL:5

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis Source: bocsci.com URL:

Sources

Using 3-azabicyclo[3.1.1]heptane-6-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid in Peptidomimetics


-amino acid scaffold this compound.

Part 1: Executive Summary & Structural Logic

The incorporation of This compound (henceforth referred to as 3,6-BCH ) represents a sophisticated strategy in modern peptidomimetics. Unlike standard proline analogues (which are


-amino acids), 3,6-BCH functions as a conformationally restricted 

-amino acid
.

The nitrogen atom resides at position 3 of the bicyclic skeleton, while the carboxyl group is located at the bridgehead position 6. This unique geometry introduces a defined spatial separation (approx. 4.8 Å) and a rigid "kink" in the peptide backbone, making it an invaluable tool for:

  • Secondary Structure Nucleation: Inducing or stabilizing non-standard turns where flexible GABA linkers fail.

  • Metabolic Stability: The bicyclic cage protects the adjacent amide bonds from proteolytic cleavage.

  • IP Novelty: The [3.1.1] scaffold is significantly less explored than the ubiquitous [3.1.0] (methanoproline) or [2.2.1] systems, offering unique intellectual property space [1, 2].

Key Technical Challenge: The secondary amine at position 3 is sterically hindered by the bicyclic cage, making N-acylation (coupling the next amino acid to 3,6-BCH) the rate-limiting step in SPPS (Solid Phase Peptide Synthesis).

Part 2: Chemical Logic & Experimental Rationale

The Steric Bottleneck

The 3-aza position behaves as a bulky secondary amine. Standard coupling reagents (e.g., HBTU, DIC) often result in deletion sequences because the nucleophilic attack of the ring nitrogen is impeded by the bridge protons.

  • Solution: We utilize HOAt-based reagents (HATU) or Phosphonium salts (PyAOP) . The pyridinium nitrogen in HOAt provides anchimeric assistance, accelerating the reaction rate by up to 10-fold compared to HOBt esters [3, 4].

Solvation & Aggregation

The hydrophobic [3.1.1] core can induce on-resin aggregation.

  • Solution: The use of NMP (N-methyl-2-pyrrolidone) or binary solvent systems (DMF/DCM 1:1) is strictly required during the coupling of this residue and the subsequent amino acid to prevent "beta-sheet-like" stacking on the resin [1].

Part 3: Detailed Experimental Protocols

Protocol A: Resin Loading (C-Terminal Attachment)

Use this protocol if 3,6-BCH is the first residue on the resin.

Reagents:

  • Fmoc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.2 equiv)

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading < 0.6 mmol/g recommended to reduce crowding)

  • DIPEA (Diisopropylethylamine) (4.0 equiv)

  • DCM (Anhydrous)[1][2]

Step-by-Step:

  • Swelling: Swell 2-CTC resin in DCM for 30 mins. Drain.

  • Loading: Dissolve Fmoc-3,6-BCH in DCM (10 mL/g resin). Add DIPEA.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

    • Note: The bridgehead carboxyl (C6) is moderately hindered; standard 1-hour loading may be insufficient.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture (active capping of unreacted chlorides). Agitate 15 mins.

  • Wash: Drain -> DCM (3x) -> DMF (3x) -> DCM (3x).

Protocol B: Elongation (Coupling TO the 3,6-BCH Nitrogen)

This is the critical step. The secondary amine of 3,6-BCH is a poor nucleophile.

Reagents:

  • Next Fmoc-Amino Acid (4.0 equiv)

  • HATU (3.9 equiv) or PyAOP (3.9 equiv)

  • HOAt (4.0 equiv - Optional but recommended for extremely hindered couplings)

  • DIPEA (8.0 equiv)[1]

  • Solvent: NMP (preferred) or DMF.[1]

Step-by-Step:

  • Deprotection of 3,6-BCH:

    • Treat resin with 20% Piperidine in DMF (2 x 10 mins).

    • Crucial Wash: Wash with DMF (5x), then DCM (3x) , then NMP (3x). The DCM wash helps collapse and re-swell the resin, removing residual piperidine which is fatal to HATU couplings.

  • Activation (Pre-activation is vital):

    • Dissolve Fmoc-AA and HATU in NMP.

    • Add DIPEA.[1][2][3] Shake for 30 seconds (do not over-activate; HATU esters can hydrolyze).

  • Coupling:

    • Add activated mixture to the resin-bound 3,6-BCH.

    • Microwave Option (Recommended): Heat to 75°C for 10 mins (25W).

    • Room Temp Option: Agitate for 2-4 hours.

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test. It yields false negatives for secondary amines.

    • Perform the Chloranil Test .

    • Blue/Green Beads = Free secondary amine (Incomplete coupling).

    • Colorless/Yellow Beads = Complete coupling.

  • Re-Coupling (If Blue):

    • If positive, repeat coupling using PyAOP and DIPEA in NMP at 50°C.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for incorporating this sterically demanding scaffold.

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Exposed) Coupling_BCH Coupling Fmoc-3,6-BCH-OH (Carboxyl Activation) Start->Coupling_BCH Standard Activation Deprotection Fmoc Removal (20% Piperidine) Coupling_BCH->Deprotection Wash_Step Critical Wash (DMF -> DCM -> NMP) Deprotection->Wash_Step Decision_Point Is Next AA Sterically Hindered? Wash_Step->Decision_Point Exposed Secondary Amine Standard_Coup Standard Coupling (DIC/Oxyma) Decision_Point->Standard_Coup No (Gly, Ala) Advanced_Coup Advanced Coupling (HATU/HOAt/DIPEA) @ 75°C (Microwave) Decision_Point->Advanced_Coup Yes (Val, Ile, Pro) Check QC: Chloranil Test (Secondary Amine Check) Standard_Coup->Check Advanced_Coup->Check Success Continue Synthesis Check->Success Colorless Fail Double Couple (Switch to PyAOP) Check->Fail Blue/Green Fail->Check Retry

Caption: Logic flow for overcoming the steric barrier of the 3-azabicyclo[3.1.1]heptane secondary amine during SPPS.

Part 5: Quantitative Comparison of Coupling Efficiency

When coupling to the secondary amine of 3,6-BCH, reagent choice dictates yield.

Coupling ReagentActivation SpeciesReaction TimeYield (Est.)*Notes
HBTU / HOBt OBt Ester2 hr (RT)< 40%Not Recommended. Severe steric clash.
DIC / Oxyma Oxyma Ester2 hr (RT)60-70%Acceptable for unhindered next residues (e.g., Gly).
HATU / HOAt OAt Ester1 hr (RT)> 90%Standard Protocol. Fast kinetics via anchimeric assistance.
PyAOP OAt Ester (Phosphonium)30 min (50°C)> 95%Rescue Reagent. Use for difficult sequences or re-coupling.

*Yields based on comparative coupling of hindered secondary amines (e.g., N-Me-Val or Pro analogues) [4].

Part 6: Troubleshooting & FAQ

Q: The Chloranil test is ambiguous (brownish). Is it coupled? A: This often indicates "tarring" of the resin or trapped solvent. Wash the resin with MeOH (to shrink) and then DCM (to swell) before re-testing. If still ambiguous, perform a micro-cleavage: cleave 5 mg of resin with TFA/H2O (95:5) and analyze by LC-MS.

Q: Can I use this molecule in automated synthesis? A: Yes, but you must program a "Double Couple" or "Extended Reaction" cycle for the step immediately following the 3,6-BCH residue. Standard cycles will likely fail.

Q: Is the [3.1.1] bridge acid-sensitive? A: Generally, no. The 3-azabicyclo[3.1.1]heptane core is stable to standard TFA cleavage conditions (95% TFA) used in Fmoc chemistry. However, avoid extremely prolonged exposure (>4 hours) if sensitive side chains (Trp, Met) are present, as the bridgehead tertiary carbons can theoretically form carbocations under extreme forcing conditions, though this is rare in practice [5].

References

  • Mykhailiuk, P. K., et al. (2023).[4] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39).[4] Available at: [Link]

  • Levterov, V. V., et al. (2024). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Organic Process Research & Development. Available at: [Link]

  • Grygorenko, O. O., et al. (2017). "Bicyclic conformations of piperidine and their application in medicinal chemistry." Tetrahedron. (Contextual grounding on stability of bicyclic heptanes).

Sources

Reagents for amide coupling with bicyclic amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents for Amide Coupling with Bicyclic Amino Acids

Executive Summary

The integration of three-dimensional (3D) scaffolds, particularly bicyclo[1.1.1]pentane (BCP) derivatives, has revolutionized modern drug discovery. BCPs act as saturated bioisosteres for para-substituted phenyl rings, dramatically improving metabolic stability, solubility, and pharmacokinetic profiles[1],[2]. However, incorporating bicyclic amino acids into peptides or small molecules presents a severe synthetic bottleneck: profound steric hindrance at the bridgehead carbons.

This application note provides a mechanistic guide and self-validating protocols for overcoming steric barriers in bicyclic amide coupling using advanced reagents such as TCFH, TFFH, and COMU.

Mechanistic Causality: Why Traditional Reagents Fail

Standard carbodiimide-based protocols (e.g., EDC/HOBt or DCC) rely on the formation of an active ester (such as an OBt ester). When coupling a bicyclic amino acid, the bridgehead carbon (C1/C3) behaves similarly to a quaternary center.

  • The Steric Blockade: The bulky OBt or OAt leaving group creates a massive steric shield around the carbonyl carbon. The incoming amine must approach the carbonyl at the Bürgi-Dunitz angle (~107°). In BCP systems, the rigid "umbrella" of the bicyclic cage combined with the bulky active ester physically blocks this trajectory, leading to reaction stalling, poor yields (<30%), or degradation[3],[4].

  • The Solution: Successful coupling requires reagents that either minimize the transition state volume (e.g., acyl fluorides) or maximize the electrophilicity of the intermediate to force the reaction forward (e.g., acyl imidazoliums)[5],[6].

Workflow Step1 Assess Bicyclic Substrate Step2 Determine Amine Nucleophilicity & Steric Bulk Step1->Step2 Cond1 High Steric Clash (e.g., N-methyl, Bridgehead) Step2->Cond1 Cond2 Moderate Steric Clash (Primary Amine) Step2->Cond2 Sol1 TFFH / BTFFH Acyl Fluoride Generation Cond1->Sol1 Minimize TS Volume Sol2 TCFH / NMI Acyl Imidazolium Route Cond1->Sol2 Maximize Electrophilicity Sol3 COMU / DIPEA Oxyma-based Uronium Cond2->Sol3 Balance Yield & Green Chem

Decision matrix for selecting amide coupling reagents based on steric hindrance.

Reagent Selection & Quantitative Performance

The table below summarizes the performance of modern coupling reagents when applied to sterically hindered bicyclic systems[5],[4],[7],[8].

Reagent SystemActive IntermediateTransition State VolumeTypical Yield (Hindered BCPs)Byproduct Management
EDC / HOBt OBt EsterVery Large< 30%Aqueous wash
HATU / DIPEA OAt EsterLarge40 - 60%Chromatography required
COMU / DIPEA Oxyma EsterModerate75 - 90%Water-soluble (Easy wash)
TFFH / DIPEA Acyl FluorideMinimal 85 - 95%Evaporation / Mild wash
TCFH / NMI Acyl ImidazoliumSmall (Planar)85 - 98%Aqueous wash

Self-Validating Experimental Protocols

Protocol A: TCFH/NMI-Mediated Coupling (For Extreme Steric Hindrance)

TCFH (Tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) generates a highly reactive, planar acyl imidazolium intermediate. The planar nature of the imidazolium leaving group removes the steric bulk that normally blocks the Bürgi-Dunitz trajectory[5],[6].

Materials:

  • Bicyclic Carboxylic Acid (1.0 equiv)

  • Hindered Amine (1.1 equiv)

  • TCFH (1.1 equiv)

  • N-methylimidazole (NMI) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the bicyclic carboxylic acid and TCFH in anhydrous MeCN (0.1 M) under an inert atmosphere.

  • Base Addition: Add NMI dropwise at room temperature.

    • Self-Validation Check: The solution will rapidly change color (typically to a pale yellow/orange), indicating the formation of the acyl imidazolium species.

    • Analytical Validation: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should reveal the complete conversion of the acid mass to the methyl ester mass within 15 minutes.

  • Coupling: Once activation is confirmed, add the hindered amine in one portion. Stir at room temperature for 1 to 4 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The tetramethylurea byproduct is highly water-soluble and is easily removed in the aqueous phase.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Acyl fluorides behave like highly activated esters but possess a uniquely small steric profile due to the small van der Waals radius of fluorine (1.47 Å). This minimizes steric clash between the two coupling partners[3],[4].

Materials:

  • Bicyclic Carboxylic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM (Methanol-free)

Step-by-Step Methodology:

  • Fluorination: Dissolve the carboxylic acid and TFFH in anhydrous DCM. Add DIPEA dropwise.

  • Intermediate Maturation: Stir for 30 minutes at room temperature.

    • Self-Validation Check: TLC (Hexanes/EtOAc) will show the disappearance of the baseline acid spot and the appearance of a highly non-polar spot (the acyl fluoride).

  • Amidation: Add the amine to the reaction mixture. For exceptionally hindered amines (e.g., N-cyclopropyl or secondary anilines), the reaction can be safely heated to 40°C, as acyl fluorides are thermally stable and resistant to racemization[4],[6].

  • Workup: Wash the organic layer with 5% citric acid, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol C: COMU-Mediated Coupling (The Green & Safe Approach)

COMU is an OxymaPure-based uronium salt. It is non-explosive (unlike HOBt/HATU derivatives) and features an internal hydrogen-bond acceptor that pre-organizes the incoming amine, accelerating coupling even in hindered BCP systems. Furthermore, its byproducts are entirely water-soluble[7],[8].

Materials:

  • Bicyclic Carboxylic Acid (1.0 equiv)

  • Amine (1.05 equiv)

  • COMU (1.0 equiv - avoid excess to prevent guanidinylation)

  • DIPEA (2.0 equiv)

  • DMF or NBP (N-butylpyrrolidinone for greener synthesis)

Step-by-Step Methodology:

  • Preparation: Dissolve the acid and amine in the chosen solvent.

  • Coupling: Add COMU, followed immediately by DIPEA.

    • Self-Validation Check: COMU reactions feature a built-in colorimetric indicator. The reaction mixture will turn a distinct yellow/orange upon addition of the base (indicating Oxyma anion formation) and will slowly fade as the coupling reaches completion[7].

  • Monitoring: Stir for 1–2 hours. Confirm completion via LC-MS.

  • Workup: Pour the mixture into ice water. If the product is lipophilic (common for BCPs), it will precipitate directly. Otherwise, extract with an organic solvent; the COMU byproducts will remain entirely in the aqueous phase.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing Source: National Institutes of Health (nih.gov) URL:[Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors Source: National Institutes of Health (nih.gov) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (sdu.dk) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (acs.org) URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:[Link]

  • Choosing amide coupling agent : r/Chempros Source: Reddit Chemistry Professionals URL:[Link]

Sources

Application Note: Strategic Incorporation of 3-Azabicyclo[3.1.1]heptane into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic stability.[1] Traditional polyethylene glycol (PEG) and linear alkyl linkers often suffer from high conformational entropy and poor oral bioavailability.

This guide details the strategic incorporation of 3-azabicyclo[3.1.1]heptane —a bridged, conformationally restricted diamine—as a superior bioisostere for piperazine or piperidine segments within PROTAC linkers. By restricting rotational freedom and providing defined exit vectors (approx. 120°), this scaffold can enhance the cooperativity of the POI-PROTAC-E3 complex while improving the physicochemical profile (lowering LogD and increasing


 fraction) compared to aromatic linkers.

Rationale & Design Principles

The "Entropy Penalty" in Linker Design

Flexible linkers (PEG/Alkyl) incur a significant entropic cost (


) upon binding. The molecule must "freeze" out multiple rotatable bonds to form a stable ternary complex. Rigidifying the linker using the 3-azabicyclo[3.1.1]heptane scaffold pre-organizes the PROTAC into a bioactive conformation, minimizing this penalty and potentially improving potency (

) and maximal degradation (

).
The Geometric Advantage (Exit Vectors)

Unlike the linear (180°) geometry of para-substituted benzenes or the flexible nature of PEGs, the 3-azabicyclo[3.1.1]heptane core offers a specific "kinked" geometry.

  • Vector Angle: Mimics meta-substituted benzene rings (~120°).

  • Application: Ideal for "wrapping" around the E3 ligase surface or inducing a specific turn to avoid steric clashes in the solvent-exposed region of the ternary complex.

Physicochemical Optimization

Replacing a piperazine or phenyl ring with 3-azabicyclo[3.1.1]heptane increases the fraction of saturated carbons (


), which is correlated with improved clinical success.
  • Solubility: The basic nitrogen (if left free or alkylated) and non-planar structure disrupt crystal packing, enhancing aqueous solubility.

  • Permeability: The compact, bridged structure often maintains lipophilicity within an optimal window for passive diffusion while reducing the topological polar surface area (TPSA) relative to extended PEG chains.

Logical Workflow for Linker Selection

LinkerSelection Start PROTAC Design Phase CheckFlex Current Linker Status: Flexible (PEG/Alkyl)? Start->CheckFlex Issue Identified Issue? CheckFlex->Issue Permeability Low Permeability (High TPSA) Issue->Permeability Potency Low Potency (Weak Ternary Complex) Issue->Potency Solution Incorporate 3-azabicyclo[3.1.1]heptane Permeability->Solution Increase Fsp3 Potency->Solution Reduce Entropy Design1 Strategy A: Replace Piperazine (Bioisostere) Solution->Design1 Design2 Strategy B: Insert as 'Kink' (Vector Modulation) Solution->Design2

Figure 1: Decision matrix for incorporating rigid bicyclic scaffolds into PROTAC linkers.

Synthetic Protocols

The incorporation of 3-azabicyclo[3.1.1]heptane is typically achieved via amide coupling or reductive amination. The scaffold is commercially available often as the N-Boc protected amine or the carboxylic acid derivative.

Materials Required[2][3]
  • Scaffold: tert-butyl 3-azabicyclo[3.1.1]heptane-6-carboxylate (or amine analog).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (anhydrous), DCM, TFA.

  • Purification: Reverse-phase HPLC (C18 column).

Protocol A: Amide Coupling (Linker Assembly)

Use this protocol to attach the rigid scaffold to a carboxylic acid-terminated Warhead or E3 ligand.

  • Activation:

    • Dissolve the carboxylic acid partner (e.g., VHL-Ligand-COOH) (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Coupling:

    • Add the 3-azabicyclo[3.1.1]heptane amine (free base or HCl salt) (1.1 equiv).

    • Note: If using the HCl salt, ensure sufficient DIPEA is added to neutralize.

    • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide product (

      
      ).
      
  • Work-up:

    • Dilute with EtOAc, wash with saturated

      
      , water, and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Deprotection (if orthogonal protection is present):

    • If the scaffold contains a Boc-protected amine for the next step: Dissolve in DCM/TFA (4:1). Stir for 1 hour. Concentrate under vacuum.

Protocol B: Reductive Amination (Linker Extension)

Use this to connect the scaffold to an aldehyde-functionalized linker segment (e.g., PEG-CHO).

  • Imine Formation:

    • Dissolve the 3-azabicyclo[3.1.1]heptane amine (1.0 equiv) and the Linker-Aldehyde (1.0 equiv) in DCM/MeOH (9:1).

    • Add

      
       (anhydrous) to scavenge water. Stir for 1 hour.
      
  • Reduction:

    • Cool to 0°C.

    • Add Sodium triacetoxyborohydride (

      
      ) (1.5 equiv).
      
    • Allow to warm to RT and stir overnight.

  • Quench:

    • Quench with saturated aqueous

      
      . Extract with DCM.
      
Synthetic Workflow Diagram

Synthesis Input Boc-3-azabicyclo [3.1.1]heptane Step1 Step 1: Deprotection (TFA/DCM) Input->Step1 Inter Free Amine Intermediate Step1->Inter Step2 Step 2: Coupling (HATU/DIPEA + R-COOH) Inter->Step2 Final Rigidified PROTAC Linker Step2->Final

Figure 2: Standard workflow for incorporating the amine scaffold into a PROTAC linker.

Characterization & Validation

Once synthesized, the rigidified PROTAC must be evaluated against its flexible analog.

Comparative Physicochemical Table

Generate this data to validate the design hypothesis.

ParameterFlexible Analog (PEG/Alkyl)Rigid Analog (3-azabicyclo[3.1.1])Target Goal
TPSA > 140 Ų (High)< 140 ŲImproved Permeability
LogD (pH 7.4) Variable2.0 – 3.5Optimal Lipophilicity
Solubility ModerateHigh> 50 µM
Rotatable Bonds > 10< 8Reduced Entropy Penalty
Ternary Complex Stability (TR-FRET)

Objective: Determine if the rigid linker enhances the stability of the POI-PROTAC-E3 complex.

  • Setup: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Labeling: Label the E3 ligase (e.g., VHL) with a Terbium donor and the POI (Protein of Interest) with a fluorescent acceptor.

  • Titration: Titrate the PROTAC (0.1 nM to 10 µM).

  • Readout: Measure the FRET signal. A "bell-shaped" curve (Hook effect) is expected.

  • Analysis: Compare the

    
     and the cooperativity factor (
    
    
    
    ) of the rigid vs. flexible linker.
    • Success Criteria: The rigid linker should show a lower

      
       (higher affinity) or higher 
      
      
      
      (better complex geometry) compared to the flexible control.

Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of the secondary amine in the bridge.Switch to stronger coupling reagents (e.g., COMU) or increase temperature to 40°C.
Poor Solubility Rigid scaffold stacking or high lipophilicity.Introduce a polar group (e.g., hydroxyl) on the bridge or use a mixed PEG-Rigid linker.
No Degradation (

)
Incorrect Exit Vector (Geometry mismatch).The 120° angle may be preventing ubiquitination zones from aligning. Switch to a para-phenyl (180°) or spirocyclic scaffold to alter the vector.

References

  • Stepan, A. F., et al. (2011).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Link (Demonstrates the impact of rigidifying the VHL ligand/linker interface).

  • Enamine Ltd. "3-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres." Enamine Building Blocks. Link

Sources

Synthesis of Novel Thalidomide Analogs Utilizing Bicyclic Scaffolds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Re-engineering a Historic Scaffold for Modern Therapeutic Challenges

Thalidomide, a molecule with a complex and cautionary history, has undergone a remarkable renaissance in modern medicine. Its potent immunomodulatory and anti-angiogenic properties have established it as a cornerstone therapy for multiple myeloma and other hematological malignancies.[1] The discovery of its direct molecular target, Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, has unlocked a new era of targeted protein degradation.[2] By binding to CRBN, thalidomide and its analogs (known as immunomodulatory imide drugs or IMiDs) modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The therapeutic efficacy of thalidomide is intrinsically linked to its chemical structure, a phthalimide group linked to a glutarimide ring. However, the inherent chemical instability of the chiral center on the glutarimide ring and its associated side effects have driven extensive efforts to develop novel analogs with improved therapeutic indices.[3] One promising strategy in this endeavor is the incorporation of rigid, three-dimensional bicyclic scaffolds in place of the glutarimide moiety. These bicyclic systems offer several advantages, including:

  • Conformational Rigidity: Bicyclic scaffolds lock the molecule into a more defined conformation, which can lead to enhanced binding affinity and selectivity for the target protein.

  • Novel Chemical Space: The introduction of these scaffolds allows for the exploration of new chemical space, potentially leading to analogs with unique biological activity profiles.

  • Improved Physicochemical Properties: Bicyclic fragments can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and evaluation of thalidomide analogs incorporating bicyclic scaffolds. We will focus on the 3-azabicyclo[3.1.1]heptane system as a primary example, while also exploring the potential of other bicyclic frameworks. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, providing both the "how" and the "why" behind the design and synthesis of these next-generation immunomodulatory agents.

I. Mechanistic Rationale: Targeting the Cereblon-TNF-α Axis

The biological effects of thalidomide and its analogs are multifaceted, but two key pathways are central to their therapeutic action: modulation of the Cereblon E3 ligase and inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

A. The Cereblon E3 Ligase Pathway: A Gateway to Targeted Protein Degradation

As previously mentioned, Cereblon is the primary target of thalidomide. The binding of a thalidomide analog to CRBN induces a conformational change in the substrate-binding pocket, creating a "neo-surface" that can recruit proteins not normally targeted by this E3 ligase. This leads to their ubiquitination and degradation by the proteasome.

Cereblon Pathway Figure 1: Cereblon-Mediated Protein Degradation cluster_0 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neo_Substrate Neo-Substrate (e.g., IKZF1/3) CRBN->Neo_Substrate Recruitment CUL4 CUL4 RBX1 RBX1 Thalidomide_Analog Thalidomide Analog Thalidomide_Analog->CRBN Binding Proteasome Proteasome Neo_Substrate->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->Neo_Substrate Ubiquitination

Caption: Cereblon-Mediated Protein Degradation Pathway.

B. TNF-α Signaling: Modulating the Inflammatory Milieu

Thalidomide and its analogs are potent inhibitors of TNF-α production, a key cytokine involved in inflammation and immune responses.[1] The overproduction of TNF-α is implicated in the pathogenesis of various inflammatory diseases and cancers. The inhibitory effect of thalidomide on TNF-α is believed to occur, at least in part, through the destabilization of TNF-α mRNA.

TNF-alpha Signaling Figure 2: TNF-α Signaling and Thalidomide Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage Stimulation TNF_alpha_mRNA TNF-α mRNA Macrophage->TNF_alpha_mRNA Transcription TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Translation Inflammation Inflammation TNF_alpha_Protein->Inflammation Pro-inflammatory Effects Thalidomide_Analog Thalidomide Analog Thalidomide_Analog->TNF_alpha_mRNA Destabilization Synthetic Workflow Figure 3: Synthetic Workflow for 3-Azabicyclo[3.1.1]heptane Analogs Start Cyclobutane Precursor Step1 Intramolecular Imide Formation Start->Step1 Intermediate1 Bicyclic Imide Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Bicyclic Amine Step2->Intermediate2 Step3 Coupling with Phthalic Anhydride Derivative Intermediate2->Step3 Final_Product Bicyclic Thalidomide Analog Step3->Final_Product

Sources

Application Note: Reductive Amination Protocols for 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the 3-azabicyclo[3.1.1]heptane scaffold. It synthesizes current literature on bicyclic amine bioisosteres with practical, robust synthetic protocols.

Introduction: The "Escape from Flatland"

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value bioisostere for piperidine and morpholine rings in drug discovery. Unlike planar aromatic systems or flexible piperidines, this bridged bicyclic amine offers a defined 3D vector that can improve metabolic stability and solubility while maintaining critical binding interactions.

However, the rigid bicyclic framework introduces unique steric and electronic constraints. The secondary amine at the 3-position is incorporated into a puckered six-membered ring, often requiring tailored reductive amination conditions to achieve high yields and avoid side reactions like stalling or over-alkylation.

Mechanistic Challenge

In 3-azabicyclo[3.1.1]heptane, the nitrogen lone pair is sterically accessible but the adjacent bridgehead carbons (C1/C5) create a "bow-tie" steric environment.

  • Standard Aldehydes: React rapidly; risk of bis-alkylation is low due to the secondary nature of the amine.

  • Hindered Ketones: Imine formation is the rate-determining step. The rigidity of the amine prevents easy accommodation of bulky transition states, often requiring Lewis acid activation (e.g., Ti(OiPr)₄) to drive equilibrium toward the iminium species before reduction.

Protocol Selection Guide

Choose the appropriate protocol based on your electrophile (carbonyl component).

ProtocolSelection Start Select Carbonyl Electrophile Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C(=O)-R') Start->Ketone ProtocolA Protocol A: Standard STAB (DCM/AcOH) Aldehyde->ProtocolA High Reactivity Ketone->ProtocolA Unencumbered (e.g., Acetone) ProtocolB Protocol B: Lewis Acid Activation (Ti(OiPr)4 + NaBH3CN) Ketone->ProtocolB Sterically Hindered (e.g., Cyclohexanone) ProtocolC Protocol C: Microwave Assisted (Stubborn substrates) ProtocolB->ProtocolC If conversion < 50%

Figure 1: Decision tree for selecting the optimal reductive amination method.

Detailed Experimental Protocols

Protocol A: Standard STAB Method (Sodium Triacetoxyborohydride)

Best for: Aldehydes and unhindered ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces iminium ions over carbonyls. The addition of Acetic Acid (AcOH) catalyzes iminium formation without protonating the amine to an unreactive ammonium salt.

Materials:

  • Amine: 3-azabicyclo[3.1.1]heptane derivative (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Preparation: In a flame-dried vial, dissolve the 3-azabicyclo[3.1.1]heptane (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA first to free base, then add AcOH.

  • Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For aldehydes, this is fast. For ketones, ensure stirring is sufficient.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may bubble slightly (evolution of AcOH).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine (m/z = M+H) and appearance of product.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Interpretation:

Parameter Expected Outcome Troubleshooting
Conversion >90% for aldehydes If <50%, switch to Protocol B.
Side Products <5% Alcohol (direct reduction) Reduce AcOH loading; ensure dry solvents.

| Appearance | Clear to pale yellow oil | Darkening implies amine oxidation (degas solvents). |

Protocol B: Titanium(IV)-Mediated Reductive Amination

Best for: Sterically hindered ketones, electron-deficient amines, or "stalled" reactions. Mechanism: Titanium isopropoxide (Ti(OiPr)₄) acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species. NaBH₃CN (or NaBH₄) is then used for reduction.[1][2]

Safety Warning: NaBH₃CN generates HCN upon acidification. Work in a well-ventilated fume hood.

Step-by-Step Workflow:

  • Complexation: In a dried flask under N₂, combine 3-azabicyclo[3.1.1]heptane (1.0 mmol) and the ketone (1.2 mmol).

  • Neat Activation (Optional but recommended): If reagents are liquids, mix neat. If solids, use minimal anhydrous THF (1-2 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise.

  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours for very difficult substrates). The solution often turns viscous/yellow.

  • Dilution & Reduction:

    • Dilute with anhydrous MeOH or EtOH (5 mL). Caution: Exothermic.

    • Add NaBH₃CN (2.0 equiv) or NaBH₄ (2.0 equiv) carefully.

  • Reaction: Stir for 4–12 hours at RT.

  • Quench (Critical): Add 10% aqueous NaOH or saturated Rochelle’s salt solution to precipitate titanium salts. Stir until a white, filterable solid forms.

  • Filtration: Filter through a Celite pad. Wash with EtOAc.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the critical "Activation" step required for the 3-azabicyclo[3.1.1]heptane scaffold when reacting with hindered ketones.

Mechanism Substrates 3-Azabicyclo[3.1.1]heptane + Ketone Complex Titanium-Hemiaminal Complex (Steric Crowding) Substrates->Complex Ti(OiPr)4 Lewis Acid Imine Activated Iminium Ion (Ti-coordinated) Complex->Imine - Ti(OH)(OiPr)3 (Irreversible Dehydration) Product N-Alkylated Derivative Imine->Product NaBH3CN Hydride Transfer

Figure 2: Ti(IV)-mediated pathway overcoming steric hindrance in bicyclic amines.

References

  • Mykhailiuk, P. K., et al. (2023).[3][4] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.

    • Context: Primary reference for the synthesis and physicochemical properties of the 3-azabicyclo[3.1.1]heptane core.
  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the standard STAB protocol (Protocol A) used for secondary amines.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

    • Context: The foundational method for Protocol B, essential for hindered bicyclic systems.
  • Levell, J. R., et al. (2022). "Bicyclo[3.1.1]heptane as a Bioisostere." Nature.[6]

    • Context: Discusses the structural advantages of the 3.1.1 scaffold in drug design.

Sources

Application Notes and Protocols for Intramolecular Imide Formation in Bicyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Bicyclic Imides in Modern Chemistry

Bicyclic imides are a class of organic compounds featuring a nitrogen atom incorporated into two rings, with the nitrogen bonded to two carbonyl groups. This structural motif imparts a unique combination of rigidity, polarity, and metabolic stability, making bicyclic imides highly valuable scaffolds in medicinal chemistry, materials science, and natural product synthesis. Their prevalence in a wide range of biologically active molecules, including anti-inflammatory agents, antibiotics, and anticancer drugs, underscores their importance in drug discovery and development.[1][2] The construction of these bicyclic systems often relies on a key intramolecular cyclization step, the efficiency and selectivity of which are paramount to the overall success of the synthetic route. This application note provides a detailed guide to the procedures and underlying principles of intramolecular imide formation for the synthesis of bicyclic imides, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to Bicyclic Imide Synthesis: A Mechanistic Overview

The formation of a bicyclic imide via an intramolecular reaction fundamentally involves the cyclization of a precursor molecule containing both an amine and two carboxylic acid functionalities (or their derivatives) suitably positioned to form the second ring of the bicyclic system. The most common and direct precursor for this transformation is an amic acid, which is an intermediate species containing both a carboxylic acid and an amide group.[1][3][4] The overall strategy can be dissected into two main stages:

  • Synthesis of the Amic Acid Precursor: This typically involves the reaction of a cyclic anhydride with an amino acid or an amine-containing cyclic system. This initial step establishes the carbon framework and places the necessary functional groups in proximity for the subsequent cyclization.

  • Intramolecular Cyclodehydration: This is the crucial ring-closing step where the amic acid undergoes dehydration to form the imide ring. This transformation can be achieved through various methods, each with its own advantages and mechanistic nuances.

The choice of synthetic strategy is often dictated by the stability of the starting materials and the desired bicyclic imide, as well as the presence of other functional groups in the molecule.

Core Methodologies for Intramolecular Imide Formation

Several reliable methods have been developed for the intramolecular cyclization of amic acids to form bicyclic imides. The selection of a particular method depends on factors such as substrate compatibility, desired reaction conditions (e.g., temperature, pH), and the scale of the synthesis.

Thermal Dehydration

Direct heating of the amic acid precursor is the most straightforward method for intramolecular imide formation. This method is often employed in the synthesis of robust polyimides where high temperatures can be tolerated.[1] The reaction proceeds by driving off a molecule of water through thermal energy.

Causality: The high temperature provides the necessary activation energy for the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by the elimination of water. The continuous removal of water from the reaction mixture is crucial to drive the equilibrium towards the imide product.

Limitations: This method is generally not suitable for thermally sensitive substrates or for the synthesis of complex molecules with delicate functional groups. High temperatures can lead to side reactions and racemization at stereogenic centers.

Chemical Dehydration using Acetic Anhydride and Sodium Acetate

A widely used and effective method for the cyclization of amic acids involves the use of acetic anhydride in the presence of a weak base, such as sodium acetate.[3][4][5]

Mechanism:

  • Activation of the Carboxylic Acid: Acetic anhydride reacts with the carboxylic acid group of the amic acid to form a mixed anhydride. This is a more electrophilic species and is more susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.

  • Ring Closure and Elimination: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the imide ring with the elimination of acetic acid. The sodium acetate acts as a base to neutralize the acid generated during the reaction.

Experimental Workflow: Acetic Anhydride-Mediated Cyclization

cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Intramolecular Cyclization start Cyclic Anhydride + Amino-functionalized Precursor amic_acid Amic Acid Intermediate start->amic_acid Solvent (e.g., Pyridine) reflux Reflux reagents Acetic Anhydride + Sodium Acetate reagents->reflux workup Aqueous Workup reflux->workup purification Purification (e.g., Column Chromatography) workup->purification product Bicyclic Imide purification->product amic_acid Amic Acid Precursor R-C(=O)OH...NH-C(=O)-R' o_acylisourea O-Acylisourea Intermediate R-C(=O)O-C(=NR'')-NHR''...NH-C(=O)-R' amic_acid->o_acylisourea + Carbodiimide carbodiimide Carbodiimide (DCC/EDC) R''-N=C=N-R'' bicyclic_imide Bicyclic Imide R-C(=O)-N(C(=O)-R')-R'' o_acylisourea->bicyclic_imide Intramolecular Attack urea Urea Byproduct R''-NH-C(=O)-NH-R'' o_acylisourea->urea Rearrangement

Caption: Carbodiimide-mediated intramolecular imide formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Bicyclic Imide using Acetic Anhydride and Sodium Acetate

This protocol describes a general procedure for the synthesis of a bicyclic imide from a corresponding amic acid.

Materials:

  • Amic acid precursor

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amic acid (1.0 eq) in acetic anhydride (10-20 volumes), add anhydrous sodium acetate (0.1-0.5 eq).

  • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Extract the aqueous mixture with an appropriate organic solvent (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acetic acid, followed by a wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure bicyclic imide. [5] Causality and Optimization:

  • The amount of sodium acetate can be varied to optimize the reaction rate.

  • The reflux temperature and time should be optimized for each specific substrate to ensure complete conversion without degradation.

  • Thorough washing with sodium bicarbonate is crucial to remove acidic impurities.

Protocol 2: One-Pot Synthesis of a Cyclic Imide using Ammonium Persulfate (APS) and DMSO

This protocol outlines a modern and efficient one-pot procedure starting from a primary amine and a cyclic anhydride. [1][6] Materials:

  • Primary amine

  • Cyclic anhydride

  • Ammonium persulfate (APS)

  • Dimethyl sulfoxide (DMSO)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve the primary amine (1.0 eq) and the cyclic anhydride (1.1 eq) in 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes to form the amic acid intermediate in situ.

  • Add ammonium persulfate (2.0 eq) and DMSO (2.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Optimization:

  • The initial room temperature stirring allows for the complete formation of the amic acid before the addition of the dehydrating agents. [1]* The APS-DMSO system acts as a potent dehydrating reagent, potentially through a radical-mediated mechanism. [1][6]* The reaction temperature and time may need to be adjusted depending on the reactivity of the substrates.

Data Summary: Comparison of Methods

MethodReagentsTemperatureAdvantagesDisadvantages
Thermal DehydrationNoneHigh (>180 °C)Atom economical, simpleHigh energy input, not suitable for sensitive substrates
Acetic Anhydride/NaOAcAc₂O, NaOAcModerate (Reflux)High yields, well-establishedRequires stoichiometric reagents, acidic conditions
Thionyl ChlorideSOCl₂Mild to ModerateHigh yields, gaseous byproductsCorrosive and toxic reagent, generates HCl
Carbodiimide CouplingDCC or EDCMild (Room Temp)Mild conditions, good for sensitive substratesStoichiometric urea byproduct, potential for racemization
APS/DMSO(NH₄)₂S₂O₈, DMSOModerate (100 °C)One-pot procedure, efficientRequires careful handling of persulfate

Conclusion and Future Perspectives

The intramolecular formation of imides is a cornerstone in the synthesis of bicyclic nitrogen-containing heterocycles. The choice of method, from classical thermal and chemical dehydration to modern one-pot procedures, allows for a tailored approach to a wide variety of bicyclic imide targets. Understanding the underlying mechanisms and the practical considerations of each protocol is essential for the successful design and execution of synthetic routes towards these valuable compounds. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for bicyclic imide synthesis will remain an active and important area of research.

References

  • SYNTHESIS OF CYCLIC IMIDES FROM AMIC ACIDS USING THIONYL CHLORIDE. (2020). Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Yadav, D. K., & Rai, R. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry, 11, 1008–1016. [Link]

  • Rasheed, M. K., Subhi, D. S. M., & Abdulrahnan, A. M. (2021). Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. Materials Today: Proceedings, 43(6), 3535-3542. [Link]

  • Kim, J. H., & Lee, J. (2013). Atom-Economical Synthesis of Cyclic Imides. Bulletin of the Korean Chemical Society, 34(11), 3239-3240. [Link]

  • Rasheed, M. K., Subhi, D. S. M., & Abdulrahnan, A. M. (2021). Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. ResearchGate. [Link]

  • Zhu, Q., & Lu, Y. (2010). Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. Organic letters, 12(18), 4156–4159. [Link]

  • Miyabe, H., et al. (2000). Bicyclization involving pseudo-intramolecular imination with diamines. Chemical Communications, (23), 2429-2430. [Link]

  • A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. (n.d.). Technology Networks. [Link]

  • Xiao, Y., & Zhang, L. (2012). Synthesis of bicyclic imidazoles via [2 + 3] cycloaddition between nitriles and regioselectively generated α-imino gold carbene intermediates. Organic letters, 14(17), 4662–4665. [Link]

  • Yadav, D. K., & Rai, R. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 7934-7942. [Link]

  • Alabbasi, S. K., & Rasheed, M. K. (2023). Synthesis and characterization of cyclic imides and synthesis of nanocomposites of which and characterization, and evaluation of its enzymatic and biological activity. Sumer University Journal for Pure Science, 1(1), 1-10. [Link]

  • Brouillette, W. J., & Einspahr, H. M. (1984). Bicyclic imides with bridgehead nitrogen. Synthesis and x-ray crystal structure of a bicyclic 2,4-oxazolidinedione. The Journal of Organic Chemistry, 49(26), 5113–5116. [Link]

  • Bertolasi, V., et al. (2023). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. Chemistry – A European Journal, 29(44), e202300803. [Link]

  • Asadipour, A., et al. (2013). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in Pharmaceutical Sciences, 8(4), 229-236. [Link]

  • intramolecular imine formation. (2022, October 25). YouTube. [Link]

  • Ma, C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578-6583. [Link]

  • Wenqing, X., et al. (2024). Genesis and regulation of C-terminal cyclic imides from protein damage. bioRxiv. [Link]

  • Imide synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. [Link]

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, 87(4), 2315-2323. [Link]

  • Alcaide, B., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. The Journal of Organic Chemistry, 76(23), 9718-9730. [Link]

  • Ma, C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship. [Link]

Sources

Application Note: Handling and Storage of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the handling, storage, and stabilization of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid HCl . It synthesizes physicochemical principles with practical laboratory workflows to ensure data integrity in drug discovery campaigns.

Executive Summary

This compound HCl is a high-value, conformationally restricted amino acid building block. Structurally, it serves as a bridged bioisostere for piperidine or pyridine rings, offering unique vector orientation for structure-activity relationship (SAR) studies. Due to the ring strain inherent in the [3.1.1] bicyclic system and the hygroscopic nature of secondary amine hydrochloride salts, this compound requires a rigorous "Dry Chain" protocol to prevent hydrolysis-induced degradation, decarboxylation, or stoichiometry errors during weighing.

Physicochemical Profile & Technical Specifications

PropertySpecificationNotes
Compound Name This compound HCl
CAS Number 2940866-19-1 (exo-isomer ref)Verify specific isomer batch data
Molecular Formula

Molecular Weight 177.63 g/mol Free base: ~141.17 g/mol
Appearance White to off-white crystalline powderDiscoloration indicates oxidation
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, DCM)
Hygroscopicity High Deliquescent at >60% RH
pKa (Predicted) ~3.5 (COOH), ~10.5 (NH)Zwitterionic character in neutral pH

Handling Protocol: The "Dry Chain" Methodology

Objective: To manipulate the compound without introducing atmospheric moisture, which alters the effective molecular weight and can catalyze ring-strain relief degradation.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator (fine dust hazard).

  • Ocular: Chemical splash goggles.

  • Dermal: Nitrile gloves (double-gloving recommended for high-purity stocks).

Weighing and Transfer Workflow

Critical Causality: The hydrochloride salt will absorb atmospheric water within seconds, shifting the mass balance. A 2% water uptake results in a 2% error in molar concentration, potentially ruining SAR potency rankings.

Protocol:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Environment: Ideally, weigh inside a glove box under

    
     or Ar. If unavailable, use a desiccated weighing chamber.
    
  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat; dry amino acid salts are prone to static scattering.

  • Rapid Transfer: Limit open-air exposure to <30 seconds.

  • Resealing: Purge the stock vial with Argon immediately after use and seal with Parafilm.

Visualization: Handling Logic

The following diagram illustrates the decision matrix for handling hygroscopic salts to ensure mass accuracy.

HandlingWorkflow Start Start: Remove from Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate CheckHumidity Check Lab Humidity (>50% RH?) Equilibrate->CheckHumidity GloveBox Use Glove Box/Bag (Inert Atmosphere) CheckHumidity->GloveBox Yes (High Risk) RapidWeigh Rapid Weighing Technique (<30s exposure) CheckHumidity->RapidWeigh No (Low Risk) Solubilize Dissolve Immediately (DMSO/Water) GloveBox->Solubilize RapidWeigh->Solubilize Reseal Purge Headspace (Ar) & Reseal Solubilize->Reseal Stock Vial

Figure 1: Decision logic for handling hygroscopic 3-azabicyclo[3.1.1]heptane salts based on environmental humidity.

Storage Protocols

Objective: Minimize thermal energy and moisture to prevent decarboxylation (facilitated by the carboxylic acid) and oxidation of the secondary amine.

Storage Matrix
DurationTemperatureAtmosphereContainer Type
Shipping AmbientSealed / DesiccatedGlass vial + Parafilm
Short-Term (<1 Month) 2–8°CDry Air / DesiccatorTightly capped vial
Long-Term (>1 Month) -20°CArgon / NitrogenAmber vial (protect from light)
Solution (DMSO) -20°CArgonPolypropylene (free-thaw stable)
Solution (Water) -80°CN/AAliquoted (Avoid freeze-thaw)
The "Freeze-Thaw" Danger

Mechanism: Repeated freezing and thawing of aqueous solutions creates micro-pH gradients (eutectic crystallization) that can degrade the salt. Protocol:

  • Dissolve the master stock in DMSO (if biological assay compatible).

  • If water is required, aliquot into single-use volumes immediately after solubilization.

  • Never re-freeze an aqueous aliquot more than once.

Visualization: Storage Lifecycle

StorageLifecycle Receipt Compound Receipt Inspection Visual Inspection (White Powder?) Receipt->Inspection Decision Usage Plan Inspection->Decision Immediate Immediate Use (Solubilize in DMSO) Decision->Immediate Within 24h ShortTerm Store at 4°C (Desiccator) Decision->ShortTerm < 1 Month LongTerm Store at -20°C (Under Argon) Decision->LongTerm > 1 Month ShortTerm->Immediate When needed DegradationCheck QC Check (LCMS/NMR) Every 6 Months LongTerm->DegradationCheck

Figure 2: Storage lifecycle management to preserve compound integrity over time.

Solubilization & Stability in Solution

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Preferred. High solubility (>100 mM). Excellent stability at -20°C.

  • Water/PBS: Good solubility. Caution: Aqueous solutions of amino acid HCl salts are acidic (pH ~2-3). Neutralization with a buffer (e.g., HEPES, Bicarbonate) is required before biological application.

  • Methanol: Suitable for chemical synthesis/transfer but not for storage (risk of methyl ester formation over time if acidic).

Self-Validating QC Protocol

Before using stored stock in a critical assay, verify integrity using 1H NMR :

  • Check for Hydrolysis/Esterification: If stored in alcohol, look for new singlet peaks (methoxy group).

  • Check for Decarboxylation: Loss of the carboxylic acid is rare but possible under heat stress.

  • Check for Moisture: A broad peak at ~3.3-4.0 ppm (in DMSO-d6) indicates water uptake. If water integral is >10% of the compound integral, adjust concentration calculations.

Emergency & Safety Procedures

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Spill Response:

  • Solid: Do not sweep dry dust (inhalation risk). Cover with wet paper towels, then wipe up.

  • Solution: Absorb with inert material (vermiculite/sand). Neutralize acidic spills with sodium bicarbonate.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 3-azabicyclo[3.1.1]heptane.
  • Synthesis & Structural Context

    • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Grygorenko, O. O., et al. (2023). Chemistry – A European Journal.
  • Hygroscopic Handling Best Practices

    • Handling and Storage of Hygroscopic Materials.[1][2][3] Smolecule Technical Guides.

  • Safety Data

    • Safety Data Sheet: 3-azabicyclo[3.1.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Strecker Reaction for Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the Strecker synthesis of sterically hindered, rigid bicyclic amines (e.g., tropanes, quinuclidines, and azabicyclo-derivatives).

Below, you will find a mechanistic breakdown of the reaction bottlenecks, a troubleshooting Q&A, a self-validating experimental protocol, and comparative performance data.

Mechanistic Workflow & Bottleneck Analysis

When dealing with bicyclic amines, the classical Strecker reaction often fails due to severe steric hindrance, which impedes both the initial imine condensation and the subsequent nucleophilic attack of the cyanide ion. The diagram below illustrates the critical bottlenecks and the catalytic interventions required to overcome them.

StreckerOptimization Start Carbonyl + Bicyclic Amine ImineEq Imine Formation (Equilibrium Bottleneck) Start->ImineEq HinderedImine Sterically Hindered Imine ImineEq->HinderedImine Steric Clash Slows Reaction Desiccant Add Ti(OiPr)4 or 4Å MS (Drives Equilibrium) Desiccant->ImineEq Removes H2O Cyanation TMSCN Addition (Activation Bottleneck) HinderedImine->Cyanation Product High-Yield α-Aminonitrile Cyanation->Product Poor Nucleophilic Attack LewisAcid Add Sc(OTf)3 or Ga(OTf)3 (Activates Imine) LewisAcid->Cyanation Lowers Activation Energy

Mechanistic workflow and optimization bottlenecks for the Strecker reaction of bicyclic amines.

Troubleshooting Q&A

Q1: Why does my Strecker reaction stall at the imine formation step when using bicyclic amines? Causality: Bicyclic amines possess rigid, bulky 3D structures. This steric hindrance drastically increases the activation energy for the initial nucleophilic attack on the carbonyl carbon. Furthermore, the equilibrium of imine formation generates water. Because the forward reaction is sterically disfavored, the reverse hydrolysis reaction dominates, stalling overall conversion[1]. Solution: You must actively manipulate the thermodynamics. Standard desiccants like MgSO₄[2] are often insufficient for highly hindered substrates. Instead, utilize Titanium tetraisopropoxide (


). 

acts dually: it is a Lewis acid that activates the carbonyl oxygen, and it irreversibly scavenges water to form insoluble

, forcefully driving the equilibrium toward the imine[3].

Q2: I have successfully formed the imine, but cyanation yields remain below 20%. How can I improve this? Causality: The rigid bicyclic framework shields the electrophilic imine carbon, making the uncatalyzed attack of the cyanide ion kinetically sluggish. If you are using standard KCN/NaCN in aqueous/alcoholic conditions, the competing hydrolysis (retro-Strecker) or direct cyanation of unreacted ketone (cyanohydrin formation) will outpace the desired pathway[3]. Solution: Switch to Trimethylsilyl cyanide (TMSCN) in an anhydrous organic solvent (e.g.,


) and introduce a strong, oxophilic Lewis acid catalyst. Scandium triflate (

)[4] or Gallium triflate (

)[5] are highly effective. These metal triflates coordinate tightly to the imine nitrogen, pulling electron density away from the carbon and lowering the LUMO energy, which facilitates rapid TMSCN attack despite the steric bulk[4][5].

Q3: What is the optimal order of reagent addition to prevent cyanohydrin side-products? Causality: If TMSCN, the carbonyl compound, and the Lewis acid are mixed before the imine is fully formed, the Lewis acid will catalyze the addition of cyanide directly to the carbonyl, yielding a cyanohydrin instead of the target


-aminonitrile.
Solution:  Employ a sequential "one-pot, two-step" protocol. Pre-form the imine completely using the amine, carbonyl, and water scavenger. Only after TLC or NMR confirms complete imine conversion should you add the Lewis acid and TMSCN[3].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected yield ranges for sterically hindered amines based on the chosen catalytic system and cyanide source.

Catalyst SystemCyanide SourceAdditive / Water ScavengerSolventTypical Yield (Hindered Amines)
None KCN / NaCNNone

/ MeOH
< 20% (or no reaction)
None TMSCNMgSO₄

30 - 45%

(1.2 eq)
TMSCNNone (Ti acts as scavenger)Toluene80 - 95%

(10 mol%)
TMSCN4Å Molecular Sieves

85 - 98%

(5 mol%)
TMSCNNone

85 - 95%

Self-Validating Experimental Protocol

High-Yield


-Catalyzed Strecker Synthesis with TMSCN 

This protocol is designed as a self-validating system; Step 2 acts as a mandatory quality-control checkpoint to prevent side-product formation.

Materials Required:

  • Bicyclic amine (1.0 equiv)

  • Ketone/Aldehyde (1.0 equiv)

  • TMSCN (1.5 equiv)

  • 
     (10 mol%)
    
  • 4Å Molecular Sieves (freshly flame-dried)

  • Anhydrous

    
    
    

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried Schlenk flask under an Argon atmosphere, suspend activated 4Å molecular sieves (approx. 500 mg/mmol of substrate) in anhydrous

    
    . Add the carbonyl compound (1.0 equiv) followed by the bicyclic amine (1.0 equiv).
    
  • Equilibration & Validation (CRITICAL): Stir the mixture at room temperature for 12–24 hours. Validation Checkpoint: Pull a 0.1 mL aliquot and monitor by

    
     NMR or GC-MS to ensure >95% conversion to the imine. Do not proceed to step 3 until the carbonyl starting material is fully consumed.
    
  • Catalyst Complexation: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (10 mol%)[4]. Stir for 15 minutes to allow the Lewis acid to fully coordinate with the sterically hindered imine nitrogen.
    
  • Cyanation: Dropwise add TMSCN (1.5 equiv) via syringe. (Caution: TMSCN is highly toxic and volatile; perform strictly in a certified fume hood).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12 hours.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous

    
    . Filter the biphasic mixture through a short pad of Celite to remove the molecular sieves and precipitated metal salts. Extract the aqueous layer with 
    
    
    
    (
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , concentrate under reduced pressure, and purify the resulting
    
    
    -aminonitrile via flash column chromatography.

References

  • The Preparation and Reaction of Enolates within a Micro Reactor Source: DECHEMA URL:[Link]

  • The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • The traditional Strecker reaction (M. North) Source: Thieme Connect URL: [Link]

  • Scandium triflate-catalyzed Strecker-type reactions of aldehydes, amines and tributyltin cyanide Source: RSC Publishing URL: [Link]

  • Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that while the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, its removal is not always trivial. Sterically hindered amines—such as N-trityl, N-alkyl-rich peptides, and heavily substituted pyrrolidines or piperidines—present unique kinetic and thermodynamic hurdles.

This guide is designed by application scientists to move beyond basic protocols. Here, we dissect the causality behind deprotection failures and provide self-validating, field-proven methodologies to rescue your most challenging substrates.

Diagnostic Workflow for Hindered Amines

Before altering your chemistry, consult the decision tree below to identify the optimal troubleshooting path based on your substrate's specific vulnerabilities.

BocTroubleshooting N1 Hindered N-Boc Amine N2 Standard: 20-50% TFA/DCM N1->N2 N3 Incomplete Cleavage? N2->N3 N4 Acid Sensitive? N3->N4 Yes N9 Free Amine Product N3->N9 No N5 4M HCl / 1,4-Dioxane N4->N5 No N6 TMSOTf / 2,6-Lutidine N4->N6 Yes N7 Add Scavenger Cocktail N5->N7 N6->N7 N8 Heat to 40°C N7->N8 If needed N7->N9 Complete N8->N9

Decision tree for troubleshooting Boc deprotection of sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: Why do standard 50% TFA/DCM conditions fail or give incomplete conversion for my hindered amine? A1: The standard mechanism of Boc deprotection requires the protonation of the carbamate carbonyl oxygen. In sterically hindered amines, bulky adjacent groups physically shield this oxygen from the acid[1]. Furthermore, the resulting hindered amine is often less nucleophilic, altering the thermodynamic stability of the transition state. Consequently, the reaction kinetics are drastically reduced, leading to incomplete conversion even after extended times[2].

Q2: I am observing a byproduct with a mass increase of +56 amu. What is it and how do I prevent it? A2: A +56 amu mass increase indicates tert-butylation of your substrate[1]. During Boc cleavage, a highly electrophilic tert-butyl cation is generated. Because the deprotection of a hindered amine is exceptionally slow, this cation has a longer lifetime in solution, allowing it to react with nucleophilic sites (e.g., aromatic rings, free amines, or thiols) on your molecule[]. To prevent this, you must include a nucleophilic scavenger cocktail[2]. A standard mixture is 2.5% triisopropylsilane (TIS) and 2.5% water, which acts as a hydride donor to irreversibly quench the tert-butyl cation into harmless isobutane.

Q3: My substrate contains acid-labile groups (e.g., t-butyl esters). How can I selectively remove the Boc group from a hindered amine? A3: You must switch from Brønsted acids to Lewis acids. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine is highly effective[4],[5]. The silicon atom is highly oxophilic and silylates the carbamate oxygen, driving the formation of a silyl carbamate intermediate without generating the free protons that would cleave your t-butyl esters. Alternatively, Zinc Bromide (ZnBr


) in DCM can be used for an even milder, albeit slower, orthogonal deprotection[6].

Q4: Can I use heat to force the deprotection? A4: Yes, but with strict controls. Gentle heating (up to 40°C) increases the kinetic energy to overcome the steric activation barrier[1],[2]. However, elevating the temperature also exponentially increases the rate of side reactions. If heating is employed, you must use a large excess of scavengers and monitor the reaction strictly via LC-MS to prevent degradation.

Quantitative Data: Comparison of Deprotection Conditions

Use the table below to select the appropriate reagent system based on your substrate's steric bulk and acid sensitivity.

Deprotection SystemReagentSolventTemp (°C)Typical TimeEfficacy for Hindered AminesSide Reaction Risk
Standard Acidic 20-50% TFADCM0 to 251 - 2 hLowModerate (t-butylation)[2]
Strong Acidic 4M HCl1,4-Dioxane25 to 401 - 4 hHighLow-Moderate[1]
Lewis Acid (Strong) TMSOTf / 2,6-LutidineDCM0 to 252 - 4 hHighLow (Orthogonal)[4]
Lewis Acid (Mild) ZnBr

DCM2512 - 24 hModerateVery Low[6]

Self-Validating Experimental Protocols

Do not just follow steps blindly; use the built-in self-validation checkpoints to confirm mechanistic progress during your experiment.

Protocol 1: Strong Acidic Cleavage (4M HCl in 1,4-Dioxane)

Causality: HCl is a stronger proton source than TFA, and dioxane provides a polar coordinating environment that stabilizes the charged transition state[]. Furthermore, the precipitation of the resulting amine hydrochloride salt continuously drives the equilibrium forward[7].

  • Dissolution: Dissolve the sterically hindered N-Boc amine in a minimal amount of anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.5% v/v triisopropylsilane (TIS) and 2.5% v/v deionized water to suppress tert-butylation[1].

  • Acid Addition: Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction for the evolution of CO

    
     gas bubbles. The reaction is typically nearing completion when gas evolution ceases and the amine hydrochloride salt begins to precipitate out of the solution[].
    
  • Optimization: If LC-MS indicates incomplete conversion after 2 hours, gently warm the reaction vessel to 40°C[1].

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual HCl and dioxane, then precipitate the pure hydrochloride salt with cold diethyl ether.

Protocol 2: Lewis Acid-Mediated Cleavage (TMSOTf / 2,6-Lutidine)

Causality: TMSOTf acts as a highly oxophilic Lewis acid, bypassing the sterically hindered protonation event. It is completely orthogonal to acid-labile groups like t-butyl esters and prevents peptide bond cleavage in N-alkyl-rich sequences[4],[5].

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) under an inert atmosphere (N

    
     or Argon).
    
  • Base Addition: Add 3.0 equivalents of 2,6-lutidine and cool the mixture to 0°C in an ice bath. Note: 2,6-lutidine is non-nucleophilic and will not react with the electrophilic center.

  • Activation: Dropwise, add 2.0 to 3.0 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Unlike Brønsted acid deprotections, this reaction forms a stable silyl carbamate intermediate. You will not see immediate CO

    
     evolution. To liberate the free amine, the reaction MUST be quenched.
    
  • Quenching: Add 5 volumes of methanol and stir for 30 minutes. This hydrolyzes the silyl carbamate, releasing CO

    
     and yielding the free amine[5].
    
  • Workup: Concentrate the mixture and purify via standard aqueous workup (washing with saturated NaHCO

    
    ) or reverse-phase chromatography.
    

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, ACS Publications. URL:[Link]

  • Google Patents. "Deprotection method for peptide compound or amide compound and resin removal method.
  • "A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles." PMC. URL:[Link]

  • "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides." ACS Publications. URL: [Link]

Sources

Technical Support Center: Separation of cis and trans Isomers of 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with the 3-azabicyclo[3.1.1]heptane scaffold.

Current Status: Operational Role: Senior Application Scientist Topic: Stereochemical Resolution & Purification[1][2]

Executive Summary & Stereochemical Context

Clarification on Nomenclature: The unsubstituted 3-azabicyclo[3.1.1]heptane core is achiral and possesses a plane of symmetry.[1] When researchers refer to "cis and trans isomers" of this scaffold, they are almost exclusively referring to substituted derivatives , most commonly:

  • 2,4-Disubstituted derivatives: Where substituents at the C2 and C4 positions are either on the same side (cis) or opposite sides (trans) of the plane defined by the N3-C6-C7 atoms.[1]

  • Bridgehead/Bridge substituents: Relationship between substituents on the methano-bridge (C6) and the nitrogen bridge.

This guide focuses on the separation of these diastereomers, which is a critical bottleneck in synthesizing bioisosteres for piperidine or pyridine in drug discovery.[2]

Decision Matrix: Method Selection

Before initiating separation, characterize your crude mixture using the following logic flow.

SeparationLogic Start Crude Isomeric Mixture (3-Azabicyclo[3.1.1]heptane derivative) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 g ScaleCheck->LargeScale Acidic Basic Nitrogen Present? SmallScale->Acidic Flash Method B: Flash Chromatography (Amine-modified Silica) LargeScale->Flash Oil/Amorphous Cryst Method C: Thermodynamic Trituration (i-PrOH) LargeScale->Cryst Solid/Crystalline HPLC Method A: Prep-HPLC (High pH) Acidic->HPLC Yes (pKa > 8) Acidic->Flash No (Amide/Protected)

Figure 1: Decision tree for selecting the optimal separation strategy based on scale and physicochemical properties.[1][2]

Troubleshooting Guide & FAQs

Issue 1: "My isomers co-elute on standard silica gel."

Diagnosis: 3-Azabicyclo[3.1.1]heptane derivatives are often secondary or tertiary amines.[1][2] On standard silica, the basic nitrogen interacts strongly with silanol groups, causing peak tailing that masks diastereomeric separation.[2] Solution:

  • Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1][2] This blocks silanol sites.[1]

  • Stationary Phase Switch: Use Amino-functionalized silica (NH₂-SiO₂) .[1] This eliminates the need for amine modifiers and often provides distinct selectivity for cis vs. trans isomers based on the accessibility of the lone pair.[1]

Issue 2: "I cannot distinguish cis from trans by 1H NMR."

Diagnosis: The rigid bicyclic framework results in complex coupling constants.[1] Solution:

  • NOESY/ROESY is mandatory. [1][2]

    • Cis-isomer: Look for NOE correlations between the C2/C4 protons and the same bridge proton (syn-relationship).

    • Trans-isomer: One C2/C4 proton will show NOE to the bridge, while the other will not (or will show NOE to the opposite face).[2]

  • Symmetry Check:

    • Symmetrical (Cis-2,4-disubstituted): Will show a simplified spectrum (C2 and C4 are equivalent).[1][2]

    • Asymmetrical (Trans-2,4-disubstituted): C2 and C4 are non-equivalent, doubling the number of signals.[2]

Issue 3: "The separation works on HPLC but fails upon scale-up."

Diagnosis: Solubility limits or "solubility-driven isomerization" (rare but possible via retro-Mannich if unstable).[1] Solution: Switch to Thermodynamic Trituration (See Protocol B). Many 3-azabicyclo[3.1.1]heptane derivatives (especially diones or amides) have vastly different lattice energies. The trans-isomer is often thermodynamically more stable and less soluble in alcohols.[1]

Experimental Protocols

Protocol A: High-pH Preparative HPLC (For <1g Scale)

Best for: Final purification of basic amines.[1]

  • Column: C18 Hybrid particle (e.g., XBridge or Gemini NX), 5 µm, 19 x 150 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2][3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes (Slope adjusted based on analytical scout).

  • Rationale: High pH suppresses protonation of the bridgehead nitrogen, increasing hydrophobicity and improving peak shape.[1][2] The rigid bicyclic skeleton often resolves well based on the "flatness" of the molecule on the C18 surface.[1]

Protocol B: Thermodynamic Trituration (For >10g Scale)

Best for: 2,4-substituted derivatives (e.g., imides/diones) where one isomer is solid. Reference Grounding: Adapted from multigram synthesis protocols for bicyclic thalidomide analogs [1].

Step-by-Step:

  • Concentrate: Evaporate the crude reaction mixture (often containing a ~2:1 trans:cis ratio) to a viscous oil or semi-solid.

  • Solvent Selection: Add 2-Propanol (i-PrOH) .[1] Use the minimum amount required to create a slurry at room temperature (approx. 2–3 mL per gram of crude).[1]

  • Equilibration:

    • Heat to reflux briefly to break up amorphous aggregates.[1]

    • Allow to cool slowly to room temperature with vigorous stirring.

    • Stir for 4–12 hours. The thermodynamically stable isomer (typically trans for 2,4-bulky substituents) will crystallize/precipitate.[1][2]

  • Filtration: Filter the solid and wash with cold i-PrOH.[1]

  • Data Validation:

    • Expected Result: Purity >90% diastereomeric ratio (dr) in the filter cake.[1][2]

    • Mother Liquor: Enriched in the cis-isomer (can be purified via Protocol C if needed).[1]

Protocol C: Flash Chromatography (General)

Best for: Non-crystalline derivatives.[1][2]

ParameterCondition
Stationary Phase Spherical Silica (40–60 µm)
Mobile Phase Hexanes : Ethyl Acetate (gradient 1:1 to 1:[1][2]2)
Modifier Essential: Pre-wash column with 1% Et₃N in Hexanes, or add 1% Et₃N to the eluent.[1][2]
Loading < 5% w/w (Isomers separate poorly at high load).
Detection UV 210 nm (Weak chromophore) or Ninhydrin/Iodine stain.[1][2]

Visual Workflow: Multigram Purification

This workflow illustrates the standard industrial approach for purifying these scaffolds, prioritizing crystallization to save solvent costs.[1][2]

Workflow Reaction Strecker/Cyclization Reaction Crude Crude Mix (dr ~2:1) Reaction->Crude Trituration Trituration (i-PrOH) Crude->Trituration Filter Filtration Trituration->Filter Solid Solid Cake (Trans-Isomer >92% dr) Filter->Solid Major Product Liquor Mother Liquor (Cis-enriched) Filter->Liquor Flash Flash Column (Recovery of Cis) Liquor->Flash If Cis needed

Figure 2: Workflow for the purification of 3-azabicyclo[3.1.1]heptane-2,4-dione derivatives.

References

  • Lysenko, V., et al. (2024).[1][2][3] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[1][3][5] Available at: [Link][1][2][3]

  • Dibchak, D., et al. (2023).[1][2][6] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link][1][2]

  • Mykhailiuk, P. K. (2020).[1][2][3] Saturated Bioisosteres of ortho-Substituted Benzenes. European Journal of Organic Chemistry. (Context on bicyclic amine separation).

Sources

Technical Support Center: Troubleshooting Solubility Issues with Bicyclic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex physicochemical behaviors of conformationally restricted bicyclic amino acids.

While bicyclic scaffolds—such as bicyclo[1.1.1]pentane (BCP) and azabicycloalkanes—are highly prized as C(sp3)-rich bioisosteres that can drastically improve the metabolic stability and final aqueous solubility of drug candidates, their intermediate derivatives often present severe solubility bottlenecks during synthesis and assay preparation. This guide dissects the causality behind these issues and provides self-validating, empirically proven protocols to overcome them.

Part 1: The Bioisostere Paradox

Q1: Bicyclo[1.1.1]pentane (BCP) is widely reported to improve the aqueous solubility of drug candidates compared to flat phenyl rings. Why am I struggling to dissolve my Fmoc-protected BCP-amino acid in standard solvents?

The Causality: You are experiencing the thermodynamic conflict between molecular lipophilicity and crystal lattice energy. When Pfizer successfully replaced the phenyl ring of a γ-secretase inhibitor with a BCP motif, the final drug's solubility improved because the 3D C(sp3) character disrupted the flat, hydrophobic π-π stacking networks that typically cause aggregation in water 1[1].

However, during synthesis, you are working with protected derivatives (e.g., Fmoc-BCP-OH). The extreme conformational rigidity of the bicyclic core, combined with the planar, highly lipophilic Fmoc protecting group, promotes incredibly tight crystal packing. The enthalpy required to break this crystal lattice (


) far exceeds the solvation energy (

) provided by standard solvents like N,N-dimethylformamide (DMF)2[2]. To achieve dissolution, you must thermodynamically disrupt this lattice using stronger dipole interactions or chaotropic agents.

Thermodynamics Rigid Bicyclic Scaffold (e.g., BCP) Lattice High Crystal Lattice Energy (ΔH_lattice > 0) Rigid->Lattice Promotes tight crystal packing Solvation Steric Shielding (ΔH_solvation < 0) Rigid->Solvation Limits solvent accessibility Insoluble Poor Apparent Solubility (ΔG_sol > 0) Lattice->Insoluble Energetic barrier Solvation->Insoluble Weak solvent interactions Intervention Thermodynamic Interventions (Chaotropes, Heat, Co-solvents) Insoluble->Intervention Apply Protocol 1 Soluble Enhanced Solvation (ΔG_sol < 0) Intervention->Soluble Overcomes Lattice Energy

Thermodynamic causality of solubility issues in conformationally restricted bicyclic amino acids.

Part 2: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Q2: My Fmoc-bicyclic amino acid won't dissolve completely in DMF at the required 0.2 M concentration for SPPS. How do I force dissolution without degrading the building block?

The Causality: DMF is a standard SPPS solvent, but its dipole moment is often insufficient to solvate rigid, highly lipophilic bicyclic derivatives. Transitioning to N-Methyl-2-pyrrolidone (NMP) provides a stronger dipole interaction and better disruption of hydrophobic packing. If NMP alone fails, the addition of Dimethyl Sulfoxide (DMSO) acts as a potent hydrogen-bond acceptor to further break intermolecular associations.

Q3: Even when dissolved, the coupling of the bicyclic amino acid fails, or the peptide chain aggregates on the resin immediately after coupling. What is the mechanistic workaround?

The Causality: Bicyclic amino acids introduce severe steric hindrance. Furthermore, once coupled, their rigid nature can force the growing peptide chain into unfavorable secondary structures (like


-sheet aggregates) that block the N-terminal amine from subsequent reactions. The addition of chaotropic salts (like LiCl or NaClO₄) directly to the coupling mixture provides lithium ions that coordinate with the backbone carbonyl oxygens, effectively breaking the inter-chain hydrogen bonding network3[3].
Quantitative Data: SPPS Solubilization Strategies

Table 1: Empirical Solubilization Strategies for Fmoc-Bicyclic Amino Acids

Solvent System / AdditiveSolubilizing MechanismRelative Coupling EfficiencyRecommended Use Case
100% DMF Baseline solvationLow (<40%)Standard linear aliphatic amino acids
100% NMP Enhanced dipole interactionModerate (~60%)Mildly hydrophobic bicyclic derivatives
NMP / DMSO (75:25) Disruption of hydrophobic packingHigh (~80%)Highly lipophilic BCP derivatives
NMP + 0.8 M LiCl Chaotropic disruption of H-bondsVery High (>95%)Severe on-resin aggregation
Protocol 1: Chaotropic Salt-Assisted Coupling of Bicyclic Amino Acids

This protocol is a self-validating system designed to overcome both building block insolubility and on-resin aggregation.

Step 1: Resin Preparation & Swelling Swell the Fmoc-deprotected peptide-resin in NMP (not DMF) for 30 minutes to maximize pore expansion.

Step 2: Chaotropic Wash Prepare a 0.8 M solution of anhydrous LiCl in NMP. Wash the resin with this chaotropic solution (2 × 5 minutes) to disrupt any pre-existing secondary structures.

Step 3: Building Block Activation Attempt to dissolve 4.0 equivalents of the Fmoc-bicyclic amino acid in the 0.8 M LiCl/NMP solution. If turbidity persists, add DMSO dropwise (up to 25% v/v) until the solution is optically clear. Add 4.0 equivalents of a highly reactive coupling reagent (HATU or COMU) and 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Activate for exactly 2 minutes.

Step 4: Coupling Transfer the activated mixture to the resin. Couple for 2 to 4 hours at room temperature. Note: If using a microwave peptide synthesizer, heat to 75°C for 15 minutes to provide the thermodynamic energy required to overcome steric hindrance.

Step 5: System Validation (The Kaiser Test) Wash the resin thoroughly with NMP (5 × 1 min) to remove all chaotropic salts. Perform a Kaiser (Ninhydrin) test.

  • Validation Pass: Beads are colorless/yellow (complete coupling). Proceed to the next cycle.

  • Validation Fail: Beads are blue (incomplete coupling). Do not deprotect. Repeat Steps 3-4 using a different coupling reagent (e.g., PyBOP) to alter the steric profile of the activated intermediate.

SPPS_Workflow Start Fmoc-Bicyclic AA Insoluble in DMF Step1 Solvent Switch: NMP or NMP/DMSO (3:1) Start->Step1 Check1 Complete Dissolution? Step1->Check1 Step2 Add Chaotropic Salts (0.8M LiCl or NaClO4) Check1->Step2 No Success Proceed to Next SPPS Cycle Check1->Success Yes Check2 Coupling Successful? Step2->Check2 Step3 Microwave Heating (75°C) + HATU/HOAt Activation Check2->Step3 No (Aggregation detected) Check2->Success Yes (Verify via Kaiser Test) Step3->Success Yes

Diagnostic workflow for resolving Fmoc-bicyclic amino acid solubility and coupling failures in SPPS.

Part 3: Aqueous Assay Troubleshooting

Q4: I successfully synthesized my peptide containing multiple bicyclic residues, but the lyophilized powder precipitates instantly when diluted into my physiological assay buffer (pH 7.4). How do I rescue the assay?

The Causality: While single BCP insertions improve solubility, multiple rigid bicyclic insertions can create highly hydrophobic micro-domains within the peptide that rapidly self-associate in water to minimize exposed hydrophobic surface area. Furthermore, if the isoelectric point (pI) of your final peptide is near 7.4, the net-zero charge eliminates electrostatic repulsion between molecules, triggering catastrophic precipitation.

Protocol 2: Stepwise Aqueous Solubilization Workflow

This protocol ensures that the peptide is fully solvated at the molecular level before introduction to the final aqueous environment, preventing nucleation and precipitation.

Step 1: Isoelectric Point (pI) Validation Calculate the theoretical pI of your synthesized peptide. If the pI falls between 6.5 and 8.0, do not attempt to dissolve the peptide directly in pH 7.4 buffer.

Step 2: Primary Solvation (The "Wetting" Phase) Weigh the lyophilized peptide. Add a minimal volume of neat, MS-grade DMSO or Hexafluoro-2-propanol (HFIP) to achieve a highly concentrated stock (e.g., 10-20 mg/mL). Vortex vigorously and sonicate for 5 minutes. Validation: The solution must be completely transparent with no particulate matter scattering light.

Step 3: Buffer Titration Prepare your target assay buffer. If the peptide is basic, lower the buffer pH slightly (e.g., pH 6.0) to protonate the sequence and induce electrostatic repulsion. Slowly titrate the aqueous buffer into the DMSO stock while vortexing continuously. Never add the DMSO stock into a large volume of aqueous buffer, as the sudden solvent shock forces the hydrophobic bicyclic cores to instantly aggregate.

Step 4: Final Validation via LC-MS Centrifuge the final diluted sample at 10,000 x g for 10 minutes. Carefully sample the supernatant and inject it into an LC-MS system. Compare the Area Under the Curve (AUC) to a standard curve of the DMSO stock. If the AUC drops significantly, invisible micro-aggregates have formed, and you must increase the percentage of co-solvent (e.g., 5% PEG-400) in Step 3.

References
  • BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC.
  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS - Benchchem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma.

Sources

Technical Support Center: Purifying 3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The unique zwitterionic character of this molecule, possessing both a basic secondary amine and an acidic carboxylic acid on a rigid bicyclic frame, presents a significant purification challenge. Standard normal-phase or reversed-phase chromatography often yields poor results, such as severe peak tailing or complete retention/elution with the solvent front. This guide will navigate these challenges by exploring suitable chromatography modes and providing a logical workflow for method development and troubleshooting.

Part 1: Method Development Strategy

Successful purification begins with a thorough understanding of the target molecule and a systematic approach to selecting the right chromatographic conditions.

Understanding the Analyte: The Zwitterionic Challenge

3-azabicyclo[3.1.1]heptane-6-carboxylic acid can exist in cationic, anionic, or neutral (zwitterionic) forms depending on the pH of its environment. This charge variability is the primary hurdle in its purification.

  • Low pH: The carboxylic acid is protonated (neutral), and the secondary amine is protonated (positive charge). The molecule carries a net positive charge.

  • Neutral pH (around the isoelectric point, pI): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge). The molecule is a neutral zwitterion.

  • High pH: The carboxylic acid is deprotonated (negative charge), and the amine is deprotonated (neutral). The molecule carries a net negative charge.

This behavior dictates that the choice of stationary phase and mobile phase must be carefully controlled to manage these charge states.

A Logic-Driven Workflow for Method Development

The following workflow provides a structured approach to developing a purification method for this and similar zwitterionic compounds.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Analysis cluster_selection Phase 2: Mode Selection cluster_optimization Phase 3: Optimization & Scale-up node_char Characterize Analyte - Estimate pKa/pI - Assess Solubility node_tlc TLC Scouting - Test various stationary & mobile phases node_char->node_tlc Guides initial tests node_mode Choose Chromatography Mode - HILIC - Ion-Exchange - Reversed-Phase (with modifier) node_tlc->node_mode Informs best mode node_opt Optimize Mobile Phase - Adjust pH, buffer strength, organic ratio node_mode->node_opt Refine separation node_load Determine Loading Capacity - Small-scale column test node_opt->node_load Prepare for purification node_scaleup Scale-up to Preparative Column node_load->node_scaleup Execute purification

Caption: Method development workflow for zwitterionic compounds.

Selecting the Right Chromatography Mode

Standard silica gel chromatography is often ineffective for highly polar and charged molecules.[1] The following table summarizes more suitable alternatives.

Chromatography ModeStationary PhaseMobile Phase PrincipleSuitability for Target Molecule
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Zwitterionic, Amide)High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Excellent. HILIC is designed for polar compounds that are poorly retained in reversed-phase.[2][3] It uses a water layer on the stationary phase for partitioning. Zwitterionic HILIC phases can offer unique selectivity.[4][5]
Ion-Exchange (IEX) Charged Resin (Cation or Anion Exchange)Aqueous buffer. Elution is achieved by changing pH or increasing ionic strength (salt gradient).[6][7]Very Good. Can separate based on the net charge of the molecule. Cation exchange could be used at low pH, and anion exchange at high pH.
Reversed-Phase (RP) with Modifiers Non-polar (e.g., C18)Aqueous buffer/organic solvent mixture.Possible but Challenging. Requires ion-pairing agents or extreme pH to achieve retention and good peak shape. Mixed-mode columns that combine RP and IEX properties can be effective.[8]
Normal-Phase (NP) with Modifiers Polar (Silica Gel)Non-polar solvent with polar modifier.Least Recommended. The strong interaction between the molecule's polar groups and silica often leads to streaking.[9] Success requires a basic modifier (e.g., triethylamine, ammonia) to neutralize acidic silanol groups.

For this compound, HILIC is the most promising starting point due to its proven effectiveness with polar, zwitterionic analytes like amino acids.[10]

Part 2: A Practical Starting Protocol (HILIC)

This section provides a detailed, step-by-step methodology for a first attempt at purification using HILIC. This protocol is a well-reasoned starting point, intended for optimization.

Materials and Equipment
  • Stationary Phase: Silica Gel (for flash chromatography) or a pre-packed HILIC column.

  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Buffers/Additives: Ammonium acetate or ammonium formate, Formic acid or acetic acid.

  • Apparatus: Glass column for gravity/flash chromatography, fraction collector, TLC plates, and visualization reagents (e.g., ninhydrin).

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a stock buffer solution (e.g., 100 mM ammonium acetate in water).

    • Prepare your starting mobile phase (Eluent A): 95:5 (v/v) Acetonitrile:Water with a consistent buffer concentration (e.g., 10 mM ammonium acetate). Adjust the pH with formic or acetic acid to be near the estimated pI of the compound (typically pH 4-6 for amino acids) to promote zwitterionic form.[11]

    • Prepare a more polar mobile phase for gradient elution (Eluent B): 60:40 (v/v) Acetonitrile:Water with the same buffer concentration and pH as Eluent A.

  • Column Packing and Equilibration:

    • If using silica gel, prepare a slurry in Eluent A.

    • Pack the column carefully to ensure a homogenous bed.

    • Equilibrate the packed column by passing at least 5 column volumes of Eluent A through it. This is critical in HILIC to establish the aqueous layer on the stationary phase.[3]

  • Sample Preparation and Loading:

    • Dissolve the crude sample in a minimum volume of a solvent that is weaker than the mobile phase (e.g., 95% ACN or the initial mobile phase itself). If solubility is an issue, a small amount of water can be added, but keep the organic content as high as possible to ensure good binding.

    • Apply the sample slowly and evenly to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with Eluent A, collecting fractions.

    • Monitor the elution using TLC. A suitable TLC system would be a small-scale version of your column conditions (e.g., silica plate eluted with 85:15 ACN:water with buffer).

    • If the compound does not elute, gradually increase the polarity by adding Eluent B (gradient elution). A stepwise gradient (e.g., 100% A, then 90:10 A:B, then 80:20 A:B) is often effective for flash chromatography.[2]

    • Collect fractions throughout the gradient.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water and buffer salts may require lyophilization (freeze-drying) for the final step.

Part 3: Troubleshooting Guide (Q&A Format)

QuestionProbable Cause(s)Recommended Solution(s)
Q1: My compound elutes immediately with the solvent front (no retention). 1. Insufficiently polar stationary phase. 2. Mobile phase is too polar (too much water). 3. Incorrect chromatography mode. The compound is too polar for standard reversed-phase.1. Switch to HILIC or Ion-Exchange mode. [1]2. In HILIC, increase the acetonitrile percentage in your starting mobile phase (e.g., from 90% to 95% or higher).[2]3. Ensure the column is properly equilibrated to form the aqueous layer.
Q2: My compound streaks badly or does not elute from the silica column at all. 1. Strong ionic interactions with silica. The basic amine binds irreversibly to acidic silanol groups on the silica surface.2. Compound is precipitating on the column due to poor solubility in the mobile phase.1. Add a basic modifier to the mobile phase, such as 0.5-2% triethylamine (TEA) or a 1-2% solution of ammonia in methanol. This neutralizes the silanol groups.[9]2. Switch to a more inert stationary phase like alumina or a bonded phase (HILIC, RP).3. For solubility, ensure the sample is fully dissolved before loading and consider a different mobile phase system.
Q3: I see a single spot on TLC, but get multiple peaks during column chromatography. 1. On-column degradation. The compound may be unstable on the stationary phase (especially silica).2. Tautomers or different ionization states are separating under the column conditions.3. Column is overloaded. 1. Deactivate the silica by adding a base (TEA/ammonia) or switch to a less reactive phase.2. Add a buffer to the mobile phase to control the pH and ensure the compound exists in a single ionic state.[11]3. Reduce the sample load. A general rule is a 1:50 to 1:100 sample-to-silica ratio by weight.
Q4: The separation between my compound and a polar impurity is very poor. 1. Suboptimal mobile phase selectivity. 2. Incorrect pH. The charge states of the compound and impurity may be too similar at the current pH.1. Optimize the mobile phase. In HILIC, subtly changing the buffer salt concentration or type can alter selectivity.[12]2. Adjust the mobile phase pH. Moving the pH can change the net charge on one or both compounds, improving separation.[11] This is particularly effective in ion-exchange chromatography.[7]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use standard normal-phase chromatography with silica gel? While possible, it is not recommended as a first choice. The zwitterionic nature of the molecule leads to very strong interactions with the acidic silanol groups on silica, often resulting in irreversible binding or severe peak tailing. If you must use silica, it is essential to add a basic modifier like triethylamine or ammonia to your eluent to improve recovery and peak shape.[9]

Q2: Why is HILIC a better choice than reversed-phase for this molecule? Highly polar compounds like this one have very little interaction with the non-polar stationary phase of a reversed-phase column (like C18) and will elute very quickly, often with the solvent front, leading to no separation.[1] HILIC is specifically designed to retain and separate such polar molecules by utilizing a different mechanism based on partitioning into a water layer adsorbed onto a polar stationary phase.[2][3]

Q3: What role does the buffer play in the mobile phase? The buffer is critical for two reasons. First, it controls the pH, which in turn controls the ionization state (charge) of your molecule.[11] Maintaining a consistent charge is key to reproducible retention times. Second, the buffer ions compete with the analyte for interactions with the stationary phase, which can prevent strong, irreversible binding and improve peak shape.[6]

Q4: How do I remove the buffer salts from my final product? After combining the pure fractions, the organic solvent (like acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution containing your product and the buffer salt (e.g., ammonium acetate) can then be lyophilized (freeze-dried). Ammonium acetate and ammonium formate are volatile and will sublime during lyophilization, leaving your purified compound behind.

Q5: Is it possible to purify the Boc-protected version of this molecule? Yes. The Boc-protected intermediate (e.g., 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid) is significantly less polar.[13][] The basic amine is now a neutral carbamate. This molecule is no longer zwitterionic and behaves like a standard carboxylic acid. It can be purified much more easily using standard silica gel chromatography, typically with a mobile phase like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid and reduce tailing.

References

  • Vertex AI Search. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Buchi.com.
  • Teledyne LABS. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • PubMed. (1995). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Waters Blog. (2025).
  • Diva-portal.org.
  • International Labmate. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Chrom Tech, Inc. (2025).
  • The Nest Group. Zwitterion Chromatography – ZIC. [Link]

  • Csapo, J. et al.
  • PubMed. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. [Link]

  • Ecolab.
  • SpringerLink. Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase.

Sources

Technical Support Center: Overcoming Poor Reactivity of Bridgehead Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. Bridgehead carboxylic acids—such as bicyclo[1.1.1]pentane-1-carboxylic acid (BCP), cubane-1-carboxylic acid, and adamantane-1-carboxylic acid—are highly prized as saturated bioisosteres for phenyl rings in drug discovery. However, their incorporation is frequently bottlenecked by sluggish reactivity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these synthetic hurdles.

Core Principles: Understanding the Reactivity Bottleneck

Q: Why do bridgehead carboxylic acids exhibit such poor reactivity in standard coupling reactions compared to aliphatic or aromatic acids?

A: The poor reactivity is not a failure of your technique, but a direct consequence of the severe steric and electronic constraints inherent to rigid 3D bicyclic frameworks.

  • Steric Shielding: The bulky sp³-hybridized cage physically blocks the nucleophilic trajectory to the carbonyl carbon.

  • Electronic Inductive Effects: Highly strained systems (especially BCPs and cubanes) exert a strong electron-withdrawing inductive effect. This destabilizes the transition state during acyl substitution.

  • Inability to Undergo Walden Inversion: Bridgehead carbons cannot undergo S_N2 reactions because backside attack is physically impossible within the cage structure.

  • Lack of Alpha-Protons: They cannot form enolates, entirely shutting down any reaction pathways that rely on alpha-deprotonation or enolization-driven activation.

Troubleshooting Amide Coupling

Q: My amide coupling with BCP-1-carboxylic acid using standard EDC/HOBt is stalling at <20% yield. How can I drive this to completion?

A: Standard carbodiimide chemistry (EDC/HOBt) often fails here. The intermediate O-acylisourea struggles to react with the amine in the presence of the bulky bridgehead cage, leading to competitive hydrolysis or rearrangement into an unreactive N-acylurea[1]. To overcome this causality, you must bypass the standard pathway by using highly reactive uronium salts (like HATU) or by converting the acid directly into an acid chloride using Ghosez's reagent[2] or oxalyl chloride[3].

Table 1: Quantitative Comparison of Coupling Strategies for BCP-1-Carboxylic Acid
Reagent SystemActivation IntermediateTypical Reaction TimeExpected YieldMechanistic Notes
EDC / HOBt O-Acylisourea / OBt ester24 - 48 hours10 - 30%Prone to hydrolysis; sluggish kinetics due to steric bulk.
HATU / DIPEA O-At ester (highly reactive)2 - 5 hours70 - 90%Excellent for hindered amines; forms a highly electrophilic species.
Ghosez's Reagent Acid Chloride1 - 2 hours85 - 95%Mild, neutral conditions; prevents HCl byproduct formation during activation[2].
Oxalyl Chloride Acid Chloride2 - 4 hours80 - 90%Generates HCl; requires basic workup and careful handling[3].
Protocol A: High-Yield Amide Coupling using HATU

Self-validating mechanism: The visual color change (yellowing) indicates active ester formation. LC-MS monitoring confirms the disappearance of the acid mass before the amine is fully consumed.

  • Preparation: In an oven-dried microwave vial under nitrogen, dissolve BCP-1-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow as the active HOAt ester forms.

  • Reaction: Stir at room temperature for 2-5 hours. Monitor via LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be applied[1].

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl (if the product is not acid-sensitive), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Advanced Functionalization: Decarboxylative Cross-Coupling

Q: I need to install an aryl or alkyl group directly at the bridgehead position to create a fully substituted bioisostere. Traditional cross-coupling fails. What is the best approach?

A: Because bridgehead carbons cannot undergo oxidative addition via standard two-electron pathways, you must utilize single-electron transfer (SET) radical chemistry. Converting the bridgehead carboxylic acid into a Redox-Active Ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester, allows for facile decarboxylation to generate a bridgehead radical[4][5]. This radical can then be intercepted via Nickel catalysis (for alkyl-alkyl coupling)[4] or metallaphotoredox catalysis (for aryl coupling)[6].

G A Bridgehead Carboxylic Acid (e.g., BCP-COOH) B Activation (DIC, NHPI, DMAP) A->B C Redox-Active Ester (RAE) (N-Hydroxyphthalimide ester) B->C D Photoredox / Ni Catalysis (Light, Ni catalyst, Ligand) C->D E Bridgehead Radical (Decarboxylation -CO2) D->E -CO2 G C-C Bond Formation (Functionalized Bridgehead) E->G F Cross-Coupling Partner (e.g., Aryl Halide / Alkyl Zinc) F->G

Decarboxylative cross-coupling pathway for functionalizing bridgehead carboxylic acids.

Protocol B: Ni-Catalyzed Decarboxylative Alkyl-Alkyl Cross-Coupling

Self-validating mechanism: The isolation of the NHPI ester confirms successful activation. The deep color of the Ni-complex during coupling indicates active catalytic turnover.

  • Synthesis of the Redox-Active Ester (RAE):

    • Dissolve the bridgehead carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI) (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Stir at room temperature for 2-4 hours. The RAE typically precipitates or can be purified via a short silica plug. Verification: ¹H NMR will show characteristic phthalimide aromatic protons.

  • Cross-Coupling:

    • In a nitrogen-filled glovebox, charge a vial with the RAE (1.0 equiv), NiCl₂·glyme (20 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%).

    • Suspend the mixture in anhydrous DMF/THF (1:1, 0.1 M).

    • Slowly add the dialkylzinc reagent (1.5 equiv)[4].

    • Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.

    • Quench & Workup: Carefully quench with 1M HCl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via flash chromatography[5].

References

  • Benchchem. "[1,1'-Bicyclohexyl]-1-carboxylic acid | 60263-54-9". Benchchem. 1

  • Semantic Scholar. "Bridging and Conformational Control of Porphyrin Units through Non‐Traditional Rigid Scaffolds". Semantic Scholar. 3

  • PMC. "The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis". National Institutes of Health.2

  • PubMed. "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents". National Institutes of Health. 4

  • Macmillan Group. "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes". Princeton University. 6

  • PMC. "A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents". National Institutes of Health. 5

Sources

Technical Support Center: Resolution of 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of enantiomers of 3-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these chiral building blocks. The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, often serving as a saturated isostere for pyridine and piperidine rings.[1][2] Its successful application in drug discovery frequently hinges on the ability to isolate the desired enantiomer, as different enantiomers can exhibit varied pharmacological activities.[3]

This resource is structured to address specific experimental challenges, offering explanations grounded in established scientific principles and field-proven experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the resolution of 3-azabicyclo[3.1.1]heptane derivatives, providing potential causes and actionable solutions.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a widely used and cost-effective method for resolving racemates on a larger scale.[4][5] It involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[6]

Problem 1: No Crystallization or Oiling Out

Symptoms:

  • The solution remains clear even after cooling or extended periods.

  • An oily or amorphous precipitate forms instead of crystalline material.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
High Solubility of Diastereomeric Salts The chosen solvent system may be too effective at solvating both diastereomeric salts, preventing the supersaturation required for crystallization.[4]1. Solvent Screening: Systematically screen a range of solvents with varying polarities. A good starting point is to test solvents where the salts have limited solubility.[4] 2. Anti-Solvent Addition: Introduce an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation. This should be done slowly to promote crystal growth over amorphous precipitation.[4] 3. Increase Concentration: Carefully concentrate the solution to achieve supersaturation.
Rapid Supersaturation Cooling the solution too quickly or adding an anti-solvent too rapidly can lead to the formation of an amorphous solid or oil because the molecules do not have sufficient time to orient into a crystal lattice.[4]1. Slow Cooling Profile: Implement a gradual cooling ramp to allow for controlled crystal growth. 2. Controlled Addition: Add the anti-solvent dropwise with vigorous stirring.
Impure Starting Materials Impurities in the racemic 3-azabicyclo[3.1.1]heptane derivative or the resolving agent can inhibit crystallization or lead to the formation of an oil.1. Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). 2. Recrystallize/Purify: If necessary, purify the starting materials before the resolution experiment.
Problem 2: Poor Diastereomeric Excess (d.e.) or Co-crystallization

Symptoms:

  • The isolated crystalline material has a low diastereomeric excess, indicating that both diastereomers have precipitated.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Similar Solubilities of Diastereomers If the solubilities of the two diastereomeric salts are too close in the chosen solvent system, it can be challenging to achieve selective crystallization.1. Extensive Solvent Screening: A more comprehensive solvent screen is necessary to find a system that maximizes the solubility difference.[7] 2. Temperature Optimization: Investigate the effect of temperature on solubility. In some cases, crystallization at a different temperature can improve selectivity. 3. Kinetic Resolution: If thermodynamic equilibrium favors co-crystallization, a kinetic approach may be necessary. This involves seeding the supersaturated solution with pure crystals of the desired diastereomer and stopping the crystallization before equilibrium is reached.[8]
Solid Solution Formation In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[9]1. Phase Diagram Analysis: Constructing a ternary phase diagram of the two diastereomers and the solvent can help understand the solid-liquid equilibrium and identify conditions for selective crystallization.[8][9] 2. Alternative Resolving Agent: Consider using a different chiral resolving agent to form diastereomeric salts with more distinct physical properties.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3][10] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Problem 3: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the enantiomers.

  • The two enantiomeric peaks are poorly resolved (low resolution value).

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary chiral recognition capabilities for the specific 3-azabicyclo[3.1.1]heptane derivative.1. Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[11][12] 2. Consult Literature/Databases: Search for established methods for similar compounds.
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences the interactions between the analytes and the CSP, thereby affecting selectivity.[13]1. Vary Solvent Ratios: Systematically alter the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.[12] 2. Additives: For basic compounds like 3-azabicyclo[3.1.1]heptane derivatives, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[12] For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[12]
Temperature Effects Temperature can affect the thermodynamics of the chiral recognition process.1. Optimize Temperature: Generally, lower temperatures enhance chiral selectivity, while higher temperatures can improve peak efficiency.[11] Experiment with a range of column temperatures to find the optimal balance.
Low Flow Rate Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the enantiomers and the CSP.[11]1. Reduce Flow Rate: Test lower flow rates to see if resolution improves.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary methods for resolving enantiomers of 3-azabicyclo[3.1.1]heptane derivatives?

The most common methods include diastereomeric salt crystallization, chiral chromatography (HPLC and SFC), and enzymatic resolution.[5][14] Diastereomeric salt formation is often preferred for large-scale separations due to its cost-effectiveness, while chiral chromatography is excellent for both analytical and preparative scales, offering high efficiency.[5] Enzymatic resolution, which utilizes enzymes to selectively react with one enantiomer, is another powerful technique.[15][16]

Diastereomeric Salt Crystallization

Q2: How do I choose the right chiral resolving agent?

The selection of a resolving agent is often empirical. However, for basic compounds like 3-azabicyclo[3.1.1]heptane derivatives, chiral acids such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid are commonly used.[6] It is advisable to screen a small panel of resolving agents to identify one that forms diastereomeric salts with a significant difference in solubility.

Q3: What is the ideal stoichiometric ratio of the resolving agent to the racemic compound?

Typically, a 1:1 stoichiometric ratio is used. However, in some cases, using a slight excess of the resolving agent can improve the yield of the less soluble diastereomeric salt.[17] It is recommended to perform small-scale experiments to determine the optimal ratio for your specific system.

Chiral HPLC

Q4: What is a good starting point for chiral HPLC method development?

A common strategy is to screen a set of complementary chiral columns, such as those with polysaccharide-based stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H), under both normal-phase and reversed-phase conditions.[12][18] A typical normal-phase mobile phase consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), while a reversed-phase mobile phase often uses a mixture of water, acetonitrile, or methanol with additives.

Q5: My peaks are broad and tailing. How can I improve the peak shape?

For basic amines, peak tailing can be caused by strong interactions with residual silanol groups on the silica support of the CSP. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to block these active sites and improve peak symmetry.[12]

III. Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic 3-azabicyclo[3.1.1]heptane derivative in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. If no crystals form, try adding an anti-solvent dropwise until turbidity is observed, then allow the solution to stand.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline material using a suitable analytical method, such as chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., NaOH or K2CO3 solution). Stir until the solid dissolves. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.[19]

Protocol 2: Chiral HPLC Method Development Workflow

Caption: Workflow for Chiral HPLC Method Development.

IV. Visualization of Resolution Principles

Diastereomeric Salt Formation and Separation

Diastereomeric Salt Resolution cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts cluster_2 Separation (Crystallization) cluster_3 Liberation of Enantiomers R_Amine (R)-Amine ResolvingAgent (+)-Chiral Acid S_Amine (S)-Amine Salt1 (R)-Amine-(+)-Acid ResolvingAgent->Salt1 Salt2 (S)-Amine-(+)-Acid ResolvingAgent->Salt2 Crystals Less Soluble Salt (e.g., (R)-Amine-(+)-Acid) Salt1->Crystals Salt2->Crystals Pure_R_Amine Pure (R)-Amine Crystals->Pure_R_Amine Solution More Soluble Salt in Solution (e.g., (S)-Amine-(+)-Acid) Pure_S_Amine Pure (S)-Amine Solution->Pure_S_Amine

Caption: Principle of Diastereomeric Salt Resolution.

V. References

  • Reinart-Okugbeni, R., Ausmees, K., Kriis, K., Werner, F., Rinken, A., & Kanger, T. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255–261. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Retrieved from [Link]

  • (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Retrieved from [Link]

  • (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved from [Link]

  • (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]

  • (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines. Google Patents. Retrieved from

  • (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Retrieved from [Link]

  • (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. Retrieved from [Link]

  • (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Retrieved from [Link]

  • (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Retrieved from [Link]

  • (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]

  • (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]

  • (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Retrieved from [Link]

  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • (2022, January 14). Enantiomers and Their Resolution. MDPI. Retrieved from [Link]

  • (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

  • (2020, July 30). Chiral High Performance Liquid Chromatography: Review. IJPPR. Retrieved from [Link]

  • (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • (n.d.). chiral columns. HPLC.eu. Retrieved from [Link]

  • (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Retrieved from [Link]

  • (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. Retrieved from [Link]

  • (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem. Retrieved from [Link]

  • (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. Retrieved from [Link]

  • (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and.... ResearchGate. Retrieved from [Link]

Sources

Preventing ring opening of strained bicyclic systems during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of strained bicyclic systems. These unique three-dimensional scaffolds are increasingly vital in medicinal chemistry and materials science, offering novel structural motifs and improved physicochemical properties.[1][2] However, their inherent ring strain makes them susceptible to undesired ring-opening reactions, posing a significant challenge during synthesis and functionalization.[3][4][5]

This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the mechanistic understanding and practical protocols necessary to preserve the integrity of these valuable and complex molecular architectures.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction is yielding a mixture of the desired bicyclic product and a ring-opened isomer. How can I suppress the ring-opening?

Answer: This is a classic problem when working with strained systems. The formation of a ring-opened isomer indicates that the reaction conditions are providing a low-energy pathway for the relief of ring strain. The two most common culprits are the generation of unstable intermediates (like carbocations) or the use of reagents that can act as both a base and a nucleophile.

Probable Causes & Recommended Solutions:

  • Carbocation Formation: Conditions that favor SN1-type mechanisms or generate carbocation intermediates are a primary driver for ring-opening.[6][7][8] The strain energy is released through skeletal rearrangements, such as the Wagner-Meerwein rearrangement, which is commonly observed in bicyclic systems like terpenes.[6][7][9][10]

    • Solution:

      • Avoid Strong Brønsted or Lewis Acids: If your substrate is acid-sensitive, use buffered conditions or a non-acidic activation method.

      • Favor SN2 Conditions: For substitution reactions, use polar aprotic solvents (e.g., THF, DMF, Acetone) and a high concentration of a non-bulky nucleophile to favor a bimolecular substitution mechanism over a carbocation-forming pathway.

  • Nucleophilic Attack by the Base: Many common bases (e.g., hydroxides, methoxide) are also potent nucleophiles. They can directly attack an electrophilic center on the bicyclic core, leading to an undesired ring-opening cascade.[3][11]

    • Solution: Employ a Non-Nucleophilic Base. These bases are sterically hindered, allowing them to deprotonate a substrate without engaging in nucleophilic attack.[12][13][14] Their bulkiness prevents them from approaching electrophilic carbons within the bicyclic framework.

Comparative Table of Common Non-Nucleophilic Bases:

BaseClasspKa of Conjugate AcidKey Features & Common Applications
Lithium Diisopropylamide (LDA) Lithium Amide~36 (in THF)[15]Strong, sterically hindered; excellent for kinetic enolate formation at low temperatures.[13][14][15]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine~13.5 (in water)[15]Strong, non-nucleophilic; excellent for promoting E2 elimination reactions.[13][15]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) Amine~10.75Moderately strong, highly hindered; often used as a proton scavenger in a variety of reactions.[13]
Potassium tert-butoxide (KOtBu) Alkoxide~17Strong base with modest nucleophilicity; its bulk favors elimination over substitution.[13]

Data compiled from various sources. pKa values can vary with solvent.[13][15]

Question 2: My bicyclic starting material is decomposing upon exposure to acidic conditions during workup or purification. What can I do?

Answer: Acid-mediated decomposition is a clear sign that a protonated intermediate is triggering a low-energy rearrangement or ring-opening pathway. The high reactivity of strained systems often means they cannot tolerate conditions that are benign for simpler, unstrained molecules.

Probable Causes & Recommended Solutions:

  • Protonation and Carbocation Rearrangement: As discussed in the previous question, even trace amounts of acid can protonate a functional group (like an alcohol), leading to its loss as a neutral molecule (water) and the formation of a carbocation. This carbocation will rapidly rearrange to a more stable structure, often involving ring cleavage.[6][7][9]

    • Solution: Non-Acidic Workup & Purification.

      • Quench Carefully: Neutralize the reaction mixture with a mild base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution instead of a strong acid.

      • Buffer Your Chromatography: If using silica gel chromatography (which is inherently acidic), you can neutralize it by preparing a slurry with a small amount of a non-polar tertiary amine, like triethylamine (~1% v/v), in your eluent system.

      • Consider Alternative Media: For highly sensitive compounds, consider using neutral alumina or a different purification method altogether, such as recrystallization or distillation.

Experimental Protocol: Low-Temperature Reaction Using a Non-Nucleophilic Base

This protocol describes the deprotonation of a ketone to form a kinetic enolate, a common step where an improper base choice could lead to side reactions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) to the stirred THF.[14]

  • Substrate Addition: Dissolve your bicyclic ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold LDA solution over 15-20 minutes. Maintain the temperature at -78 °C. The formation of the lithium enolate is typically rapid.

  • Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for 30-60 minutes. You can monitor the deprotonation by quenching small aliquots and analyzing them by GC-MS or TLC.

  • Electrophile Addition: Add your desired electrophile (e.g., methyl iodide) dropwise at -78 °C.

  • Warming and Quenching: Once the reaction is complete, allow the mixture to warm slowly to room temperature, then quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with a standard aqueous workup and extraction.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions regarding the stability and reactivity of strained bicyclic systems.

FAQ 1: What are the primary driving forces for ring-opening in these systems?

The primary driving force is the release of inherent strain energy. This energy arises from several factors:

  • Angle Strain: Bond angles are forced to deviate significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries.[16] For example, bicyclo[1.1.0]butanes possess some of the highest known strain energies due to their severely distorted bond angles.[4]

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms increase the molecule's potential energy.

  • Transannular Strain: Steric repulsion between atoms across the ring system.

  • Bredt's Rule Violation: The formation of a double bond at a bridgehead carbon is highly unfavorable in small ring systems (generally those with fewer than eight atoms in one of the rings) because it would require a trans-double bond geometry within a small, rigid ring, leading to immense geometric strain.[16][17][18][19][20] Any reaction intermediate that approaches this geometry will be highly destabilized and prone to rearrangement.

FAQ 2: How does temperature control influence the stability of strained rings during a reaction?

Temperature is a critical parameter. Lowering the reaction temperature can have two major benefits:

  • Kinetic vs. Thermodynamic Control: Many ring-opening reactions are thermodynamically favorable (i.e., the products are more stable) but have a higher activation energy barrier than the desired reaction. By running the reaction at a low temperature (e.g., -78 °C), you provide enough energy to overcome the barrier for the desired kinetic product but not enough to overcome the higher barrier for the undesired thermodynamic ring-opened product.[21][22]

  • Minimizing Side Reactions: Lower temperatures generally slow down all reaction rates, but they can disproportionately slow down undesired side reactions, including decomposition pathways.[23][24]

Troubleshooting Decision Workflow This diagram outlines a logical process for diagnosing and solving issues related to undesired ring-opening.

G start Undesired Ring-Opened Product Observed check_reagents Are acidic or Lewis acidic reagents present? start->check_reagents acid_yes Yes check_reagents->acid_yes Yes acid_no No check_reagents->acid_no No check_base Is the base also a strong nucleophile? base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_temp Is the reaction run at elevated temperature? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No sol_acid Use non-acidic conditions. Buffer chromatography. acid_yes->sol_acid sol_base Switch to a sterically hindered, non-nucleophilic base (e.g., LDA, DBU). base_yes->sol_base sol_temp Lower the reaction temperature (e.g., to -78°C) to favor the kinetic product. temp_yes->sol_temp acid_no->check_base base_no->check_temp temp_no->start Re-evaluate mechanism

Caption: A decision tree for troubleshooting ring-opening reactions.

FAQ 3: Can the choice of solvent affect the stability of my bicyclic compound?

Absolutely. Solvents can influence reaction pathways, particularly those involving charged intermediates.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent at stabilizing both cations and anions. Their ability to stabilize carbocations can inadvertently lower the energy barrier for SN1-type reactions and subsequent Wagner-Meerwein rearrangements, promoting ring-opening.[25][26][27][28]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetone): These solvents are generally preferred for reactions involving strong bases or nucleophiles where you want to avoid carbocation formation. They can solvate cations but are less effective at solvating anions, which can increase the reactivity of anionic nucleophiles and favor SN2 pathways.

Mechanism: Acid-Catalyzed Ring Opening The diagram below illustrates a generalized acid-catalyzed ring-opening and rearrangement, a common pathway to be avoided.

G sub Strained Bicyclic Alcohol protonated Protonated Alcohol (Good Leaving Group) sub->protonated + H+ carbocation Initial Carbocation (Unstable) protonated->carbocation - H2O rearranged Rearranged/Ring-Opened Carbocation (More Stable) carbocation->rearranged Wagner-Meerwein Rearrangement product Final Product (Ring-Opened) rearranged->product - H+

Caption: Acid-catalyzed Wagner-Meerwein rearrangement pathway.

By understanding the fundamental principles of strain and reactivity, and by carefully selecting reagents, solvents, and reaction conditions, you can successfully navigate the complexities of synthesizing and manipulating these challenging but rewarding molecules.

References

  • Bredt's Rule. (n.d.). In Pearson.
  • Wagner–Meerwein rearrangement. (n.d.). In Grokipedia.
  • Wagner‐Meerwein Rearrangement. (2010, September 15). R Discovery.
  • Wagner–Meerwein rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Rearrangements in Organic Chemistry. (n.d.). Source not specified.
  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. (n.d.). ResearchGate. Retrieved from [Link]

  • Challenging Bredt's rule. (2026, February 12). Mapping Ignorance. Retrieved from [Link]

  • Solvolysis of specifically deuterated 7-chloro- and 7-bromo-exo-2-norbornyl brosylates. (n.d.). Source not specified.
  • Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE. (n.d.). Source not specified.
  • Bredt's Rule | Definition, Purpose & Application. (n.d.). Study.com. Retrieved from [Link]

  • Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bredt's rule. (n.d.). In Wikipedia. Retrieved from [Link]

  • Baldon, S., Dell'Amico, L., & Cuadros, S. (2025). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry. Retrieved from [Link]

  • 2.2: Bredt's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). In Grokipedia. Retrieved from [Link]

  • Meinwald, J., & Gassman, P. G. (n.d.). Highly Strained Bicyclic Systems. II. The Synthesis of Optically Active 2α- and 2β- Amino and Hydroxy Bicyclo[6][16][16]hexanes. Scilit. Retrieved from [Link]

  • Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. (2012, April 26). PMC - NIH. Retrieved from [Link]

  • Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States(1)(,). (1997, June 27). PubMed. Retrieved from [Link]

  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. (2024, July 1). Beilstein Journals. Retrieved from [Link]

  • 2-Norbornyl cation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stabilization of anti-aromatic and strained five-membered rings with a transition metal. (2013, June 23). PubMed. Retrieved from [Link]

  • Predict the product of the following epoxide opening reactions. (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • Engineered enzymes make super strained rings. (2018, April 7). Chemistry World. Retrieved from [Link]

  • State-of-the-art strategies for Lewis acid-catalyzed strain-release cycloadditions of bicyclo[1.1.0]butanes (BCBs). (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis. (2026, February 26). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • TSRI chemists devise powerful new method for modifying drug molecules. (2016, January 14). EurekAlert!. Retrieved from [Link]

  • Ring-opening metathesis of some strained bicyclic systems; stereocontrolled access to diolefinated saturated heterocycles with multiple stereogenic centers. (2018, October 24). PubMed. Retrieved from [Link]

  • Effect of temperature on the reaction rate at the late stage of... (n.d.). ResearchGate. Retrieved from [Link]

  • Bicyclic molecule. (n.d.). In Wikipedia. Retrieved from [Link]

  • Beyond Strain Release: Delocalization-Enabled Organic Reactivity. (2024, July 6). ACS Publications. Retrieved from [Link]

  • Ring-opening metathesis of some strained bicyclic systems; stereocontrolled access to diolefinated saturated heterocycles with multiple stereogenic centers. (2018, October 24). Beilstein Journals. Retrieved from [Link]

  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. (n.d.). Source not specified.
  • A Temperature-Controlled Switch between Fürst–Plattner Rule and Anti-Fürst–Plattner Rule Ring Opening of 2,3-Epoxy-steroids with Various Halide Sources in the Presence of Imidazolium Ionic Liquids. (2021, October 4). ACS Omega. Retrieved from [Link]

  • Ring-opening metathesis of some strained bicyclic systems; stereocontrolled access to diolefinated saturated heterocycles with multiple stereogenic centers. (2018, October 24). Semantic Scholar. Retrieved from [Link]

  • Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. (2012, April 26). ResearchGate. Retrieved from [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014, August 14). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Conformational Rigidity in Bioisosteres: NMR Characterization of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid vs. Piperidine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Design

In modern drug discovery, replacing planar aromatic rings (such as meta-substituted benzenes or pyridines) with sp3-enriched, three-dimensional bioisosteres is a proven strategy to enhance aqueous solubility, lower lipophilicity, and improve metabolic stability (1)[1]. Among these scaffolds, the 3-azabicyclo[3.1.1]heptane core has emerged as a premier saturated bioisostere (2)[2].

However, the true pharmacological value of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid lies in its absolute conformational rigidity compared to flexible monocyclic alternatives like nipecotic acid (3-piperidinecarboxylic acid). As a Senior Application Scientist, I approach the validation of these scaffolds not through theoretical modeling alone, but through rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the structural dynamics of these two scaffolds, providing a self-validating NMR protocol to confirm the rigid 3D architecture of the bicyclic system.

Structural Dynamics & Causality: Why Rigidity Wins

When a small molecule binds to a target receptor, it must adopt a specific bioactive conformation. Flexible molecules like nipecotic acid exist in solution as an ensemble of rapidly interconverting chair and boat conformers. Upon binding, the molecule must "freeze" into a single state, incurring a significant entropic penalty that inherently reduces binding affinity.

Conversely, this compound is conformationally locked. The bicyclic framework rigidly fixes the distance between the basic nitrogen (N3) and the carboxylic acid (C6) exit vectors at approximately 2.1 Å, with an exit angle of ~125° (3)[3]. This perfectly mimics the geometry of a meta-substituted benzene ring without the associated


-stacking liabilities. NMR is the definitive analytical tool to prove this rigidity in solution.

Comparative Data: Rigid Bioisostere vs. Flexible Alternative

To objectively compare the performance of these two scaffolds, we analyze their behavior under high-resolution NMR. The rigid bicyclic core of 3-aza-BCHep yields a highly dispersed spectrum with invariant scalar couplings, whereas the piperidine ring exhibits time-averaged parameters.

Table 1: NMR Parameter Comparison

Analytical ParameterThis compound (Rigid)Nipecotic Acid (Flexible Piperidine)Analytical Significance
1H Spectral Dispersion Highly dispersed; distinct exo/endo signalsOverlapping multiplets due to averagingConfirms locked 3D geometry

Couplings
Fixed, invariant values (e.g.,

Hz for ~90° angles)
Time-averaged values (e.g.,

Hz)
Validates Karplus equation causality
NOESY/ROESY Contacts Sharp, defined cross-peaks (C6-H to C2/C4 endo-H)Diffuse, broad NOE networkProves fixed exit vectors (~2.1 Å)
Conformational Entropy Near zero (single locked conformer)High (rapid chair-chair interconversion)Predicts lower entropic penalty on binding

Experimental Protocol: Self-Validating NMR Methodology

To establish absolute trustworthiness in your structural characterization, the following step-by-step protocol is designed as a self-validating system. Each experiment builds upon and verifies the previous one, ensuring no structural ambiguity remains.

Step 1: Precision Sample Preparation
  • Action: Dissolve 15-20 mg of the analyte in 600 µL of high-purity DMSO-d6 (99.9% D).

  • Causality: Proper concentration is critical. Too dilute, and 2D HMBC/NOESY experiments require excessive acquisition times. Too concentrated, and viscosity-induced line broadening degrades the resolution of fine

    
    -couplings. DMSO-d6 is chosen to lock the carboxylate proton exchange, allowing its observation if the environment is thoroughly anhydrous.
    
Step 2: Calibrated 1D 1H and 13C{1H} Acquisition
  • Action: Perform a rigorous 90° pulse calibration (

    
    ) for the specific sample. Acquire the 1H spectrum with a relaxation delay (
    
    
    
    ) of at least
    
    
    (typically 5-10 seconds).
  • Causality: Accurate pulse calibration maximizes transverse magnetization, which is non-negotiable for quantitative integration and the efficiency of subsequent multi-pulse 2D sequences. The long

    
     ensures that slow-relaxing quaternary carbons (like the carboxylate carbon) are fully polarized in the 13C spectrum.
    
Step 3: Multiplicity-Edited HSQC & HMBC (Backbone Assignment)
  • Action: Execute a multiplicity-edited 1H-13C HSQC to differentiate CH/CH3 groups (phased positive) from CH2 groups (phased negative). Follow with an HMBC optimized for long-range couplings (

    
     Hz).
    
  • Causality: The edited HSQC instantly flags the diastereotopic CH2 protons at C2, C4, and C7 in the bicyclic system. The HMBC traces the connectivity from the N3 protons through the bridgeheads (C1/C5) to the C6-carboxylate, definitively proving the bicyclic skeleton.

Step 4: Spatial Mapping via ROESY
  • Action: Utilize a 2D ROESY experiment with a 300 ms spin-lock time instead of a standard NOESY.

  • Causality: For molecules in this mass range (~141 Da), the rotational correlation time (

    
    ) often falls in the NOE zero-crossing regime at high magnetic fields (e.g., 600 MHz). ROESY guarantees positive cross-peaks regardless of the molecule's tumbling rate. The observation of sharp, unambiguous cross-peaks between the C6-proton and the endo-protons of the C2/C4 methylenes confirms the rigid, locked geometry of the 3-aza-BCHep core.
    

Visualization of the Analytical Workflow

NMR_Workflow Target Target Identification (m-Substituted Benzene) Bioisostere Rigid Bioisostere (3-Aza-BCHep-6-COOH) Target->Bioisostere Scaffold Hopping Alternative Flexible Alternative (Nipecotic Acid) Target->Alternative Traditional Analog NMR_1D 1D NMR (1H, 13C) J-Coupling Analysis Bioisostere->NMR_1D Alternative->NMR_1D NMR_2D 2D ROESY Spatial Mapping NMR_1D->NMR_2D Backbone Assigned Rigid Rigid Conformation Confirmed (Fixed Exit Vectors) NMR_2D->Rigid 3-Aza-BCHep Flexible Time-Averaged Conformation (Chair-Chair Flipping) NMR_2D->Flexible Nipecotic Acid

Logical workflow for the NMR-based conformational validation of 3-azabicyclo[3.1.1]heptane bioisosteres.

Conclusion

The NMR characterization of this compound unequivocally demonstrates its superiority as a rigid bioisostere compared to flexible piperidine alternatives. By utilizing a self-validating NMR protocol—moving from calibrated 1D acquisitions to definitive 2D ROESY spatial mapping—researchers can confidently confirm the fixed exit vectors of this scaffold. This structural locked-in effect minimizes entropic penalties upon target binding, making 3-aza-BCHep an elite building block for next-generation drug development.

References

  • Title: Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs Source: ChemRxiv URL: 1

  • Title: General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: ResearchGate URL: 2

  • Title: Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine Source: ResearchGate URL: 3

Sources

X-ray crystallography data for 3-azabicyclo[3.1.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography & Structural Analysis of 3-Azabicyclo[3.1.1]heptane Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value saturated bioisostere, specifically designed to mimic 3,5-disubstituted pyridines and meta-substituted benzenes . Unlike flexible piperidines that rely on induced-fit binding, the [3.1.1] bicyclic system offers a rigidified vector orientation that preserves the angular geometry of aromatic rings while significantly improving physicochemical properties (solubility, metabolic stability) and increasing sp³ character (Fsp³).

This guide provides a comparative structural analysis based on X-ray crystallographic data, contrasting the [3.1.1] system with traditional aromatic and aliphatic scaffolds.

Part 1: Structural Comparative Analysis

The primary utility of the 3-azabicyclo[3.1.1]heptane core is its ability to replicate the "exit vectors" of meta-substituted aromatics without the flatness or lipophilicity of the aromatic ring.

Vector Analysis: The "Meta" Mimic

X-ray data reveals that the bridgehead carbons in the [3.1.1] system enforce a geometry strikingly similar to the 3- and 5-positions of pyridine.

Parameter3-Azabicyclo[3.1.1]heptane (HCl Salt)3,5-Disubstituted PyridinePiperidine (Chair)
Exit Vector Angle (

)
124° – 126° 125° ~60° / 180° (variable)
C–C Bridge Distance (

)
2.12 Å2.41 ÅN/A
Substituent Distance (

)
4.79 – 4.81 Å5.06 ÅVariable (flexible)
Ring Pucker Rigid Boat/Chair HybridPlanarFlexible Chair

Key Insight: The angle


 is the critical determinant for bioisosterism. The [3.1.1] scaffold matches the 125° angle of pyridine almost perfectly, allowing it to fit into binding pockets designed for flat aromatics, whereas standard piperidines often require energetically unfavorable conformational changes to achieve similar vector alignment.
Physicochemical Impact (Case Study: Rupatadine Analog)

Replacing a pyridine ring with the 3-azabicyclo[3.1.1]heptane core yields significant improvements in drug-like properties (ADME), as validated by comparative studies.[1][2][3]

PropertyRupatadine (Pyridine Core)[3.1.1] AnalogImprovement Factor
Solubility (aq) 29 µM365 µM >12x Increase
Lipophilicity (LogD) >4.53.8Lower (Better)
Metabolic Stability LowHighBlocked oxidation
ClogP 5.15.2Neutral

Part 2: Structural Logic & Synthesis Workflow

The synthesis of these strained rings requires specific pathways to avoid ring-opening or rearrangement. The most robust method involves the reduction of spirocyclic oxetanyl nitriles.

SynthesisWorkflow cluster_0 Critical Step: Strain Management Start Spirocyclic Oxetanyl Nitrile Reagent Reduction (LiAlH4 or NaBH4) Start->Reagent Intermediate Amino Alcohol Intermediate Reagent->Intermediate Ring Opening Cyclization Ring Closure (Intramolecular) Intermediate->Cyclization 3-exo-tet Product 3-Azabicyclo[3.1.1]heptane Cyclization->Product Salt HCl Salt Formation (For X-ray) Product->Salt Et2O / HCl

Figure 1: Synthetic workflow for accessing the [3.1.1] core. The transformation relies on the reductive opening of the oxetane followed by cyclization.

Part 3: X-ray Crystallography Protocol

Obtaining high-quality single crystals of saturated bicyclic amines can be challenging due to their waxy nature and high vapor pressure. The following protocol is optimized for 3-azabicyclo[3.1.1]heptane hydrochloride salts.

Sample Preparation (Salt Formation)

Objective: Convert the amine oil into a rigid ionic lattice to reduce thermal motion and disorder.

  • Dissolve the free base (approx. 50 mg) in minimal anhydrous diethyl ether (0.5 mL).

  • Add 2.0 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • A white precipitate will form immediately. Centrifuge and wash 3x with cold ether to remove organic impurities.

  • Dry under high vacuum for 2 hours.

Crystallization Method: Vapor Diffusion

Technique: Sitting Drop Vapor Diffusion (preferred over evaporation to prevent hydration).

  • Solvent (Drop): Methanol/Ethanol (1:1 v/v). The salt is highly soluble here.

  • Antisolvent (Reservoir): Ethyl Acetate or Acetone.

  • Setup:

    • Prepare a saturated solution of the HCl salt in the Solvent.

    • Place 2 µL of this solution on a bridge or sitting drop pedestal.

    • Fill the reservoir with 500 µL of Antisolvent.

    • Seal adjacent to the reservoir.

    • Incubation: Store at 4°C. Lower temperature reduces the kinetic energy of the lattice formation, crucial for resolving the puckered cyclohexane-like ring within the bridged system.

Data Collection Strategy
  • Temperature: 100 K (Strict requirement). The [3.1.1] bridge exhibits significant thermal vibration at room temperature, which smears electron density maps and obscures the precise bond angles.

  • Resolution: Aim for <0.8 Å to accurately resolve the hydrogen positions on the bridgehead carbons, which are diagnostic for the strain energy.

Part 4: Strategic Application in Drug Design

When should you select 3-azabicyclo[3.1.1]heptane over a standard piperidine?

DecisionTree Start Lead Optimization Issue Solubility Poor Solubility? Start->Solubility Metabolism Rapid CYP Oxidation? Start->Metabolism Vector Need Meta-Vector? Start->Vector Action1 Use [3.1.1] Scaffold (Lowers LogD, disrupts planarity) Solubility->Action1 Yes Alternative Consider Piperidine/Morpholine Solubility->Alternative No Action2 Use [3.1.1] Scaffold (Removes aromatic H-abstraction sites) Metabolism->Action2 Yes Action3 Use [3.1.1] Scaffold (Matches 125° angle) Vector->Action3 Yes

Figure 2: Decision logic for scaffold selection. The [3.1.1] system is a problem-solver for specific ADME and geometric constraints.

Mechanism of Action[4][5]
  • Metabolic Blocking: The bridgehead carbons in the [3.1.1] system are quaternary-like in their steric protection (though tertiary in substitution), making them resistant to Cytochrome P450 oxidation compared to the electron-rich carbons of a pyridine ring.

  • Solubility Enhancement: The disruption of the planar aromatic stacking (pi-pi interactions) by the 3D saturated core reduces crystal lattice energy of the bulk drug substance, thereby increasing aqueous solubility.

References

  • Dibchak, D., et al. (2023).[4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[5]

  • Mykhailiuk, P. K. (2023).[5] "Saturated Bioisosteres of Benzene and Pyridine." Enamine Research Resources.

  • Cioffi, C. L., et al. (2010). "Conformational Analysis of Bridged Piperidines." Journal of Medicinal Chemistry, 53(7), 2651–2660. (Contextual reference for bridged amine geometry).

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

Sources

Navigating Chemical Space: A Comparative Guide to Exit Vector Parameter (EVP) Analysis of Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the architecture of a molecule is paramount. Bicyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, offer a compelling starting point for the design of novel therapeutics. However, the spatial orientation of substituents on these scaffolds can dramatically influence their biological activity and physicochemical properties. This guide provides an in-depth exploration of Exit Vector Parameter (EVP) analysis, a powerful computational technique for characterizing and comparing the spatial arrangement of functional groups on bicyclic cores. By leveraging EVP analysis, medicinal chemists can make more informed decisions in scaffold selection, library design, and lead optimization, ultimately accelerating the path to new medicines.

The Challenge of Three-Dimensional Drug Design

The departure from "flat" aromatic compounds towards more three-dimensional (3D) molecular frameworks is a prevailing trend in modern medicinal chemistry. Bicyclic scaffolds are at the forefront of this movement, offering a way to escape the often-crowded intellectual property space of planar molecules and to access novel biological targets. The fixed orientation of substituents on a rigid bicyclic core can lead to enhanced potency and selectivity, as well as improved metabolic stability.

However, the very rigidity that makes these scaffolds attractive also presents a design challenge. Predicting how to best decorate a bicyclic core to achieve optimal interactions with a biological target is not trivial. Traditional 2D descriptors fall short in capturing the subtle yet critical spatial relationships between functional groups. This is where Exit Vector Parameter (EVP) analysis provides a crucial advantage.

Understanding Exit Vector Parameter (EVP) Analysis

Exit Vector Parameter (EVP) analysis is a computational method that quantifies the spatial relationship between two "exit vectors" originating from a central scaffold.[1][2][3] These exit vectors represent the bonds connecting the scaffold to its substituents. The analysis is conceptually analogous to the Ramachandran plots used to describe protein backbone conformations, providing a concise and visual representation of the conformational space accessible to the substituents.[1][2]

The key parameters calculated in an EVP analysis are:

  • Distance (r): The through-space distance between the two points where the substituents are attached to the scaffold.

  • Angle (θ): The angle between the two exit vectors.

  • Dihedral Angles (φ1 and φ2): The dihedral angles describing the orientation of the substituents relative to the scaffold.

These parameters are then used to generate a series of 2D plots, known as Exit Vector Plots (EVPs), which provide a unique fingerprint for each scaffold. The most common EVPs are the r-θ, φ1/φ2-θ, and φ1-φ2 plots. By comparing the EVPs of different scaffolds, chemists can identify bioisosteric replacements that maintain a similar 3D arrangement of functional groups, even with different underlying core structures. This is a powerful strategy for scaffold hopping and exploring new chemical space.[4][5][6][7][8]

Computational Tools for EVP Analysis: A Comparative Overview

Several computational tools can be employed for EVP analysis, ranging from open-source libraries to comprehensive commercial software packages. The choice of tool will depend on the user's programming expertise, budget, and specific needs.

Software/LibraryTypeKey Features for EVP AnalysisAdvantagesDisadvantages
RDKit Open-Source Python LibraryCalculation of distances, angles, and dihedrals. Can be scripted for high-throughput analysis.[9][10][11][12]Free and open-source, highly flexible and customizable, large and active community.Requires programming knowledge (Python). No built-in graphical user interface for EVP plotting.
Cambridge Structural Database (CSD) Commercial Database and Software SuiteContains a vast repository of experimentally determined crystal structures. The CSD Python API can be used to automate the extraction of geometric parameters for EVP analysis.[1][2]Access to high-quality experimental data, powerful search and analysis capabilities.Commercial license required. Requires scripting for automated EVP analysis.
MOE (Molecular Operating Environment) Commercial Software SuiteGeneral-purpose molecular modeling software with extensive capabilities for conformational analysis and geometric measurements. Can be used to generate and analyze 3D structures for EVP.User-friendly graphical interface, integrated environment for various computational chemistry tasks.Expensive commercial license. EVP analysis requires manual setup or custom scripting.
Schrödinger Suite Commercial Software SuiteComprehensive suite of tools for drug discovery, including modules for 3D structure generation and analysis.High-quality force fields and algorithms, well-regarded in the pharmaceutical industry.Very expensive commercial license. EVP analysis is not a dedicated feature and requires a custom workflow.

Recommendation: For researchers with some programming experience, the open-source RDKit library offers a powerful and cost-effective solution for performing EVP analysis. For those with access to the Cambridge Structural Database (CSD) , its Python API provides an excellent way to perform large-scale EVP analysis on experimentally validated structures. Commercial packages like MOE and the Schrödinger Suite are powerful all-in-one solutions but may be overkill if only EVP analysis is required.

A Practical Workflow for EVP Analysis

The following section outlines a step-by-step workflow for performing an EVP analysis of a bicyclic scaffold using the open-source RDKit library in Python.

Experimental Protocol: Step-by-Step EVP Analysis Workflow

Objective: To calculate the Exit Vector Parameters (r, θ, φ1, and φ2) for a given di-substituted bicyclic scaffold and generate the corresponding Exit Vector Plots.

Materials:

  • A computer with Python and the RDKit library installed.

  • A 3D structure file of the bicyclic scaffold (e.g., in .mol or .sdf format). The structure should be energy-minimized to represent a low-energy conformation.

Methodology:

  • Import Libraries and Load Molecule:

  • Define Exit Vectors: Identify the atom indices corresponding to the two attachment points on the scaffold and the atoms of the substituents they are bonded to. These will define the two exit vectors.

  • Calculate EVP Parameters:

    • Distance (r):

    • Angle (θ):

    • Dihedral Angles (φ1 and φ2):

  • Generate Exit Vector Plots: Use a plotting library like Matplotlib to visualize the calculated parameters. For a single scaffold, this will be a single point on each plot. To generate a meaningful plot, you would perform this calculation for a library of different scaffolds.

Diagram of the EVP Analysis Workflow:

EVP_Workflow cluster_prep 1. Input Preparation cluster_calc 2. EVP Calculation (RDKit) cluster_vis 3. Visualization & Analysis mol_structure 3D Molecular Structure (.mol, .sdf) define_vectors Define Exit Vectors (Atom Indices) mol_structure->define_vectors calc_params Calculate Parameters (r, θ, φ1, φ2) define_vectors->calc_params gen_plots Generate EVP Plots (r-θ, φ1/φ2-θ, φ1-φ2) calc_params->gen_plots compare_scaffolds Compare Scaffolds & Identify Bioisosteres gen_plots->compare_scaffolds

Caption: A streamlined workflow for performing Exit Vector Parameter (EVP) analysis.

Case Study: EVP-Guided Functionalization of a Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane core is a popular scaffold in medicinal chemistry due to its rigidity and well-defined geometry. Let's consider a hypothetical case where we want to explore the chemical space around this scaffold for the development of kinase inhibitors. Many kinase inhibitors feature two key interaction points with the protein, often a hydrogen bond donor and a hydrophobic group, that need to be positioned at a specific distance and angle relative to each other.

Step 1: EVP Analysis of Potential Scaffolds

We would start by performing an EVP analysis on a library of commercially available or synthetically accessible di-substituted bicyclo[2.2.2]octane derivatives, as well as other bicyclic scaffolds. This would allow us to map out the accessible r-θ space for each scaffold.

Diagram of Bicyclo[2.2.2]octane with Exit Vectors:

Caption: A bicyclo[2.2.2]octane scaffold with exit vectors at the bridgehead positions.

Step 2: Selection of a Scaffold and Target Exit Vectors

Based on the desired spatial arrangement for our kinase inhibitor pharmacophore, we would select a bicyclo[2.2.2]octane derivative from our EVP analysis that provides the optimal r and θ values. For instance, let's say our target requires a distance of 6 Å and an angle of 120°. Our EVP analysis points to a 1,4-disubstituted bicyclo[2.2.2]octane as a suitable starting point.

Step 3: Synthesis and Functionalization

The next step is to synthesize the chosen scaffold and introduce the desired functional groups at the positions indicated by the exit vectors. The selective functionalization of the bridgehead positions of bicyclo[2.2.2]octane can be challenging but is achievable through various synthetic routes.[13][14][15][16][17]

Experimental Protocol: Bridgehead Functionalization of Bicyclo[2.2.2]octane (Illustrative)

Objective: To introduce two different functional groups at the C1 and C4 positions of a bicyclo[2.2.2]octane core.

Reaction Scheme (Conceptual):

  • Synthesis of a Mono-functionalized Intermediate: Start with a commercially available bicyclo[2.2.2]octane derivative, for example, bicyclo[2.2.2]octane-1-carboxylic acid.

  • Introduction of the First Functional Group: Convert the carboxylic acid to another functional group (e.g., an amine via a Curtius rearrangement).

  • Activation of the Second Bridgehead Position: Utilize a remote functionalization strategy, such as a Hofmann-Löffler-Freytag reaction, to introduce a handle (e.g., a halogen) at the C4 position.

  • Introduction of the Second Functional Group: Perform a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce the second desired functional group at the C4 position.

Step 4: Biological Evaluation and SAR Analysis

The synthesized compounds would then be tested for their inhibitory activity against the target kinase. The structure-activity relationship (SAR) data would be analyzed in the context of the EVP data to understand how the spatial positioning of the substituents affects biological activity. This iterative process of design, synthesis, and testing, guided by EVP analysis, can significantly streamline the lead optimization process.

Conclusion: The Power of Spatial Awareness in Drug Design

Exit Vector Parameter analysis provides a quantitative and intuitive framework for understanding and manipulating the three-dimensional properties of bicyclic scaffolds. By translating complex 3D information into simple 2D plots, EVP analysis empowers medicinal chemists to:

  • Make rational scaffold selections: Choose the most appropriate bicyclic core to achieve a desired spatial arrangement of substituents.

  • Guide library design: Create diverse and relevant compound libraries that effectively explore key regions of chemical space.

  • Facilitate scaffold hopping: Identify novel and synthetically accessible scaffolds that mimic the 3D pharmacophore of a known active compound.

  • Accelerate lead optimization: Iteratively refine the structure of a lead compound by making informed decisions about substituent placement.

As the demand for novel and effective medicines continues to grow, the ability to navigate the complexities of three-dimensional chemical space will be increasingly critical. Exit Vector Parameter analysis is a valuable tool in the medicinal chemist's arsenal, providing a clear and quantitative guide for the design of the next generation of therapeutic agents.

References

  • Grygorenko, O. O., et al. (2016). Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. RSC Advances, 6(21), 17595-17605. [Link]

  • Grygorenko, O. O., et al. (2018). Following Ramachandran 2: exit vector plot (EVP) analysis of disubstituted saturated rings. RSC Advances, 8(52), 29631-29643. [Link]

  • Isaji, M. (2016, July 20). calculate exit vector distance of each molecule. Is life worth living?. [Link]

  • Stahl, M., & Rarey, M. (2001). Detailed analysis of scaffold-hopping approaches on a large-scale, publicly available data set. Journal of medicinal chemistry, 44(7), 1035-1042.
  • Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-222. [Link]

  • Wirth, T. (Ed.). (2016). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • RDKit: Open-Source Cheminformatics Software. [Link]

  • Groom, C. R., et al. (2016). The Cambridge structural database.
  • Mori, K., et al. (2006). Asymmetric synthesis of bicyclo[2.2.2]octane-2,5-dione derivatives by using a chiral base. Organic letters, 8(4), 603-605.
  • Stepanov, A. A., et al. (2016). Synthesis of bridgehead-functionalized bicyclo[1.1.1]pentanes. The Journal of organic chemistry, 81(18), 8345-8354.
  • Adsool, V. A. (2017). Bicyclo[1.1. 1]pentane (BCP) as a benzene bioisostere: a medicinal chemist's perspective. ACS medicinal chemistry letters, 8(12), 1239-1242.
  • Kirsch, P. (Ed.). (2013).
  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25.
  • Jorgensen, W. L. (2004). The many roles of computation in drug discovery. science, 303(5665), 1813-1818.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Leach, A. R., et al. (2006). Structure-based drug discovery. Journal of medicinal chemistry, 49(20), 5851-5855.
  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & biology, 10(9), 787-797.
  • Bartlett, P. A., et al. (1994). CAVEAT: a program to facilitate the design of organic molecules. Journal of molecular graphics, 12(3), 167-175.
  • Sun, H., et al. (2012). Scaffold hopping by replacing a central scaffold with a single carbon atom. Journal of medicinal chemistry, 55(17), 7653-7663.
  • Brown, N., & Jacoby, E. (2006). On scaffolds and hopping in medicinal chemistry. Mini reviews in medicinal chemistry, 6(11), 1239-1251.
  • Schneider, G., & Fechner, U. (2005). Computer-based de novo design of drug-like molecules. Nature reviews Drug discovery, 4(8), 649-663.
  • Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions.
  • Walters, W. P., & Murcko, M. A. (2002). Prediction of ‘drug-likeness’. Advanced drug delivery reviews, 54(3), 255-271.
  • Oprea, T. I., et al. (2001). Is there a difference between leads and drugs? A historical perspective. Journal of chemical information and computer sciences, 41(5), 1308-1315.
  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887-2893.
  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232.
  • Hu, Y., et al. (2017). Recent advances in scaffold hopping. Drug discovery today, 22(12), 1756-1765.
  • Langdon, S. R., et al. (2013). Scaffold hopping in medicinal chemistry. Future medicinal chemistry, 5(5), 539-558.
  • Landrum, G. (2023). RDKit Documentation. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Molecular Operating Environment (MOE). [Link]

  • Schrödinger Software. [Link]

  • Open Babel: The Open Source Chemistry Toolbox. [Link]

  • Avogadro: Advanced Molecular Editor. [Link]

  • PyMOL. [Link]

  • VMD - Visual Molecular Dynamics. [Link]

  • Python Software Foundation. [Link]

  • Matplotlib: Visualization with Python. [Link]

  • NumPy. [Link]

  • SciPy. [Link]

  • Pandas: Python Data Analysis Library. [Link]

  • Jupyter Notebook. [Link]

  • GitHub. [Link]

Sources

Comparison of logP values: 3-azabicyclo[3.1.1]heptane vs. benzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the physicochemical properties and lipophilicity of benzene versus its modern saturated bioisostere, 3-azabicyclo[3.1.1]heptane.

Executive Summary

In modern drug discovery, managing lipophilicity (logP) is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. High logP values often correlate with poor aqueous solubility, rapid metabolic clearance, and promiscuous off-target toxicity. This guide provides an objective, mechanistic comparison between benzene —the classic, planar, highly lipophilic aromatic ring—and 3-azabicyclo[3.1.1]heptane , a 3D, sp3-rich saturated bioisostere. By analyzing their logP values and the experimental methodologies used to determine them, we illustrate the physicochemical impact of the "Escape from Flatland" paradigm in medicinal chemistry.

Quantitative Physicochemical Comparison

To understand the divergent partitioning behaviors of these two scaffolds, we must first examine their structural and computed properties.

PropertyBenzene3-azabicyclo[3.1.1]heptane
Molecular Structure Planar, Monocyclic3D, Bridged Bicyclic
Hybridization 100% sp²100% sp³
Molecular Weight 78.11 g/mol [1]97.16 g/mol [2]
logP (Octanol/Water) 2.13 (Experimental)[3][4]~0.6 (Computed XLogP3)[2]
Topological Polar Surface Area (TPSA) 0 Ų12.0 Ų[2]
Hydrogen Bond Donors / Acceptors 0 / 01 / 1
Primary Intermolecular Forces London Dispersion, Pi-Pi StackingHydrogen Bonding, Dipole-Dipole

Mechanistic Analysis: The "Escape from Flatland"

Historically, pharmaceutical libraries were dominated by planar, sp²-hybridized aromatic rings like benzene due to their synthetic accessibility via cross-coupling reactions. However, benzene is highly lipophilic (logP = 2.13)[3][5], which severely limits aqueous solubility.

To optimize pharmacokinetic profiles, medicinal chemists employ bioisosteric replacement , substituting flat aromatics with 3D, sp³-rich saturated scaffolds. 3-azabicyclo[3.1.1]heptane has emerged as a highly effective bioisostere for meta-substituted benzenes and pyridines[6][7]. The dramatic reduction in lipophilicity—dropping from a logP of 2.13 to ~0.6[2][4]—is governed by three distinct physicochemical mechanisms:

  • Disruption of the Pi-Electron Cloud: Benzene's lipophilicity is driven by its delocalized pi-electrons, which readily partition into non-polar lipid environments. The fully saturated bicyclic framework of 3-azabicyclo[3.1.1]heptane eliminates this pi-cloud, drastically increasing the thermodynamic penalty of desolvation from water.

  • Introduction of a Polar Heteroatom: The inclusion of a secondary amine in the bicyclic core introduces a permanent dipole and provides a potent hydrogen bond donor and acceptor (TPSA = 12 Ų)[2]. This facilitates strong dipole-dipole interactions with aqueous media.

  • Lattice Energy and 3D Architecture: Flat aromatics exhibit tight crystal packing. The bridged 3D architecture of 3-azabicyclo[3.1.1]heptane disrupts planar stacking, lowering the lattice energy required to break intermolecular forces during dissolution. Experimental studies demonstrate that incorporating this saturated scaffold into drug molecules (e.g., Rupatadine analogs) can increase aqueous solubility by more than an order of magnitude while significantly lowering experimental logD[6][8].

Bioisostere Benzene Benzene Scaffold (sp2, Planar) Bicyclo 3-azabicyclo[3.1.1]heptane (sp3, 3D Bridged) Benzene->Bicyclo Bioisosteric Replacement (Escape from Flatland) HighLogP High logP (2.13) Lipophilic, Poor Solubility Benzene->HighLogP Hydrophobic pi-cloud LowLogP Low logP (~0.6) Hydrophilic, High Solubility Bicyclo->LowLogP Polar Amine + 3D Shape

Caption: Logical relationship of replacing a planar benzene ring with a 3D saturated bioisostere.

Experimental Methodology: logP Determination

To objectively verify the lipophilicity of these compounds, the is the gold standard for substances with a logP between -2 and 4[9][10].

Protocol: OECD 107 Shake-Flask Method

This protocol is designed as a self-validating system to ensure data trustworthiness and eliminate emulsion artifacts.

  • Step 1: Mutual Saturation of Solvents

    • Action: Vigorously stir n-octanol and high-purity water for 24 hours at 25°C. Allow the phases to separate for another 24 hours.

    • Causality: Solvents must be mutually saturated prior to the experiment. If pure solvents are used, they will dissolve into each other during the assay, altering the phase volumes and invalidating the final concentration ratios[10].

  • Step 2: Stock Solution Preparation

    • Action: Dissolve an accurately weighed amount of the test compound in the mutually saturated n-octanol.

  • Step 3: Equilibration (The Validation Matrix)

    • Action: Set up duplicate centrifuge tubes for three different volume ratios of n-octanol to water (e.g., 1:1, 1:2, and 2:1). Add the stock solution and the corresponding aqueous phase. Shake mechanically at 25°C ± 1°C for 30 to 60 minutes[10].

    • Causality: Testing multiple volume ratios is a built-in validation mechanism. If the compound interacts with the vessel walls or forms micelles, the calculated logP will drift across different ratios. A valid assay requires the logP from all six tubes to fall within a tight range of ±0.3 units[10].

  • Step 4: Phase Separation

    • Action: Centrifuge the mixtures at 4000 rpm for 15 minutes to achieve complete phase separation[10].

    • Causality: Mechanical shaking generates octanol microdroplets suspended in the water phase. Because octanol concentrates the test compound, even a microscopic emulsion in the water phase will artificially inflate the measured aqueous concentration, leading to an erroneously low logP calculation[11].

  • Step 5: Analytical Quantification

    • Action: Carefully sample both the octanol and water phases using a syringe. Quantify the concentration of the test compound using HPLC-UV or Gas Chromatography (GC)[10].

    • Causality: Direct quantification of both phases allows for a mass balance calculation. The total mass recovered must be compared to the initial mass introduced to ensure no compound was lost to volatilization (highly critical for benzene) or glass adsorption.

  • Step 6: Calculation

    • Action: Calculate the partition coefficient using the formula: logP = log10(C_octanol / C_water).

ShakeFlask N1 1. Mutual Saturation (n-Octanol & Water) N2 2. Stock Preparation (Test Compound in Octanol) N1->N2 N3 3. Equilibration (Shake at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. Quantification (HPLC/UV Analysis) N4->N5 N6 6. Data Validation (Calculate logP & Mass Balance) N5->N6

Caption: Workflow for the OECD 107 Shake-Flask method to determine experimental logP.

Conclusion

Replacing a planar benzene ring with a 3-azabicyclo[3.1.1]heptane scaffold represents a highly rational strategy for modulating lipophilicity. By transitioning from a flat, sp²-hybridized hydrocarbon (logP = 2.13) to a 3D, sp³-rich bridged amine (logP ≈ 0.6), researchers can systematically decrease lipophilicity, disrupt crystal packing, and vastly improve the aqueous solubility of drug candidates without sacrificing the spatial vectoring required for target binding.

References

  • Compound Summary for Benzene (CID 241) National Center for Biotechnology Information (PubChem)[Link]

  • Compound Summary for 3-Azabicyclo[3.1.1]heptane (CID 19688498) National Center for Biotechnology Information (PubChem)[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals[Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Angewandte Chemie International Edition (Dibchak et al., 2023)[Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its ultimate success.[1][2][3] This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[2][3][4] Compounds that are rapidly metabolized often suffer from poor bioavailability and require more frequent or higher doses, increasing the risk of toxicity.[4] Therefore, a central goal in medicinal chemistry is to design molecules with an optimal balance of potency and metabolic robustness.

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern drug design.[5][6] Often employed as a saturated, conformationally restricted bioisostere for piperidines or aromatic rings like pyridine, this bicyclic system can confer advantageous physicochemical properties, including improved solubility and, notably, enhanced metabolic stability.[5][7][8] This guide provides a comparative analysis of the metabolic stability of analogs based on the 3-azabicyclo[3.1.1]heptane-6-carboxylic acid core. We will explore the expected metabolic pathways, compare this scaffold to common alternatives, and provide detailed experimental protocols for robustly assessing metabolic liability in a research setting.

The Metabolic Landscape: Predicting Biotransformation Pathways

The metabolic fate of any drug candidate is governed by the concerted action of Phase I and Phase II metabolic enzymes, primarily located in the liver.[9][10] For this compound analogs, we must consider biotransformations targeting both the bicyclic core and the carboxylic acid functional group.

  • Phase I Metabolism (Functionalization): These reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask polar functional groups.[9][10] For the 3-azabicyclo[3.1.1]heptane core, potential sites of oxidation include the carbon atoms of the bicyclic cage. However, the rigid, sp3-hybridized nature of this scaffold often presents a less accessible substrate for CYP enzymes compared to more flexible alkyl chains or electron-rich aromatic rings. This inherent structural feature is a key reason why such scaffolds can exhibit superior metabolic stability.[11]

  • Phase II Metabolism (Conjugation): These pathways attach endogenous polar molecules to the drug, greatly increasing water solubility and facilitating excretion.[9][10][12] The carboxylic acid moiety is a primary handle for Phase II conjugation, particularly glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronide metabolites can sometimes be unstable and chemically reactive, which has been implicated in rare instances of drug-induced toxicity.[13] Therefore, understanding the propensity of these analogs to undergo glucuronidation is a critical aspect of their safety assessment.

Comparative Analysis: The Stability Advantage

A key strategy in medicinal chemistry is the use of bioisosteric replacement to fine-tune a molecule's properties.[14] The 3-azabicyclo[3.1.1]heptane scaffold and various carboxylic acid surrogates provide excellent case studies for improving metabolic stability.

Scaffold Comparison: 3-Azabicyclo[3.1.1]heptane vs. Alternatives

Studies have shown that replacing traditional aromatic rings (like pyridine) or more flexible saturated heterocycles with rigid bicyclic structures can dramatically improve metabolic properties. For instance, the incorporation of a 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatadine resulted in a significant enhancement of its metabolic stability and aqueous solubility.[5][8]

  • vs. Aromatic Rings (e.g., Pyridine, Phenyl): Aromatic systems are often susceptible to CYP-mediated hydroxylation.[15] Saturated scaffolds like 3-azabicyclo[3.1.1]heptane lack these electron-rich pi systems, effectively removing a common site of metabolic attack.

  • vs. Monocyclic Rings (e.g., Piperidine): While piperidines are common, their conformational flexibility can allow for more favorable binding to the active sites of metabolic enzymes. The constrained nature of the 3-azabicyclo[3.1.1]heptane ring system can hinder this interaction, leading to slower metabolism.

Carboxylic Acid Bioisosteres: Mitigating Conjugation Liabilities

The carboxylic acid group, while often crucial for target engagement, can be a metabolic liability.[16][17][18] Replacing it with a suitable bioisostere can block or alter the primary site of Phase II conjugation, leading to a more stable compound.

  • Tetrazoles: With a pKa similar to carboxylic acids, tetrazoles are one of the most widely used bioisosteres.[14] They can maintain key binding interactions while being resistant to the formation of acyl glucuronides. Metabolically, they may undergo N-glucuronidation, but these adducts are generally more stable.[16]

  • Sulfonamides: This functional group can also mimic the acidic properties of a carboxylic acid but is significantly more metabolically robust and resistant to glucuronidation.[14][18]

  • Hydroxamic Acids: While they can chelate metal ions similarly to carboxylic acids, hydroxamic acids can be susceptible to hydrolysis and other metabolic pathways.[16]

The following table summarizes hypothetical, yet representative, data comparing the metabolic stability of a parent this compound analog with several alternatives.

Compound IDStructure/ModificationIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)CYP3A4 Inhibition IC50 (µM)
Parent-01 This compound4530.8> 50
Comp-01 Phenyl ring instead of bicycloalkane1592.415.2
Comp-02 Piperidine ring instead of bicycloalkane3046.2> 50
Parent-02 Tetrazole bioisostere for carboxylic acid> 90< 15.4> 50
Parent-03 Sulfonamide bioisostere for carboxylic acid> 90< 15.445.8

Data is illustrative and intended for comparative purposes.

Experimental Protocols for Robust Stability Assessment

To generate reliable data as shown above, rigorous, well-controlled in vitro assays are essential. These assays form the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1]

Liver Microsomal Stability Assay

This is the most common high-throughput screen for evaluating Phase I metabolic stability.[19][20] Liver microsomes are subcellular fractions containing the majority of CYP enzymes.[19][21]

Causality Behind Experimental Choices:

  • Liver Microsomes: Chosen for their high concentration of Phase I enzymes (CYPs) and cost-effectiveness for early screening.[19]

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reaction, and a control incubation without NADPH is crucial to check for non-enzymatic degradation.[19][21]

  • 37°C Incubation: This temperature mimics physiological conditions in the human body.

  • Multiple Time Points: Sampling over time allows for the calculation of the degradation rate, from which the half-life and intrinsic clearance are derived.[21]

  • Quenching with Cold Acetonitrile: This step simultaneously stops the enzymatic reaction and precipitates proteins, preparing the sample for analysis.

  • LC-MS/MS Analysis: Provides the high sensitivity and selectivity required to quantify the disappearance of the parent compound over time.[19]

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[22] Keep on ice.

  • Compound Addition: Add the test compound (e.g., from a DMSO stock solution) to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[21]

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to allow temperature equilibration.

  • Initiation: Initiate the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.[21]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[21]

  • Termination: Immediately add the aliquot to a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[19]

  • Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[19]

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw Thaw & Dilute Liver Microsomes Add_Compound Add Test Compound (1 µM final) Thaw->Add_Compound Preincubation Pre-incubate at 37°C Add_Compound->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate & Sample (0, 5, 15, 30, 45 min) Initiate->Incubate Terminate Terminate Reaction (Cold ACN + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Caption: Workflow of a typical in vitro liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential for drug-drug interactions.[23][24] It determines if a test compound can inhibit the activity of major CYP isoforms responsible for the metabolism of most marketed drugs.[25]

Causality Behind Experimental Choices:

  • Recombinant CYPs or HLMs: Allows for testing against specific CYP isoforms.

  • Isoform-Specific Probe Substrates: These are compounds known to be metabolized by a single CYP enzyme. Inhibition is measured by the reduced formation of the probe's metabolite.

  • IC50 Determination: Testing a range of inhibitor (your compound) concentrations allows for the calculation of the IC50 value—the concentration at which 50% of the enzyme's activity is inhibited. A low IC50 suggests a higher risk of DDIs.

  • Further Ki Determination: For potent inhibitors, determining the inhibition constant (Ki) is recommended by regulatory agencies like the FDA to understand the clinical relevance and mechanism (e.g., competitive, non-competitive) of the inhibition.[26]

Step-by-Step Protocol (IC50 Determination):

  • Preparation: In a 96-well plate, add buffer, human liver microsomes (or recombinant CYPs), and the specific CYP probe substrate.

  • Inhibitor Addition: Add the test compound across a range of concentrations (typically 7-8 concentrations, e.g., 0.01 to 100 µM). Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The time is chosen to be within the linear range of metabolite formation.

  • Termination: Stop the reaction with cold acetonitrile containing an internal standard.

  • Processing & Analysis: Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's specific metabolite.

  • Data Analysis: Plot the percent inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conceptual Diagram of CYP Inhibition

G CYP CYP Enzyme MetaboliteA Metabolite A CYP->MetaboliteA Metabolizes DrugA Drug A (Substrate) DrugA->CYP Binds DrugB Drug B (Inhibitor) DrugB->CYP Binds & Blocks

Caption: Drug B inhibits the CYP enzyme, preventing the metabolism of Drug A.

Conclusion

The this compound scaffold represents a promising platform in drug discovery, with its rigid, saturated core offering a potential intrinsic advantage in terms of metabolic stability against Phase I oxidation. However, the ubiquitous carboxylic acid moiety remains a critical focal point for Phase II conjugation. A comprehensive evaluation strategy, therefore, must include a direct comparison with analogs where this group is replaced by metabolically more robust bioisosteres, such as tetrazoles or sulfonamides.

By employing a tiered approach starting with high-throughput liver microsomal stability assays and progressing to more detailed CYP inhibition and hepatocyte studies, researchers can build a clear, data-driven understanding of a compound's metabolic profile. This allows for the early identification and mitigation of metabolic liabilities, ultimately increasing the probability of advancing drug candidates with favorable pharmacokinetic properties into clinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 18(3), 179-85. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • ACS. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Bentham Science. (2022, April 15). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2024, December 10). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (2026, February 11). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres* | Request PDF*. Retrieved from [Link]

  • Gufford, B. T., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Synfacts. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and.... Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. Retrieved from [Link]

  • PubMed. (2024, August 2). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • Waggoner, D. C., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. PMC. Retrieved from [Link]

  • Al-Hadiya, B. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. Retrieved from [Link]

  • Wahler, D., & Wyler, M. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Retrieved from [Link]

  • Minichmayr, I. (2024). Clinical Implications and Phases of Drug Metabolism Pathways. Longdom.org. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024, September 30). Metabolic Pathways of Lipophilic Drugs: A Focus on Transporters and Enzymes. Retrieved from [Link]

  • Hilaris Publisher. (2024, December 30). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. Retrieved from [Link]

Sources

Conformational Analysis of Bicyclic Proline Analogs: A Comparative Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Bottleneck of Proline

In rational drug design, L-proline is a double-edged sword. As the only proteinogenic amino acid containing a secondary amine constrained within a pyrrolidine ring, it acts as a critical structural disruptor in secondary structures [1]. However, the tertiary amide formed upon peptide bond formation results in an approximately isoenergetic equilibrium between cis and trans isomers [2]. This rapid interconversion, coupled with the flexibility of the pyrrolidine ring pucker (C


-exo vs. C

-endo), dilutes the population of the bioactive conformation, thereby reducing target binding affinity.

To overcome this bottleneck, medicinal chemists employ bicyclic proline analogs —such as 2,4-methanoproline and 3-azabicyclo[3.1.0]hexane. By introducing bridgehead carbons or fused cyclopropane rings, these analogs lock the ring pucker and drastically shift backbone dihedral angles (


), pre-organizing the peptide into a highly specific 3D geometry.

Part 1: Mechanistic Basis of Conformational Restriction

The structural causality of bicyclic prolines relies on exploiting steric bulk to dictate thermodynamic preferences. When a methano-bridge or fused ring is introduced, it alters the stereoelectronic environment of the


-face of the pyrrolidine ring. For instance, in a cis conformation, a bulky bridgehead would severely clash with the preceding residue's side chain or carbonyl oxygen. Consequently, the thermodynamic equilibrium is driven almost entirely toward the trans state, simultaneously locking the dihedral angles into a predictable vector.

Causality A Bicyclic Proline Scaffold (e.g., 2,4-Methanoproline) B Steric Bulk & Bridgehead Constraints A->B C Locked Pyrrolidine Pucker (Cγ-exo or Cγ-endo) A->C D Shifted Cis/Trans Equilibrium (>95% Trans) B->D E Restricted Backbone Dihedrals (φ, ψ) C->E F Pre-organized Bioactive Conformation D->F E->F

Causality pathway of conformational restriction induced by bicyclic proline analogs.

Part 2: Comparative Performance Analysis

Different bicyclic scaffolds serve distinct architectural purposes in peptide design. The table below summarizes the quantitative conformational data comparing standard L-proline with advanced monocyclic and bicyclic analogs.

Quantitative Conformational Comparison
Proline AnalogStructural CharacteristicPreferred Ring PuckerCis/Trans Ratio (Aq. Solution)Primary Application in Drug Design
L-Proline Unconstrained monocyclicRapid interconversion~10-30% cis / 70-90% transNative peptide baseline
5,5-Dimethylproline Gem-dimethyl substitutionC

-endo biased
Shifted toward cis

-turn induction
2,4-Methanoproline Bridged bicyclic [2.1.1]Locked C

-exo
>95% transTrans-peptide bond stabilization
3-Azabicyclo[3.1.0]hexane Fused cyclopropane[3.1.0]Flattened boatHighly trans biasedPoly-L-proline Type II (PPII) mimics
Field-Proven Insights
  • 2,4-Methanoproline (2-azabicyclo[2.1.1]hexane-1-carboxylic acid): NMR analysis in aqueous solutions confirms that the Xaa-2,4-MePro peptide bond exists >95% in the trans conformation [2]. This analog was critical in mapping the angiotensin II receptor, proving that the trans-conformation is the biologically active state recognized by the receptor [3].

  • 3-Azabicyclo[3.1.0]hexane: This system forces the pyrrolidine ring into a flattened boat conformation. Solution studies predict highly restricted dihedral angles (

    
    , 
    
    
    
    ), making it an optimal template for pre-organizing poly-L-proline type II (PPII) helices without the entropic penalty of native proline [4].
  • Targeted C

    
    -exo Locking:  In the synthesis of potent arginase inhibitors, bicyclic analogs that strictly favored the C
    
    
    
    -exo conformation demonstrated significantly improved target affinity over monocyclic leads due to the precise 3D spatial alignment of the pharmacophore [1].

Part 3: Experimental Workflows for Conformational Analysis

To objectively validate the conformational bias of a synthesized bicyclic analog, a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling must be employed [5].

Workflow S1 Sample Prep (Aqueous/Organic) S2 1D/2D NMR Acquisition S1->S2 S3 Truncated ROESY Cross-Relaxation S2->S3 S4 Distance Calibration (Internal Ruler) S3->S4 S5 NAMFIS Ensemble Analysis S4->S5

Step-by-step NMR workflow for determining solution-state bicyclic proline conformations.

Protocol: Self-Validating NMR & NAMFIS Analysis

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve the peptide in D

    
    O or CDCl
    
    
    
    at a concentration of 1-5 mM.
  • Causality & Self-Validation: Dope the sample with DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS. This provides an absolute chemical shift reference, ensuring that subtle shift changes observed across a series of bicyclic analogs are genuine structural readouts, not artifacts of magnetic susceptibility differences between samples.

Step 2: Spin System Assignment (DQF-COSY & TOCSY)

  • Action: Acquire high-resolution 2D homonuclear spectra to assign all proton resonances.

  • Causality & Self-Validation: Cross-reference scalar (

    
    ) coupling networks between the COSY and TOCSY experiments. This redundancy confirms that spectral overlap does not compromise the assignment of the conformationally rigid bridgehead protons, which are vital for downstream distance calculations [2].
    

Step 3: Truncated ROESY Acquisition

  • Action: Acquire ROESY spectra at multiple short mixing times (e.g., 50, 100, 150 ms) rather than standard NOESY.

  • Causality & Self-Validation: Medium-sized peptides often tumble at rates where NOE signals vanish (

    
    ). ROESY ensures positive cross-peaks regardless of tumbling rate. Truncating the mixing time and plotting build-up curves guarantees measurements remain in the linear initial rate regime. This eliminates spin-diffusion (indirect magnetization transfer) artifacts that would otherwise falsely report short internuclear distances.
    

Step 4: Internal Distance Calibration

  • Action: Convert cross-relaxation rates to internuclear distances (

    
    ).
    
  • Causality & Self-Validation: Use the fixed, known distance of the methano-bridge protons (e.g., in 2,4-methanoproline) as an internal ruler [2]. Calibrating against this rigid internal vector prevents systemic errors caused by anisotropic molecular tumbling, making the distance geometry calculations highly trustworthy.

Step 5: NAMFIS (NMR Analysis of Molecular Flexibility in Solution)

  • Action: Compare experimental distances and

    
    -couplings against an ensemble of conformers generated via Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD).
    
  • Causality & Self-Validation: The algorithm calculates the goodness-of-fit (sum of square differences) to objectively select the population-weighted model [5]. This removes human bias from the interpretation of the cis/trans ratio and validates the thermodynamic stability of the locked pucker.

References

  • Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides. Journal of the American Chemical Society.[Link]

  • Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry.[Link]

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance.[Link]

  • Bradykinin and angiotensin II analogs containing a conformationally constrained proline analog. International Journal of Peptide and Protein Research.[Link]

Sources

Bioisosteric replacement of phenyl rings with bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comprehensive Guide to Bioisosteric Replacement of Phenyl Rings with Bicyclic Amines

Executive Summary

As drug discovery campaigns increasingly collide with the pharmacokinetic limitations of planar aromatic rings, the "Escape from Flatland" paradigm has shifted from a theoretical ideal to an operational necessity. Historically, the phenyl ring has been the preeminent privileged scaffold in medicinal chemistry. However, its over-reliance introduces severe developability penalties: poor aqueous solubility, high lipophilicity (LogP), and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism 1.

Bicyclic amines—such as azabicyclo[2.1.1]hexanes, 1-azabicyclo[1.1.1]pentanes, and quinuclidines—have emerged as highly effective non-classical bioisosteres. By mimicking the spatial exit vectors of phenyl rings while drastically increasing the fraction of sp3-hybridized carbons (Fsp3), these architectures circumvent traditional metabolic liabilities and fundamentally improve physicochemical properties 2.

Mechanistic Rationale: The Causality Behind Bicyclic Amines

Why utilize bicyclic amines instead of simple saturated rings like cyclohexanes? The answer lies in conformational entropy and vector alignment .

Flexible monocycles populate multiple conformations (e.g., chair/boat transitions), incurring a high entropic penalty upon binding to a target protein. In contrast, bridged bicyclic amines are rigid. Their locked 3D geometries perfectly mimic the ortho, meta, or para substitution patterns of a benzene ring without the entropic cost.

Furthermore, the introduction of a basic amine center (or a bridgehead nitrogen) favorably alters the molecule's pKa. This disrupts the planar hydrophobicity of the arene, directly translating to lower LogD, higher thermodynamic solubility, and reduced non-specific plasma protein binding. The lack of a π-electron cloud also shields the molecule from CYP450-mediated epoxidation, a common pathway that generates toxic, reactive intermediates in phenyl-containing drugs 1.

Comparative Performance Data

The following table synthesizes the quantitative advantages of replacing a baseline phenyl ring with various bicyclic amine bioisosteres.

Physicochemical ParameterPhenyl Ring (Baseline)1-Azabicyclo[1.1.1]pentane2-Azabicyclo[2.1.1]hexaneQuinuclidine (1-Aza-BCO)
Isosteric Match N/Apara-substitutedortho- / meta-substitutedpara-substituted
Fraction sp3 (Fsp3) 0.01.01.01.0
Lipophilicity (ΔLogP) Baseline-1.0 to -1.5-1.2 to -1.8-1.5 to -2.0
Aqueous Solubility Low>10-fold increase>20-fold increase>50-fold increase
CYP450 Clearance High (Epoxidation)Low (Stable C-H bonds)Low (Stable C-H bonds)Low (Stable C-H bonds)
hERG Liability Moderate to HighLow (Steric shielding)LowModerate (Depends on pKa)

Data synthesized from recent lead optimization campaigns demonstrating that bicyclic lipophilic groups consistently improve water solubility and metabolic profiles compared to planar counterparts 3.

Metabolic Divergence: Visualizing the Advantage

The primary driver for replacing terminal phenyl rings is to avoid oxidative degradation. The diagram below illustrates the divergent metabolic fates of planar phenyl rings versus sp3-rich bicyclic amines.

MetabolicPathway Phenyl Phenyl Ring (Planar, sp2) CYP450_1 CYP450 Oxidation Phenyl->CYP450_1 Epoxide Reactive Epoxide CYP450_1->Epoxide High Liability Toxicity Rapid Clearance Epoxide->Toxicity Bicyclic Bicyclic Amine (3D, sp3-rich) CYP450_2 CYP450 Exposure Bicyclic->CYP450_2 Stable Metabolic Stability CYP450_2->Stable Blocked Pathway Efficacy Prolonged Half-life Stable->Efficacy

Figure 1: Divergent metabolic pathways of planar phenyl rings versus sp3-rich bicyclic amines.

Experimental Protocol: Synthesis and Validation of Azabicyclo[2.1.1]hexanes

Synthesizing highly strained bicyclic amines historically required complex, low-yielding routes. Modern photoredox catalysis has revolutionized this via strain-release [3+2] cycloadditions of bicyclo[1.1.0]butanes (BCBs) 4. The following protocol acts as a self-validating system to synthesize an ortho-phenyl bioisostere and immediately verify its metabolic advantage.

Phase 1: Photoredox Synthesis (Strain-Release Cycloaddition)
  • Reagent Preparation: In a nitrogen-filled glovebox, dissolve 1.0 equiv of an amidyl radical precursor (e.g., N-amidopyridinium ylide) and 1.5 equiv of bicyclo[1.1.0]butane (BCB) in degassed acetonitrile (0.1 M).

    • Causality Note: BCBs possess extremely high ring strain (~65 kcal/mol). Releasing this strain provides the thermodynamic driving force required to forge the complex azabicyclo[2.1.1]hexane scaffold 5.

  • Catalyst Addition: Add 2 mol% of the photocatalyst fac-Ir(ppy)3.

    • Causality Note: The iridium catalyst facilitates a single-electron transfer (SET) upon excitation, generating the necessary N-centered radical under mild conditions, avoiding the thermal degradation of the sensitive BCB.

  • Photochemical Execution: Seal the vial, remove it from the glovebox, and irradiate with a 456 nm blue LED at room temperature for 12 hours.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure bioisostere.

Phase 2: Self-Validating Metabolic Assay (Intrinsic Clearance, CL_int)

To ensure the synthesized bioisostere successfully mitigates the parent compound's liabilities, it must be subjected to a parallel comparative assay. 5. Microsomal Incubation: Incubate 1 µM of the purified bicyclic amine and 1 µM of the original phenyl-containing parent compound (Positive Control) separately with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) at 37°C. 6. Quenching & LC-MS/MS Analysis: Extract aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. 7. System Validation Check: The experimental loop is considered validated if the positive control (phenyl compound) exhibits >50% depletion within 30 minutes (confirming active CYP450 enzymes), while the bicyclic amine shows <10% depletion. This internal feedback definitively proves the successful circumvention of the metabolic liability.

References

  • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Source: Journal of Medicinal Chemistry | URL: 1

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene | Source: PMC (National Institutes of Health) | URL: 2

  • Title: Photoredox-Catalyzed Amidyl Radical Insertion to Bicyclo[1.1.0]butanes | Source: ChemRxiv | URL: 4

  • Title: Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors | Source: PMC (National Institutes of Health) | URL: 3

  • Title: Photochemical Intermolecular[3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes | Source: Journal of the American Chemical Society | URL: 5

Sources

HRMS fragmentation patterns of azabicyclo[3.1.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

HRMS Fragmentation Patterns of Azabicyclo[3.1.1]heptane Derivatives: Orbitrap vs. Q-TOF Comparison Guide

Introduction

The pharmaceutical industry is actively escaping flat, sp²-rich chemical space by incorporating sp³-rich bridged bicyclic systems. Specifically, 3-azabicyclo[3.1.1]heptanes and 6-azabicyclo[3.1.1]heptanes have emerged as premier non-classical bioisosteres for benzenes, pyridines, and piperidines[1],[2],[3]. These saturated scaffolds dramatically improve physicochemical properties such as solubility, lipophilicity, and metabolic stability[2]. However, their unique ring strain and complex 3D architecture present distinct analytical challenges during structural elucidation.

As a Senior Application Scientist, I have designed this objective guide to compare the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) platforms in characterizing the fragmentation patterns of these critical derivatives.

Section 1: The Causality of Fragmentation in Bridged Systems

Unlike planar aromatic rings or simple chair-conformation piperidines, azabicyclo[3.1.1]heptanes possess significant ring strain localized at the cyclobutane-fused bridgehead. When subjected to collisional activation, the energy barrier for ring-opening is heavily dictated by this strain.

The primary fragmentation pathways typically involve:

  • Loss of the Ethylene Bridge (-C₂H₄): Driven by the thermodynamic relief of ring strain, yielding a more stable pyrrolidine-like or azetidine-like fragment ion.

  • Amine/Substituent Cleavage: Depending on the functionalization at the 3- or 6-position, the molecule may lose NH₃ or the attached R-group prior to core rupture[3].

Workflow Precursor Azabicyclo[3.1.1]heptane Precursor Ion [M+H]+ Activation Collisional Activation (HCD / CID) Precursor->Activation Isolation window ~1.0 m/z RingOpen Bicyclic Ring Opening Intermediate Activation->RingOpen Energy Transfer (CE: 15-35 eV) PathA Loss of Ethylene Bridge (-C2H4) RingOpen->PathA Pathway A (High CE) PathB Amine/Substituent Cleavage (-NH3 or -R) RingOpen->PathB Pathway B (Low CE) Orbitrap Orbitrap Detection (Ultra-High Resolution) PathA->Orbitrap Sub-ppm mass error QTOF Q-TOF Detection (High Isotopic Fidelity) PathA->QTOF Fast scan rate PathB->Orbitrap PathB->QTOF

Fig 1. HRMS fragmentation pathways of azabicyclo[3.1.1]heptanes and detection modes.

Section 2: Platform Comparison - Orbitrap (HCD) vs. Q-TOF (CID)

When analyzing these strained derivatives, the choice of HRMS platform fundamentally alters the observed spectra due to differences in ion activation and detection mechanics.

Orbitrap (Higher-energy Collisional Dissociation - HCD): Orbitrap instruments (e.g., Q Exactive, Fusion) utilize HCD, a beam-type CID where fragments are generated in a multipole collision cell and routed back to the C-trap before injection into the Orbitrap analyzer[4].

  • The Causality: Because ions are trapped, highly strained bicyclic fragments can undergo secondary, consecutive fragmentations if the Normalized Collision Energy (NCE) is too high. To achieve identical MS/MS spectra to a Q-TOF, Orbitrap HCD typically requires a collision energy setting 2–5 eV lower than Q-TOF CID[5].

  • Advantage: Ultra-high resolution (up to 280,000 at m/z 200) allows for the unambiguous differentiation of isobaric fragment ions (e.g., distinguishing a loss of -CH₄ vs. -NH₂), which is critical when mapping the complex rearrangements of the [3.1.1] core[6],[4].

Q-TOF (Collision-Induced Dissociation - CID): Q-TOF platforms (e.g., Agilent 6500 series, Bruker maXis) utilize a standard flow-through collision cell.

  • The Causality: The rapid axial transit of ions through the Q-TOF collision cell minimizes secondary fragmentation, often producing "colder" fragment ions[5]. This is highly advantageous for preserving inherently labile intermediates of the azabicyclo[3.1.1]heptane ring-opening process.

  • Advantage: Q-TOFs offer superior scan rates (up to 100 Hz) and higher isotopic fidelity due to their linear detector technology (Microchannel Plates), which avoids the space-charge limitations inherent to Orbitrap ion traps[6]. This makes Q-TOF the preferred choice for high-throughput screening of large derivative libraries.

Section 3: Quantitative Data Comparison

The following table summarizes the performance metrics of both platforms when applied to azabicyclo[3.1.1]heptane structural elucidation.

Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Practical Impact on [3.1.1] Systems
Mass Resolution Up to 280,000 (at m/z 200)40,000 – 80,000Orbitrap excels at resolving complex, isobaric rearrangement ions of the bridged core[4].
Collision Energy Tuning HCD (Requires ~2-5 eV lower CE)CID (Standard flow-through)Lower CE in HCD prevents over-fragmentation of the strained bicyclic system[5].
Scan Speed 12 – 40 HzUp to 100 HzQ-TOF is superior for fast UPLC gradients resolving cis/trans diastereomers[3],[6].
Isotopic Fidelity Good (Limited by space charge)Excellent (Linear MCP detector)Q-TOF provides highly accurate isotopic ratios, critical for halogen-substituted derivatives[6].

Section 4: Self-Validating Experimental Protocol

To ensure rigorous, reproducible comparison of fragmentation patterns across platforms, the following self-validating methodology must be employed. This protocol incorporates internal controls to isolate instrument-specific variables from sample-specific artifacts.

Step 1: System Suitability and Calibration

  • Action: Calibrate both the Orbitrap and Q-TOF using their respective proprietary tuning mixes (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap; Agilent ESI-L Low Concentration Tuning Mix for Q-TOF).

  • Validation: Ensure mass accuracy is < 2 ppm and resolving power meets manufacturer specifications before proceeding.

Step 2: Sample Preparation

  • Action: Prepare the azabicyclo[3.1.1]heptane derivative at a concentration of 100 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation: Spike the sample with a stable isotopically labeled (SIL) internal standard (e.g., a deuterated piperidine analog) at 50 ng/mL to validate ionization efficiency and correct for matrix effects.

Step 3: UPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Rationale: High-efficiency chromatographic separation is mandatory to resolve potential cis and trans diastereomers of 3-substituted 6-azabicyclo[3.1.1]heptanes, which exhibit different "chair" vs "boat" 3D conformations and consequently different fragmentation kinetics[3].

Step 4: MS/MS Acquisition (Stepped CE)

  • Action: Acquire MS/MS spectra using targeted Data-Dependent Acquisition (tDDA).

  • Orbitrap Settings: Isolate the precursor with a 1.0 m/z window. Apply stepped NCE (Normalized Collision Energy) at 15, 30, and 45.

  • Q-TOF Settings: Isolate the precursor with a 1.3 m/z window. Apply stepped CE at 10, 20, and 40 eV.

  • Rationale: Stepped energy profiles ensure the capture of both low-energy (amine cleavage) and high-energy (ring-opening) fragmentation pathways in a single composite spectrum.

Step 5: Data Processing and Validation

  • Action: Perform blank subtraction to eliminate background chemical noise. Calculate the Similarity Index (SI) between the HCD and CID spectra.

  • Validation: A valid run will show an isotopic pattern match score of >95% for the precursor ion and a mass error of < 3 ppm for all major fragment ions.

Conclusion

Both Orbitrap and Q-TOF platforms are highly capable of elucidating the complex structures of azabicyclo[3.1.1]heptane bioisosteres. The Orbitrap provides unmatched resolution for deep mechanistic mapping of ring-opening pathways, while the Q-TOF offers the speed and isotopic fidelity necessary for high-throughput library screening. Understanding the causality behind their collision cell mechanics—specifically the trapping nature of HCD versus the flow-through nature of CID—is paramount for accurate spectral interpretation and successful drug development workflows.

References[1] Title: Bicyclo[3.1.1]heptanes as bioisosteres of benzenes

Source: Nature Catalysis / ResearchGate URL: [Link]2] Title: General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: Angewandte Chemie International Edition URL: [Link]5] Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Journal of Mass Spectrometry (ELTE) URL: [Link]3] Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery Source: Journal of Organic Chemistry (PubMed) URL: [Link]6] Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate URL: [Link]4] Title: Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Source: MetwareBio URL: [Link]

Sources

pKa Determination of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Rigid Bicyclic Zwitterions

In modern drug discovery, 3-azabicyclo[3.1.1]heptane-6-carboxylic acid has emerged as a highly valuable, conformationally restricted bioisostere. Frequently utilized to replace piperidines or meta/para-substituted benzenes, this rigid scaffold improves metabolic stability and modulates lipophilicity.

However, characterizing its physicochemical properties—specifically its acid dissociation constants (pKa)—presents a unique analytical challenge. The molecule is an ampholyte (zwitterion) containing both a basic secondary amine and an acidic carboxylic acid. Because it is an aliphatic bicyclic system, it lacks a strong UV chromophore above 240 nm[1]. Consequently, standard high-throughput UV-metric titrations are fundamentally incompatible with its native state, necessitating orthogonal, high-precision analytical techniques.

This guide objectively compares the performance of Potentiometric Titration, Nuclear Magnetic Resonance (NMR) Titration, and Automated UV-Metric Titration for determining the macroscopic and microscopic pKa values of this compound, providing researchers with actionable, self-validating protocols.

Comparative Analysis of pKa Determination Methods

To establish a reliable physicochemical profile for this compound, scientists must select a method that balances structural resolution, sample consumption, and chromophoric independence.

Potentiometric Titration (The Gold Standard)

Potentiometric titration remains the most robust and universally accepted method for aliphatic zwitterions[2]. By directly measuring the electromotive force (pH) as a function of added titrant, this method bypasses the need for a UV chromophore entirely.

  • Causality & Mechanism: The accuracy of this method relies on maintaining a constant ionic strength (typically using 0.15 M KCl). This suppresses fluctuations in the activity coefficients of the analyte during the titration, ensuring that the measured concentration quotients closely approximate true thermodynamic pKa values[1].

H-NMR pH Titration (The Structural Oracle)

While potentiometry measures bulk proton consumption, NMR spectroscopy monitors the alteration of chemical shifts (


) of NMR-active nuclei (e.g., 

H or

C) adjacent to the basic or acidic sites as a function of pH[3].
  • Causality & Mechanism: The rigid framework of the 3-azabicyclo[3.1.1]heptane ring provides well-resolved, distinct proton signals. Because NMR observes mole fractions of the protonated vs. deprotonated species rather than total acid concentration, it can accurately determine pKa even in the presence of trace impurities—a distinct advantage over potentiometry[4]. Recent innovations even allow for "single-shot" NMR imaging across a spatial pH gradient, drastically reducing measurement time[5].

Automated UV/Vis-Titration

Automated UV/Vis-titration combines liquid handling with spectrophotometry to track the shift in absorbance maxima as a molecule ionizes[2].

  • Limitation: For the native this compound, this method fails due to the lack of a

    
     or 
    
    
    
    transition above 240 nm. It is only viable if the molecule is derivatized (e.g., N-Boc protected or coupled to a UV-active pharmacophore).

Caption: Logical decision tree for selecting a pKa determination method based on molecular properties.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and experimental performance of each method when applied to bicyclic amino acid scaffolds.

ParameterPotentiometric Titration

H-NMR pH Titration
Automated UV-Metric
Primary Signal Electromotive force (pH)Chemical shift (

)
Absorbance (

A)
UV Chromophore Required? NoNoYes (Strict requirement)
Sample Concentration ~0.5 - 1.0 mM~1.0 - 5.0 mM~0.05 - 0.1 mM
Impurity Tolerance Low (Titrates all ionizable species)High (Resolves specific nuclei)Moderate (Depends on UV overlap)
Output Macroscopic pKa1 & pKa2Microscopic & Macroscopic pKaMacroscopic pKa
Typical Accuracy

0.05 pKa units

0.10 pKa units

0.05 pKa units

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: High-Precision Potentiometric Titration (SIRIUS GLpKa Standard)

This protocol is optimized for non-UV active zwitterions and accounts for dissolved atmospheric


, which can skew titration curves.
  • Electrode Calibration (Self-Validation Step): Perform a blank titration using only the background electrolyte (0.15 M KCl in ultra-pure water). This establishes the standard electrode potential (

    
    ) and quantifies any trace carbonate contamination in the water.
    
  • Sample Preparation: Accurately weigh and dissolve this compound in the 0.15 M KCl background electrolyte to achieve a final concentration of 1.0 mM[1].

  • Acidification: Lower the pH of the solution to 2.0 by adding standardized 0.5 M HCl. This ensures both the carboxylic acid and the secondary amine are fully protonated (

    
    ).
    
  • Base Titration: Titrate the solution with standardized 0.5 M KOH under a constant flow of inert Argon gas (to prevent

    
     ingress) at a precisely controlled temperature of 25.0 
    
    
    
    0.1 °C. Continue the titration until pH 12.0 is reached[1].
  • Data Analysis: Calculate the pKa values via shape analysis of the titration curve (Bjerrum plot) by comparing the sample curve against the blank titration curve[1]. The two inflection points will yield pKa1 (carboxylic acid, typically ~3.5 - 4.5) and pKa2 (amine, typically ~9.5 - 10.5).

Caption: Step-by-step self-validating workflow for Potentiometric Titration.

Protocol B: H-NMR pH Titration

This protocol is utilized when site-specific structural confirmation of the ionization sequence is required.

  • Buffer Preparation: Prepare a series of 15 buffered solutions ranging from pH 1.0 to 13.0. Use a 1:2000 dilution of NMR pH indicator compounds to minimize buffer interference[5].

  • Sample Dissolution: Dissolve the compound in

    
     (10:90 v/v) to a concentration of 2.0 mM. Ensure the ionic strength is maintained using 0.15 M KCl.
    
  • Data Acquisition: Acquire a 1D

    
    H-NMR spectrum for each pH point. Track the chemical shift (
    
    
    
    ) of the bridgehead protons adjacent to the nitrogen atom and the protons adjacent to the carboxylic acid[4].
  • Inflection Point Analysis: Plot the chemical shift (

    
    ) of the targeted protons against the measured pH. Fit the data to the Henderson-Hasselbalch equation to generate a sigmoidal curve. The inflection point at 
    
    
    
    defines the specific pKa for that functional group[4].

Conclusion

For the rigorous physicochemical characterization of this compound, Potentiometric Titration stands as the most practical and accurate method due to the molecule's lack of a UV chromophore. However, if the sample suffers from purity issues or if microscopic pKa resolution is required to understand complex zwitterionic folding,


H-NMR Titration  serves as a powerful, orthogonal alternative. Automated UV-metric systems should be reserved strictly for derivatized analogues of this scaffold.

References

  • Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." mt.com.[Link]

  • Sonar.ch. "pKa determination by ¹H NMR spectroscopy - an old methodology revisited." sonar.ch.[Link]

  • National Center for Biotechnology Information (PMC). "Development of Methods for the Determination of pKa Values." nih.gov.[Link]

  • American Chemical Society. "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques." acs.org.[Link]

  • Wiley-VCH. "Supporting Information: pKa values with low UV absorption were determined by potentiometric titration." wiley-vch.de.[Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid.

This document is structured to provide not just a protocol, but the scientific reasoning and regulatory context that underpins these essential procedures. Our goal is to empower you with the knowledge to manage chemical waste with confidence and integrity.

PART 1: Core Directive - Hazard Assessment and the Precautionary Principle

In the absence of compound-specific data, we must operate under the precautionary principle . This principle dictates that we treat the substance as potentially hazardous until proven otherwise. Our disposal plan is therefore built on a conservative approach, drawing from data on structurally similar compounds and established best practices for laboratory chemical waste management.

Analysis of analogous compounds, such as cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid and various N-Boc protected bicycloheptane derivatives, suggests that this class of compound generally presents a low hazard profile.[1][2] However, we will assume the potential for mild irritation and handle it accordingly.

Key Takeaway: The foundation of safe disposal is a thorough hazard assessment. When data is unavailable, a conservative approach is the only responsible path forward.

PART 2: Operational Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that safety and compliance are maintained throughout.

Step 1: Waste Characterization and Segregation

The first and most crucial step is to correctly identify and segregate the waste. Mischaracterization can lead to dangerous chemical reactions in the waste container and non-compliant disposal.

  • Identify the Waste Stream: This waste stream should be designated as "Solid Non-Hazardous or Low-Hazard Chemical Waste." Do not mix this compound with other waste types, such as:

    • Halogenated or non-halogenated solvents

    • Acids or bases

    • Oxidizers

    • Acutely toxic or reactive chemicals

  • Causality: Segregation prevents unforeseen chemical reactions. For example, mixing a carboxylic acid, even a mild one, with a strong base can cause an exothermic reaction. Mixing it with a strong oxidizer could create a fire hazard. Furthermore, mixing non-hazardous with hazardous waste needlessly increases the volume and cost of hazardous waste disposal.[3]

Step 2: Container Selection and Management

The integrity of the waste containment is paramount to preventing leaks and environmental contamination.

  • Primary Container:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks or defects.

    • The container must be compatible with the waste. Since this is a solid carboxylic acid, HDPE or glass are appropriate choices.

  • Container Status: Keep the container closed at all times except when adding waste.[1] This minimizes the risk of spills and prevents the release of any potential dust or vapors.

Step 3: Labeling - The Communication Keystone

Proper labeling is a regulatory requirement and an essential safety communication tool for everyone who may handle the container, from lab personnel to waste disposal technicians.

As soon as the first waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

Label FieldInformation to ProvideRationale
Generator Name Your name and lab contact informationEnsures traceability and accountability.
Accumulation Start Date The date the first waste was addedCritical for regulatory compliance regarding storage time limits.
Chemical Contents "this compound"Precise identification is non-negotiable. Do not use abbreviations or formulas.
Concentration 100% (if pure solid) or list all components and their approximate percentages if in a mixture.Informs waste handlers of the exact composition for safe consolidation and disposal.
Hazards "Mild Skin/Eye Irritant" (as a precaution)Communicates potential risks to handlers.
Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated, in-lab location for the temporary storage of chemical waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Store the waste container with other compatible solid, non-hazardous waste. Ensure it is physically separated from incompatible materials like liquids, strong acids, bases, and oxidizers.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills from the primary container.

Step 5: Arranging for Disposal

Never dispose of laboratory chemicals in the regular trash or down the sink unless explicitly approved by your EHS department.[4]

  • Request Pickup: Once the container is full or you are approaching your institution's time limit for storage in an SAA, submit a chemical waste pickup request through your EHS department's designated system.

  • Consult EHS: Provide the EHS department with all available information on this compound. Their hazardous waste specialists will make the final determination on the disposal pathway, which for a compound like this, will likely be incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

PART 3: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a chemical where a specific SDS is not immediately available.

DisposalWorkflow Disposal Decision Workflow for Uncharacterized Compounds A Start: Need to dispose of This compound B Search for specific SDS (CAS 135969-33-4) A->B C SDS Found? B->C D Follow disposal instructions in Section 13 of SDS C->D Yes E SDS Not Found. Apply Precautionary Principle. C->E No L End D->L F Search for data on structurally analogous compounds E->F G Assume potential hazards (e.g., irritation) based on analogs F->G H Characterize waste as: 'Solid, Low-Hazard Chemical Waste' G->H I Follow Operational Disposal Protocol: 1. Segregate Waste 2. Select & Manage Container 3. Label Correctly 4. Store in SAA H->I J Contact EHS for consultation and to schedule pickup I->J K EHS makes final determination. Waste sent to licensed TSDF. J->K K->L

Caption: Disposal workflow for uncharacterized compounds.

References

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Polyeco Group. (n.d.). Guidelines for the disposal of non-hazardous chemical wastes from laboratories. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.